Sms2-IN-3
Description
Properties
Molecular Formula |
C33H39F3N4O6 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(1-methylcyclopropyl) 4-[3-[[3-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl-methylcarbamoyl]-1-methyl-2-oxo-1,8-naphthyridin-4-yl]oxy]propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H39F3N4O6/c1-32(11-12-32)46-31(43)40-14-9-21(10-15-40)7-6-16-45-27-25-8-5-13-37-28(25)39(3)30(42)26(27)29(41)38(2)20-22-17-23(33(34,35)36)19-24(18-22)44-4/h5,8,13,17-19,21H,6-7,9-12,14-16,20H2,1-4H3 |
InChI Key |
MQJSYTCXEOBCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OC(=O)N2CCC(CC2)CCCOC3=C(C(=O)N(C4=C3C=CC=N4)C)C(=O)N(C)CC5=CC(=CC(=C5)OC)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Sms2-IN-3: A Potent and Selective Sphingomyelin Synthase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Sms2-IN-3, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). It covers its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols, designed to support research and development efforts in related fields.
Chemical Identity and Properties
This compound is a small molecule inhibitor of the enzyme Sphingomyelin Synthase 2 (SMS2).[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C33H39F3N4O6 | [1] |
| Molecular Weight | 644.68 g/mol | [1] |
| CAS Number | 2414240-89-2 | [1] |
| SMILES String | O=C(N1CCC(CCCOC(C2=C(N3C)N=CC=C2)=C(C(N(CC4=CC(OC)=CC(C(F)(F)F)=C4)C)=O)C3=O)CC1)OC5(CC5)C | [1] |
| IC50 (SMS2) | 2.2 nM | [1] |
| IC50 (SMS1) | >1000 nM | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme localized at the plasma membrane that plays a crucial role in sphingomyelin (SM) biosynthesis.[2] SMS2 catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin and diacylglycerol (DAG).
By inhibiting SMS2, this compound effectively reduces the cellular levels of sphingomyelin.[1] This modulation of sphingolipid metabolism has been shown to impact various cellular signaling pathways.
Signaling Pathways
Inhibition of SMS2 has been linked to the modulation of key signaling pathways, including:
-
NF-κB Signaling Pathway: SMS2 has been shown to promote the stemness of breast cancer cells by activating the NF-κB signaling pathway.[2] Inhibition of SMS2 may therefore have implications in cancer therapy by downregulating this pathway.
-
TGF-β/Smad Signaling Pathway: SMS2 can activate the TGF-β/Smad signaling pathway, which is involved in cellular growth, differentiation, and apoptosis. By blocking SMS2 activity, this compound could potentially interfere with these processes.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo activity of this compound.
| Animal Model | Dosage | Administration | Outcome |
| KK-Ay/Ta mice | 100, 200 mg/kg | s.c. or p.o. once or twice daily for 7 days | Significantly reduced hepatic sphingomyelin (22:0) levels.[1] |
Experimental Protocols
This section details key experimental methodologies relevant to the study of this compound and its biological effects.
SMS2 Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against SMS2.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing cell lysate from cells overexpressing SMS2, a fluorescent ceramide analog (e.g., C6-NBD-ceramide) as a substrate, and lecithin.
-
Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable solvent mixture (e.g., chloroform/methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Analysis: Separate the lipid extract using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the fluorescently labeled sphingomyelin product.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sphingomyelin Quantification Assay
This protocol outlines a fluorometric method for quantifying sphingomyelin levels in biological samples.
References
The Discovery and Characterization of a Selective Sphingomyelin Synthase 2 (SMS2) Inhibitor: A Technical Overview
Disclaimer: No specific molecule designated "Sms2-IN-3" has been identified in publicly available scientific literature. This guide therefore focuses on the discovery and characterization of a representative selective Sphingomyelin Synthase 2 (SMS2) inhibitor, a 2-quinolone derivative, to illustrate the core principles and methodologies in this area of research.
Introduction
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in cellular lipid metabolism, catalyzing the final step in the biosynthesis of sphingomyelin (SM), an essential component of cellular membranes and lipid rafts.[1][2] SMS2 is primarily located at the plasma membrane and plays a crucial role in signal transduction and maintaining membrane stability.[1] Dysregulation of SMS2 activity has been implicated in a variety of diseases, including atherosclerosis, liver steatosis, and inflammatory conditions, making it an attractive therapeutic target for drug discovery.[3][4] The development of potent and selective SMS2 inhibitors is therefore a significant area of research.
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a selective 2-quinolone-based SMS2 inhibitor.[3] It is intended for researchers, scientists, and drug development professionals interested in the methodologies and data associated with the development of novel SMS2-targeted therapeutics.
Discovery of a Selective SMS2 Inhibitor
The identification of novel, selective SMS2 inhibitors has been advanced through systematic screening and characterization efforts. A notable success in this area was the discovery of a 2-quinolone derivative with high potency and selectivity for SMS2 over its isoform, SMS1.[3]
The discovery process began with a high-throughput screening (HTS) campaign utilizing a specially developed human SMS2 enzyme assay coupled with a mass spectrometry-based detection system.[3] This robust assay allowed for the rapid screening of a large compound library to identify initial "hit" compounds that inhibited SMS2 activity.
Following the initial screening, a 2-quinolone derivative was identified as a promising lead compound.[5] Subsequent structure-activity relationship (SAR) studies and chemical modifications led to the optimization of this scaffold, resulting in a derivative with an IC50 of 950 nM and over 100-fold selectivity for SMS2 compared to SMS1.[3] Further optimization of a similar 1,8-naphthyridin-2-one derivative, derived from the initial 2-quinolone hit, yielded even more potent and selective inhibitors.[5]
Synthesis of 2-Quinolone Derivatives
While the precise synthetic route for the specific SMS2 inhibitor is proprietary, the synthesis of 2-quinolone derivatives is well-documented in medicinal chemistry literature. These methods often involve the cyclization of substituted anilines with β-keto esters or related precursors. A general synthetic approach is outlined below.
One common method for synthesizing the 2-quinolone core is the Conrad-Limpach reaction, where an aniline is reacted with a β-ketoester, followed by thermal cyclization. Modifications to this core can be achieved by using appropriately substituted starting materials or by performing subsequent reactions on the quinolone scaffold. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other functional groups at various positions on the quinolone ring, allowing for the exploration of the chemical space around the core structure to optimize for potency and selectivity.[6]
Characterization and Data
The characterization of the identified 2-quinolone inhibitor involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action. The key quantitative data for the lead 2-quinolone derivative are summarized in the table below. For comparison, data for the known non-selective SMS inhibitor, D609, is also included where available.
| Compound | Target | IC50 | Selectivity (SMS2 vs SMS1) | Reference |
| 2-Quinolone Derivative | Human SMS2 | 950 nM | >100-fold | [3] |
| 1,8-naphthyridin-2-one 37 | Human SMS2 | Potent (nanomolar) | Selective | [5] |
| D609 | Human SMS1 & SMS2 | Not specified | Non-selective | [1][4][7] |
Experimental Protocols
High-Throughput Screening (HTS) for SMS2 Inhibitors
This protocol outlines a general procedure for a mass spectrometry-based HTS assay to identify inhibitors of human SMS2.[3]
-
Objective: To screen a compound library for inhibitors of human SMS2 enzymatic activity.
-
Materials:
-
Membrane fractions from cells overexpressing human SMS2.
-
Substrates: A suitable ceramide analog and phosphatidylcholine.
-
Assay Buffer: Optimized for SMS2 activity.
-
Compound library dissolved in DMSO.
-
High-throughput mass spectrometer.
-
-
Procedure:
-
Prepare the enzyme reaction mixture containing the SMS2-expressing membrane fractions and substrates in the assay buffer.
-
Dispense the compound library into assay plates at a final concentration typically in the low micromolar range.
-
Add the enzyme reaction mixture to the assay plates to initiate the reaction.
-
Incubate the reaction for a predetermined time at an optimized temperature.
-
Quench the reaction.
-
Analyze the reaction mixture using a high-throughput mass spectrometer to quantify the product (sphingomyelin analog).
-
Calculate the percent inhibition for each compound relative to control wells (with and without enzyme).
-
Identify "hit" compounds that exhibit significant inhibition of SMS2 activity.
-
Cell-Based SMS2 Engagement Assay
This protocol describes a cell-based assay to confirm that the identified inhibitor engages with SMS2 in a cellular context.[8]
-
Objective: To determine if the inhibitor can access and bind to SMS2 in living cells.
-
Materials:
-
Cells stably overexpressing human SMS2.
-
The 2-quinolone inhibitor.
-
A fluorescent ceramide analog (e.g., NBD-ceramide).
-
Cell culture medium and reagents.
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector.
-
-
Procedure:
-
Plate the SMS2-overexpressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the 2-quinolone inhibitor for a specified period.
-
Add the fluorescent ceramide analog to the cells and incubate to allow for its conversion to fluorescent sphingomyelin by SMS2.
-
Wash the cells to remove unincorporated fluorescent ceramide.
-
Lyse the cells and extract the lipids.
-
Separate and quantify the fluorescent sphingomyelin product using HPLC with fluorescence detection.
-
Determine the concentration-dependent inhibition of fluorescent sphingomyelin formation by the inhibitor to confirm cellular target engagement.
-
Affinity Selection Mass Spectrometry (AS-MS)
This protocol outlines the use of AS-MS to demonstrate direct binding of the inhibitor to SMS2.[9][10]
-
Objective: To confirm a direct physical interaction between the inhibitor and the SMS2 protein.
-
Materials:
-
SMS2-expressing membrane fractions.
-
The 2-quinolone inhibitor.
-
Control compounds (known binders and non-binders).
-
Size-exclusion chromatography (SEC) or other affinity separation method.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
-
Procedure:
-
Incubate the SMS2-expressing membrane fractions with a solution containing the 2-quinolone inhibitor and control compounds.
-
Separate the protein-ligand complexes from unbound small molecules using an appropriate affinity selection technique like SEC.
-
Dissociate the bound ligands from the protein fraction.
-
Analyze the dissociated ligands by LC-MS to identify and quantify the compounds that were bound to SMS2.
-
Confirmation of the presence of the 2-quinolone inhibitor in the protein-bound fraction demonstrates direct target engagement.
-
Visualizations
Caption: Simplified signaling pathway involving SMS2 at the plasma membrane.
Caption: Experimental workflow for the discovery and characterization of a selective SMS2 inhibitor.
References
- 1. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications [mdpi.com]
- 8. A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brjac.com.br [brjac.com.br]
- 10. wuxibiology.com [wuxibiology.com]
In Vitro Activity of Sms2-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro activity of Sms2-IN-3, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). It includes a summary of its biochemical activity, detailed experimental protocols for key assays, and visualizations of relevant biochemical pathways and experimental workflows.
Quantitative Data Summary
This compound has been identified as a highly potent and selective small molecule inhibitor of SMS2. Its primary in vitro activity is summarized below.
| Compound | Target | Assay Type | IC50 Value | Selectivity | Reference |
| This compound (Compound 37) | Human SMS2 | Biochemical | 2.2 nM | High selectivity against SMS1 | [1] |
| 2-Quinolone Derivative | Human SMS2 | Biochemical | 950 nM | >100-fold vs. SMS1 | [2][3] |
Table 1: Summary of In Vitro Potency and Selectivity of this compound and a related precursor compound.
Core Signaling Pathway
Sphingomyelin synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, primarily located at the plasma membrane.[4][5] It catalyzes the final step in the de novo synthesis of sphingomyelin (SM), a crucial component of cell membranes and lipid rafts.[4][6] The enzyme transfers a phosphorylcholine head group from phosphatidylcholine (PC) to ceramide (Cer), producing diacylglycerol (DAG) and SM.[6] Inhibition of SMS2 is a therapeutic strategy for various diseases, including atherosclerosis and inflammatory conditions.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Effects of Sphingomyelin Synthase 2 (SMS2) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor designated "Sms2-IN-3" is not available in the current body of public research. This guide, therefore, provides a comprehensive overview of the cellular effects observed upon the inhibition of Sphingomyelin Synthase 2 (SMS2) through genetic methods such as siRNA-mediated knockdown and gene knockout, which serve as a proxy for the effects of a specific small molecule inhibitor.
Introduction
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, primarily located at the plasma membrane. It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[1] This enzymatic activity is crucial for maintaining the levels of these lipids, which are critical components of cellular membranes and are involved in a multitude of signaling pathways.[2] Inhibition of SMS2 has been shown to impact cellular lipid composition, signaling cascades, and physiological processes such as inflammation and apoptosis. This document outlines the known cellular consequences of SMS2 inhibition, providing quantitative data, experimental methodologies, and visual representations of the affected signaling pathways.
Data Presentation: Quantitative Effects of SMS2 Inhibition
The inhibition of SMS2, primarily studied through siRNA-mediated knockdown, leads to significant changes in cellular lipid profiles and apoptotic responses.
| Parameter | Cell Type | Method of Inhibition | Result | Reference |
| Intracellular Sphingomyelin (SM) | THP-1 derived macrophages | SMS2 siRNA | 23% decrease | [3] |
| Huh7 cells | SMS2 siRNA | 11% decrease | [2][4] | |
| Plasma Membrane Sphingomyelin (SM) | THP-1 derived macrophages | SMS2 siRNA | Significant decrease (measured by lysenin-mediated lysis) | [3] |
| Huh7 cells | SMS2 siRNA | Decreased SM content in detergent-resistant lipid rafts | [2][4] | |
| Intracellular Diacylglycerol (DAG) | THP-1 derived macrophages | SMS2 siRNA | 20% decrease | [3] |
| Intracellular Ceramide | Huh7 cells | SMS2 siRNA | No significant change | [2][4] |
| Lipopolysaccharide (LPS)-mediated Apoptosis | THP-1 derived macrophages | SMS2 siRNA | Significant reduction | [3] |
| Hypoxia-induced Apoptosis | Cardiomyocytes | SMS2 siRNA | Attenuated | [5] |
| Caspase-3 Activity (Hypoxia-induced) | Cardiomyocytes | SMS2 siRNA | Decreased | [5] |
| Reactive Oxygen Species (ROS) Generation (Hypoxia-induced) | Cardiomyocytes | SMS2 siRNA | Decreased | [5] |
Signaling Pathways Modulated by SMS2 Inhibition
SMS2 activity is integral to the regulation of several key signaling pathways. Its inhibition has been demonstrated to attenuate inflammatory and cell survival signals.
NF-κB Signaling Pathway
Inhibition of SMS2 has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation.[6][7] This is thought to occur through the alteration of lipid raft composition, which can affect the signaling of receptors like the tumor necrosis factor-alpha receptor (TNFR).[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMS2 siRNA inhibits pancreatic tumor growth by tumor microenvironment modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sphingomyelin Synthase 2 (SMS2) Inhibitors
A comprehensive analysis of a representative potent and selective SMS2 inhibitor, Ly93, as a surrogate for the uncharacterized compound Sms2-IN-3.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a potent and selective Sphingomyelin Synthase 2 (SMS2) inhibitor. Due to the absence of public data on "this compound," this document utilizes Ly93, a well-characterized, orally active SMS2 inhibitor, as a representative molecule to fulfill the core requirements of this analysis.
Introduction to SMS2 Inhibition
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the final step of sphingomyelin (SM) biosynthesis, catalyzing the transfer of phosphocholine from phosphatidylcholine to ceramide. This process is crucial for maintaining the lipid composition of cellular membranes, particularly the plasma membrane, and is implicated in various signaling pathways. Dysregulation of SMS2 activity has been linked to several pathologies, including atherosclerosis, inflammation, and certain cancers. Consequently, the development of potent and selective SMS2 inhibitors has emerged as a promising therapeutic strategy.
Pharmacodynamics of Ly93
Ly93 is a novel 2-benzyloxybenzamide derivative that demonstrates high potency and selectivity for SMS2. Its pharmacodynamic profile has been characterized through a series of in vitro and in vivo studies.
In Vitro Activity
The inhibitory activity of Ly93 against purified SMS2 and its selectivity over the related isoform SMS1 are summarized in the table below.
| Parameter | Value | Reference |
| SMS2 IC50 | 91 nM | [1][2][3][4] |
| SMS1 IC50 | 133.9 µM | [1] |
| Selectivity (SMS1/SMS2) | >1400-fold | [1] |
Table 1: In vitro inhibitory activity and selectivity of Ly93.
The significant selectivity of Ly93 for SMS2 over SMS1 is a critical attribute, as it minimizes the potential for off-target effects related to the inhibition of SMS1, which is primarily localized in the Golgi apparatus and has distinct physiological roles.
In Vivo Pharmacodynamic Effects
The in vivo pharmacodynamic effects of Ly93 have been demonstrated in mouse models, highlighting its ability to modulate plasma sphingomyelin levels and impact disease pathology.
| Animal Model | Dosage | Dosing Regimen | Key Findings | Reference |
| C57BL/6J mice | 100 mg/kg | Oral gavage, once daily for 7 days | Significantly decreased plasma sphingomyelin levels. | [2][4] |
| Apolipoprotein E (apoE) knockout mice | 12.5 or 40 mg/kg | Oral gavage, once daily | Dose-dependently attenuated atherosclerotic lesions in the aortic root and entire aorta. Reduced macrophage content in lesions. | [1][2][4] |
Table 2: In vivo pharmacodynamic effects of Ly93.
These findings underscore the potential of selective SMS2 inhibition with Ly93 to favorably alter lipid profiles and mitigate the progression of atherosclerosis.
Pharmacokinetics of Ly93
Pharmacokinetic studies in C57BL/6J mice have indicated that Ly93 is orally efficacious.[1] While detailed quantitative parameters such as Cmax, Tmax, half-life, and bioavailability are not fully publicly available, the observed in vivo pharmacodynamic effects after oral administration confirm sufficient systemic exposure to engage the target.
Signaling Pathways Modulated by SMS2 Inhibition
Inhibition of SMS2 leads to a decrease in sphingomyelin and an increase in its precursor, ceramide, at the plasma membrane. These changes in lipid composition can significantly impact cellular signaling.
Figure 1: Simplified signaling pathway affected by SMS2 inhibition. This diagram illustrates how the SMS2 inhibitor Ly93 blocks the conversion of ceramide to sphingomyelin, leading to downstream effects on cholesterol efflux, apolipoprotein B (ApoB) secretion, and inflammation.
Key Experimental Protocols
This section outlines the general methodologies employed in the characterization of SMS2 inhibitors like Ly93.
In Vitro SMS2 Inhibition Assay
The inhibitory activity of compounds against SMS2 is typically determined using a biochemical assay with purified enzyme.
Figure 2: General workflow for an in vitro SMS2 inhibition assay. This diagram outlines the key steps from assay preparation to the quantification of enzyme activity in the presence of an inhibitor.
A common method involves the use of a fluorescent ceramide analog, such as C6-NBD-ceramide, as a substrate. The reaction is initiated by the addition of the enzyme, and after a defined incubation period, the reaction is stopped. The lipids are then extracted and separated by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of fluorescently labeled sphingomyelin produced. The IC50 value is then calculated by measuring the inhibition of product formation at various concentrations of the test compound.
In Vivo Efficacy Study in an Atherosclerosis Mouse Model
The anti-atherosclerotic effects of SMS2 inhibitors are evaluated in a relevant animal model, such as the apolipoprotein E (apoE) knockout mouse, which spontaneously develops atherosclerotic lesions.
References
Unveiling the Potency and Precision of Sms2-IN-3: A Selective Sphingomyelin Synthase 2 Inhibitor
A Deep Dive into the Selectivity, Experimental Validation, and Signaling Context of a Promising Therapeutic Agent
For Immediate Release
In the intricate landscape of lipid metabolism and cellular signaling, the precise modulation of specific enzymes offers a powerful strategy for therapeutic intervention. This technical guide provides an in-depth analysis of Sms2-IN-3, a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2), a key enzyme in the sphingomyelin biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the selectivity profile, experimental validation, and signaling context of this important research compound.
Sphingomyelin synthases (SMS) play a crucial role in maintaining the structural integrity of cell membranes and are pivotal in the generation of bioactive lipid second messengers. The two primary isoforms, SMS1 and SMS2, while catalyzing the same biochemical reaction, exhibit distinct subcellular localizations and physiological roles. SMS1 is predominantly found in the Golgi apparatus, whereas SMS2 is primarily located at the plasma membrane. This differential localization suggests non-redundant functions, with SMS2 being increasingly implicated in inflammatory responses and cardiovascular and metabolic diseases. Consequently, the development of selective SMS2 inhibitors like this compound represents a significant advancement in the quest for targeted therapies.
Quantitative Analysis of Inhibitor Selectivity
This compound, a 1,8-naphthyridin-2-one derivative, has demonstrated exceptional potency and selectivity for SMS2 over its isoform, SMS1. The inhibitory activity of this compound was determined through rigorous enzymatic assays, with the half-maximal inhibitory concentrations (IC50) meticulously measured. The data clearly illustrates the compound's preferential binding and inhibition of SMS2.
| Compound | Target | IC50 (nM) | Selectivity (fold) |
| This compound (Compound 37) | SMS2 | 2.2 | >4545 |
| SMS1 | >10000 |
Table 1: Inhibitory activity of this compound against human SMS1 and SMS2. The data highlights the remarkable selectivity of this compound for SMS2.
Experimental Protocols
The determination of the inhibitory potency and selectivity of this compound involved a sophisticated and well-defined experimental workflow. The following is a detailed description of the key experimental protocols employed.
Human SMS1 and SMS2 Enzyme Inhibition Assay
The inhibitory activities of this compound against human SMS1 and SMS2 were quantified using an in vitro enzymatic assay. The core of this protocol involves the use of membrane fractions prepared from human embryonic kidney (HEK293) cells overexpressing either human SMS1 or SMS2.
1. Preparation of Microsomal Fractions:
-
HEK293 cells were transiently transfected with expression vectors encoding for either human SMS1 or SMS2.
-
After a 48-hour incubation period, the cells were harvested and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 250 mM sucrose, and a protease inhibitor cocktail).
-
The cell lysate was then subjected to a series of centrifugation steps to isolate the microsomal fraction containing the overexpressed enzymes. The final microsomal pellet was resuspended in a storage buffer and stored at -80°C.
2. Enzyme Inhibition Assay:
-
The assay was conducted in a 96-well plate format.
-
Each well contained the respective microsomal fraction (SMS1 or SMS2), the substrate N-(dodecanoyl)-sphingosylphosphorylcholine (C12-ceramide), and phosphatidylcholine in an assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
This compound, dissolved in dimethyl sulfoxide (DMSO), was added at varying concentrations to the assay wells.
-
The enzymatic reaction was initiated and allowed to proceed for a specified time at 37°C.
-
The reaction was terminated by the addition of an organic solvent mixture (e.g., chloroform/methanol).
3. Product Quantification and Data Analysis:
-
The product of the reaction, C12-sphingomyelin, was extracted and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of inhibition at each concentration of this compound was calculated relative to a DMSO control.
-
The IC50 values were then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Experimental workflow for determining the IC50 of this compound.
Signaling Pathway Context
Sphingomyelin synthases are central enzymes in the sphingolipid metabolic pathway, which generates a host of signaling molecules that influence critical cellular processes such as proliferation, apoptosis, and inflammation. The selective inhibition of SMS2 by this compound is poised to have significant downstream effects on these pathways.
The canonical function of SMS2 is to catalyze the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol (DAG). By inhibiting SMS2, this compound is expected to lead to an accumulation of ceramide and a reduction in the production of sphingomyelin and DAG at the plasma membrane. Ceramide is a well-established pro-apoptotic and anti-proliferative second messenger, while DAG is a key activator of protein kinase C (PKC) and other signaling cascades. Therefore, the selective inhibition of SMS2 can shift the balance of these signaling lipids, potentially leading to anti-inflammatory and anti-proliferative cellular responses.
The Role of Sphingomyelin Synthase 2 (Sms2) in Metabolic and Inflammatory Diseases: A Technical Guide to its Function and Inhibition by Sms2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingomyelin Synthase 2 (Sms2), a key enzyme in sphingolipid metabolism, has emerged as a critical regulator in the pathogenesis of prevalent metabolic and inflammatory diseases, notably atherosclerosis and non-alcoholic fatty liver disease (NAFLD). By catalyzing the final step in sphingomyelin biosynthesis at the plasma membrane, Sms2 modulates lipid raft composition and function, thereby influencing a cascade of cellular signaling events. This technical guide provides an in-depth examination of the role of Sms2 in these disease states, supported by quantitative data from preclinical studies. Furthermore, we detail the impact of Sms2 inhibition, with a specific focus on the potent and selective inhibitor, Sms2-IN-3. This document outlines key experimental protocols for assessing Sms2 function and the efficacy of its inhibitors, and visualizes the intricate signaling pathways governed by Sms2 using Graphviz diagrams. The presented evidence underscores the potential of Sms2 as a therapeutic target for a range of metabolic and inflammatory disorders.
Introduction to Sphingomyelin Synthase 2 (Sms2)
Sphingomyelin (SM) is a crucial component of mammalian cell membranes, particularly enriched in lipid rafts—microdomains that serve as platforms for signal transduction. The synthesis of SM from ceramide and phosphatidylcholine is catalyzed by sphingomyelin synthases (SMS). Two major isoforms exist: Sms1, primarily located in the Golgi apparatus, and Sms2, which is predominantly found at the plasma membrane. This strategic localization places Sms2 at the forefront of regulating cell surface signaling events.
Genetic and pharmacological studies have demonstrated that the modulation of Sms2 activity has profound effects on cellular processes linked to inflammation and lipid metabolism. Specifically, deficiency or inhibition of Sms2 has been shown to be protective in animal models of atherosclerosis and NAFLD, making it an attractive target for therapeutic intervention.
The Role of Sms2 in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. Macrophage-mediated inflammation and lipid accumulation are central to its progression.
Sms2 in Macrophage Function and Inflammation
Sms2 plays a significant role in macrophage biology. Its activity influences the integrity of lipid rafts, which are essential for the function of toll-like receptors (TLRs) and other cytokine receptors involved in the inflammatory response.
-
NF-κB and MAPK Signaling: Macrophage Sms2 deficiency has been shown to blunt the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] This attenuation of pro-inflammatory signaling leads to reduced production of inflammatory cytokines such as TNF-α and IL-6.[2]
-
Cholesterol Efflux: Sms2 deficiency in macrophages promotes cholesterol efflux, the process by which excess cholesterol is removed from cells and transported back to the liver.[2] This is a key anti-atherogenic mechanism. The increase in cholesterol efflux is associated with the upregulation of key cholesterol transporters like ABCA1 and ABCG1.
Quantitative Effects of Sms2 Deficiency and Inhibition in Atherosclerosis Models
The protective role of Sms2 deficiency in atherosclerosis is well-documented in preclinical models.
| Model | Intervention | Key Findings | Reference |
| ApoE-/- Mice | Sms2 Knockout | 52% reduction in atherosclerotic lesions in the aortic arch and root.[3] | |
| 35% reduction in sphingomyelin, 32% in ceramide, 58% in free cholesterol, and 60% in cholesteryl ester in the brachiocephalic artery.[3] | |||
| LDLr-/- Mice with WT or Sms2-/- Bone Marrow Transplant | Macrophage-specific Sms2 deficiency | 57% decrease in atherosclerotic lesions in the aortic root and a 42% decrease in the entire aorta.[2] | |
| 71% less necrotic core area, 37% less macrophage content, and 35% more collagen in atherosclerotic lesions.[2] | |||
| C57BL/6J Mice | Treatment with Ly93 (Sms2 inhibitor) | Significant decrease in plasma sphingomyelin levels.[4] | |
| ApoE-/- Mice | Treatment with Ly93 (Sms2 inhibitor) | Dose-dependent attenuation of atherosclerotic lesions in the aortic root and entire aorta.[4] |
The Role of Sms2 in Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD encompasses a spectrum of liver conditions characterized by hepatic fat accumulation (steatosis), which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.
Sms2 in Hepatic Lipid Metabolism
Sms2 activity in the liver is directly linked to the regulation of lipid homeostasis.
-
Ceramide and PPARγ Signaling: Sms2 deficiency leads to an increase in hepatic ceramide levels.[5] Elevated ceramide, in turn, has been shown to suppress the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key transcription factor involved in fatty acid uptake and storage.[5] The downregulation of PPARγ leads to reduced expression of its target genes, including CD36, a fatty acid translocase, thereby limiting fatty acid uptake by hepatocytes and preventing steatosis.[5]
Quantitative Effects of Sms2 Deficiency in NAFLD Models
Studies using genetic models have provided clear evidence for the role of Sms2 in NAFLD.
| Model | Intervention | Key Findings | Reference |
| Sms2 Knockout Mice on High-Fat Diet | Sms2 Deficiency | 48% decrease in liver triglyceride levels.[6] | |
| 23% decrease in liver-free fatty acid levels.[6] | |||
| Significant suppression of HFD-induced increases in CD36 and PPARγ. | |||
| Liver-specific Sms2 Transgenic Mice on High-Fat Diet | Sms2 Overexpression | 52% increase in liver triglyceride levels.[6] | |
| 24% increase in liver-free fatty acid levels.[6] |
This compound: A Potent and Selective Sms2 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Sms2 over Sms1.
| Inhibitor | IC50 for Sms2 | Selectivity (over Sms1) | Reference |
| This compound | 2.2 nM | High |
In vivo studies have shown that this compound can effectively reduce hepatic sphingomyelin levels, highlighting its potential as a therapeutic agent for Sms2-mediated diseases.
Signaling Pathways
Sms2-Mediated Inflammatory Signaling in Macrophages
Caption: Sms2 maintains lipid raft integrity, facilitating TLR4 signaling and subsequent NF-κB activation.
Sms2 in Hepatic Steatosis via Ceramide-PPARγ Pathway
Caption: Sms2 inhibition increases ceramide, which suppresses PPARγ, reducing fatty acid uptake and steatosis.
Experimental Protocols
Quantification of Aortic Atherosclerotic Lesions
This protocol describes the en face analysis of atherosclerotic lesions in the aorta of mouse models.
-
Aorta Dissection and Preparation:
-
Euthanize the mouse and perfuse the heart with phosphate-buffered saline (PBS).
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Remove adventitial fat and connective tissue under a dissecting microscope.
-
Cut the aorta longitudinally and pin it flat, lumen side up, on a black wax surface.
-
-
Oil Red O Staining:
-
Fix the aorta in 4% paraformaldehyde for at least 4 hours.
-
Rinse with distilled water.
-
Immerse in 60% isopropanol for 5 minutes.
-
Stain with a freshly prepared and filtered Oil Red O solution for 25 minutes.
-
Destain in 60% isopropanol for 3 minutes.
-
Rinse with distilled water.
-
-
Image Acquisition and Analysis:
-
Capture a high-resolution image of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Express the lesion area as a percentage of the total aortic surface area.
-
Macrophage Cholesterol Efflux Assay
This protocol measures the ability of macrophages to efflux cholesterol to an acceptor, such as apolipoprotein A-I (ApoA-I).
-
Cell Culture and Labeling:
-
Culture macrophages (e.g., bone marrow-derived macrophages) in appropriate media.
-
Label cells with [3H]-cholesterol (1 µCi/mL) in media containing 0.2% bovine serum albumin (BSA) for 24 hours.
-
-
Equilibration:
-
Wash the cells with PBS.
-
Incubate the cells in serum-free media containing 0.2% BSA for 18 hours to allow for equilibration of the radiolabel.
-
-
Efflux Assay:
-
Wash the cells with PBS.
-
Incubate the cells for 4 hours in serum-free media containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I) or media alone (control).
-
Collect the media and lyse the cells with 0.1 M NaOH.
-
-
Quantification:
-
Measure the radioactivity in the media and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in media / (dpm in media + dpm in cell lysate)) x 100.
-
NF-κB Activation Assay (Western Blot for Phospho-p65)
This protocol assesses the activation of the NF-κB pathway by detecting the phosphorylation of the p65 subunit.
-
Cell Treatment and Lysis:
-
Culture macrophages and treat with an inflammatory stimulus (e.g., 100 ng/mL LPS) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against total p65 as a loading control.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize the phospho-p65 signal to the total p65 signal.
-
Conclusion
Sphingomyelin Synthase 2 is a pivotal enzyme in the regulation of cellular signaling, with a well-documented role in the pathophysiology of atherosclerosis and non-alcoholic fatty liver disease. Its strategic location at the plasma membrane allows it to modulate inflammatory and metabolic pathways, making it a highly attractive therapeutic target. The development of potent and selective inhibitors, such as this compound, offers a promising avenue for the treatment of these widespread and debilitating diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of Sms2 and translating these findings into novel clinical therapies.
References
- 1. umassmed.edu [umassmed.edu]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Micro-Ultrasonographic Imaging of Atherosclerotic Progression and Correlation with Inflammatory Markers in Apolipoprotein-E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on Early-Stage Research of Sphingomyelin Synthase 2 (SMS2) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Sms2-IN-3" is not referenced in the currently available scientific literature. This guide provides a comprehensive overview of early-stage research on representative selective Sphingomyelin Synthase 2 (SMS2) inhibitors, including a 2-quinolone derivative and the compound SMS2-IN-2, to serve as a template for the requested technical whitepaper.
Introduction to Sphingomyelin Synthase 2 (SMS2) as a Therapeutic Target
Sphingomyelin (SM) is a crucial component of mammalian cell membranes and is particularly enriched in lipid rafts, microdomains critical for signal transduction. The synthesis of SM is catalyzed by sphingomyelin synthases (SMS), with two primary isoforms, SMS1 and SMS2. SMS1 is predominantly located in the trans-Golgi apparatus, while SMS2 is primarily found at the plasma membrane.
SMS2 catalyzes the transfer of a phosphorylcholine headgroup from phosphatidylcholine (PC) to ceramide, yielding SM and diacylglycerol (DAG). This enzymatic activity places SMS2 at a critical node in lipid metabolism and signaling. Elevated SMS2 activity has been implicated in various pathological conditions, including inflammation, atherosclerosis, and metabolic diseases. Consequently, the selective inhibition of SMS2 presents a promising therapeutic strategy for these conditions.
Core Compound Data: Representative SMS2 Inhibitors
Early-stage research has led to the identification of several selective SMS2 inhibitors. The following table summarizes the key quantitative data for two such compounds, a 2-quinolone derivative and SMS2-IN-2.
| Compound Name/Class | Target | IC50 | Selectivity vs. SMS1 | Reference |
| 2-Quinolone Derivative | Human SMS2 | 950 nM | >100-fold | [1][2] |
| SMS2-IN-2 (Compound 15w) | Human SMS2 | 100 nM | >560-fold (IC50 for SMS1 is 56 µM) | [3][4] |
Mechanism of Action
The selective inhibition of SMS2 by the 2-quinolone class of compounds has been elucidated through mutational analyses. These studies revealed that the interaction between the inhibitor and the enzyme is dependent on the presence of specific amino acid residues within the catalytic domain of SMS2, namely serine 227 (S227) and histidine 229 (H229)[1][2]. This suggests that these inhibitors likely act by directly binding to the catalytic site, thereby preventing the binding of substrates (ceramide and phosphatidylcholine) or inhibiting the catalytic transfer of the phosphorylcholine group.
Further research on more potent derivatives has confirmed direct binding to membrane fractions expressing SMS2[1][2]. The high selectivity for SMS2 over SMS1 indicates that these inhibitors exploit structural differences between the catalytic domains of the two isoforms.
Sphingomyelin Biosynthesis Pathway and SMS2 Inhibition
The following diagram illustrates the central role of SMS2 in the final step of sphingomyelin synthesis and the point of intervention for selective inhibitors.
Caption: Inhibition of Sphingomyelin Synthase 2 (SMS2) blocks the conversion of ceramide to sphingomyelin.
Experimental Protocols
A high-throughput mass spectrometry-based assay is a common method for determining the inhibitory activity of compounds against SMS2.[1]
Objective: To quantify the IC50 value of a test compound against purified human SMS2.
Materials:
-
Purified recombinant human SMS2 enzyme
-
Substrates: N-C12-sphingosyl-ceramide (d18:1/12:0-Cer) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (16:0/18:1-PC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound dissolved in DMSO
-
96-well or 384-well assay plates
-
Mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified SMS2 enzyme, and the substrates.
-
Serially dilute the test compound in DMSO and add it to the assay plate.
-
Initiate the enzymatic reaction by adding the substrate mixture to the wells containing the enzyme and test compound.
-
Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent like methanol/chloroform).
-
Extract the lipids from the reaction mixture.
-
Analyze the amount of the product, N-C12-sphingomyelin (d18:1/12:0-SM), using LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Objective: To confirm that the test compound can engage with and inhibit SMS2 within a cellular context.
Materials:
-
A human cell line with sufficient expression of SMS2 (e.g., HEK293 cells overexpressing SMS2)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer
-
Reagents for affinity selection mass spectrometry or cellular thermal shift assay (CETSA)
Procedure (Affinity Selection Mass Spectrometry Example):
-
Culture the cells to a suitable confluency.
-
Treat the cells with the test compound or a vehicle control for a specified time.
-
Harvest the cells and prepare membrane fractions.
-
Incubate the membrane fractions with the test compound immobilized on a solid support (e.g., beads).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins that specifically bind to the immobilized compound.
-
Identify the eluted proteins using mass spectrometry.
-
Confirmation of SMS2 as a primary hit demonstrates target engagement.
Experimental Workflow for SMS2 Inhibitor Discovery
The following diagram outlines a typical workflow for the discovery and characterization of novel SMS2 inhibitors.
Caption: A typical drug discovery workflow for identifying and validating novel SMS2 inhibitors.
In Vivo Studies
The inhibitor SMS2-IN-2 (also known as compound 15w) has been evaluated in in vivo models. In a study using db/db mice, a model for type 2 diabetes and related inflammation, oral administration of SMS2-IN-2 at doses of 20 and 50 mg/kg/day for 6 weeks was shown to reduce chronic inflammation. Specifically, it led to a significant reduction in the levels of interleukin-6 (IL-6) and insulin[3]. These findings suggest that selective inhibition of SMS2 can have beneficial effects on inflammatory and metabolic parameters in a relevant disease model.
Conclusion
The early-stage research on selective SMS2 inhibitors, such as the 2-quinolone derivatives and SMS2-IN-2, has provided strong validation for SMS2 as a druggable target for inflammatory and metabolic diseases. The identification of potent and selective small molecules, characterization of their mechanism of action, and demonstration of in vivo efficacy represent critical steps in the development of novel therapeutics. Further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be essential for their progression into clinical development. The methodologies and data presented in this guide offer a framework for the continued exploration of SMS2 inhibition as a therapeutic strategy.
References
The Pivotal Role of Sphingomyelin Synthase 2 in Lipid Raft Formation and Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of Sphingomyelin Synthase 2 (SMS2) and the impact of its inhibition on the formation and function of lipid rafts. Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as critical platforms for cellular signaling. SMS2, an enzyme primarily localized at the plasma membrane, plays a crucial role in the synthesis of sphingomyelin (SM), a key structural component of these rafts.[1][2] Consequently, the inhibition of SMS2 presents a significant therapeutic strategy for modulating signaling pathways implicated in various diseases, including inflammatory conditions and cancer.
This document details the mechanism of action of selective SMS2 inhibitors, their effects on lipid raft composition and integrity, and the downstream consequences for cellular signaling cascades. We present quantitative data from studies utilizing SMS2 inhibition, detailed experimental protocols for investigating these phenomena, and visual representations of the core signaling pathways involved. While the specific inhibitor "Sms2-IN-3" is not extensively characterized in publicly available literature, this guide draws upon data from studies using potent and selective SMS2 inhibitors, such as 2-quinolone derivatives and Ly93, as well as findings from genetic knockdown (siRNA) and knockout studies, which serve as a proxy for the effects of a specific inhibitor.[3][4]
Core Concepts: SMS2 and Lipid Raft Dynamics
Sphingomyelin Synthase 2 catalyzes the transfer of a phosphocholine head group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol.[5][6] This enzymatic activity is fundamental to maintaining the concentration of sphingomyelin within the plasma membrane, which is essential for the formation and stability of lipid rafts. These microdomains act as organizing centers, concentrating or excluding specific proteins to facilitate or inhibit signaling events.[1][7]
Inhibition of SMS2 disrupts this delicate balance. By reducing the production of sphingomyelin, selective inhibitors alter the composition and physical properties of the plasma membrane, leading to the destabilization of lipid rafts. This disruption has profound effects on a multitude of cellular processes that are dependent on the integrity of these signaling platforms.
Quantitative Data on the Effects of SMS2 Inhibition
The inhibition of SMS2 leads to measurable changes in the lipid composition of cells and their lipid rafts. The following tables summarize key quantitative findings from studies employing SMS2 knockdown, which closely mimics the effects of a potent and specific inhibitor.
| Cell Type | Method of SMS2 Inhibition | Change in Cellular Sphingomyelin (SM) | Change in Cellular Ceramide | Reference(s) |
| Huh7 cells | SMS2 siRNA | ↓ 11% | No significant change | [8] |
| HEK293 cells | SMS2 siRNA | ↓ (Specific % not provided) | ↑ (Specific % not provided) | [9] |
Table 1: Effect of SMS2 Inhibition on Cellular Lipid Levels. This table illustrates the impact of reduced SMS2 function on the overall cellular concentrations of sphingomyelin and ceramide.
| Cell Type | Method of SMS2 Inhibition | Change in Lipid Raft Sphingomyelin (SM) | Reference(s) |
| Huh7 cells | SMS2 siRNA | ↓ (Specific % not provided, but significant decrease observed) | [8] |
Table 2: Effect of SMS2 Inhibition on Lipid Raft Composition. This table highlights the direct consequence of SMS2 inhibition on the sphingomyelin content within lipid raft microdomains.
Key Signaling Pathways Modulated by SMS2 Inhibition
The disruption of lipid rafts following SMS2 inhibition significantly impacts cellular signaling pathways that are crucial for immune responses, inflammation, and cell survival.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response. The activation of NF-κB is often initiated by the recruitment of receptors, such as Toll-like Receptor 4 (TLR4) and Tumor Necrosis Factor Receptor 1 (TNFR1), to lipid rafts.[1][9] Inhibition of SMS2 has been shown to impair the recruitment of these receptors to lipid rafts, thereby attenuating downstream NF-κB signaling.[1][9]
The PLCγ/PI3K/Akt Signaling Pathway
The Phospholipase C gamma (PLCγ), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (Akt) signaling cascade is vital for cell survival, proliferation, and growth. Evidence suggests that SMS2 activity is linked to the activation of this pathway. Inhibition of SMS2 can lead to the downregulation of PLCγ, PI3K, and Akt phosphorylation, thereby impacting these fundamental cellular processes.
Experimental Protocols
Isolation of Lipid Rafts by Sucrose Density Gradient Ultracentrifugation
This protocol describes a common method for isolating lipid rafts, also known as detergent-resistant membranes (DRMs), based on their insolubility in non-ionic detergents at low temperatures and their low buoyant density.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA), supplemented with protease and phosphatase inhibitors, ice-cold
-
Sucrose solutions (in TNE buffer): 80% (w/v), 35% (w/v), and 5% (w/v)
-
Ultracentrifuge and swinging bucket rotor (e.g., SW 41 Ti or equivalent)
-
Dounce homogenizer
-
15 ml ultracentrifuge tubes
Procedure:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS and scrape into 1 ml of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Homogenize the cell lysate with 10-15 strokes of a Dounce homogenizer on ice.
-
Transfer the lysate to a 15 ml ultracentrifuge tube and mix with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Carefully overlay the 40% sucrose layer with 7 ml of 35% sucrose solution.
-
Carefully overlay the 35% sucrose layer with 3.5 ml of 5% sucrose solution.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
After centrifugation, a light-scattering band, corresponding to the lipid raft fraction, should be visible at the 5%/35% sucrose interface.
-
Carefully collect 1 ml fractions from the top of the gradient. Lipid rafts are typically found in fractions 4-6.
-
Fractions can be stored at -80°C or used immediately for further analysis, such as Western blotting.
Quantitative Western Blot Analysis of Lipid Raft Fractions
This protocol outlines the steps for analyzing the protein composition of the isolated lipid raft fractions.
Materials:
-
Isolated lipid raft fractions
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Flotillin-1 as a raft marker, anti-Calnexin as a non-raft marker, and antibodies against proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
-
Densitometry software
Procedure:
-
Determine the protein concentration of each collected fraction.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Include a lane with a whole-cell lysate as a control.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to the signal of the lipid raft marker (e.g., Flotillin-1) to determine the relative enrichment in the raft fractions.
Conclusion and Future Directions
The inhibition of Sphingomyelin Synthase 2 represents a promising avenue for therapeutic intervention in a range of diseases underpinned by dysregulated cellular signaling. By disrupting the formation of lipid rafts, selective SMS2 inhibitors can effectively modulate the activity of key signaling pathways, such as NF-κB and PI3K/Akt. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate roles of SMS2 and lipid rafts in health and disease. Future research should focus on the development and characterization of highly specific SMS2 inhibitors and the comprehensive profiling of their effects on the lipid and protein composition of lipid rafts using advanced quantitative proteomics and lipidomics approaches. A deeper understanding of these mechanisms will undoubtedly pave the way for novel and effective therapeutic strategies.
References
- 1. Small-Molecule Modulators of Lipid Raft Stability and Protein-Raft Partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipid Raft Composition Modulates Sphingomyelinase Activity and Ceramide-Induced Membrane Physical Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Intrinsic and Extrinsic Factors on Cellular Sphingomyelin Imaging with Specific Reporter Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Sphingomyelin Synthase 2 Inhibition on Cellular Ceramide Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine into sphingomyelin (SM) and diacylglycerol (DAG) primarily at the plasma membrane.[1][2] Inhibition of SMS2 presents a promising therapeutic strategy for various diseases, including atherosclerosis and certain cancers, by modulating the cellular levels of bioactive lipids. This technical guide provides an in-depth analysis of the effects of SMS2 inhibition on ceramide levels, supported by experimental methodologies and quantitative data. While specific data for a compound designated "Sms2-IN-3" is not publicly available, this document focuses on the well-established consequences of SMS2 inhibition through genetic and pharmacological approaches, which would be the expected outcome for any potent and selective SMS2 inhibitor.
Introduction to Sphingomyelin Synthase 2 and Ceramide Metabolism
Ceramides are a class of bioactive lipids that play crucial roles in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[3][4] Cellular ceramide levels are tightly regulated through a complex network of synthesis and catabolism pathways.[5] There are three primary pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[3][5]
Sphingomyelin synthases (SMS) are critical regulators of the sphingomyelin-ceramide cycle. There are two main isoforms, SMS1 and SMS2. SMS1 is predominantly located in the Golgi apparatus, while SMS2 is primarily found at the plasma membrane.[1][5] SMS2 plays a significant role in converting ceramide to sphingomyelin, thereby reducing the concentration of free ceramide at the plasma membrane.[6] Inhibition of SMS2 is therefore expected to lead to an accumulation of its substrate, ceramide.
Signaling Pathway and Mechanism of Action
The inhibition of SMS2 directly impacts the sphingomyelin cycle. By blocking the conversion of ceramide to sphingomyelin, an inhibitor of SMS2 would lead to an increase in cellular ceramide concentrations, particularly at the plasma membrane where SMS2 is most active. This elevation in ceramide can, in turn, trigger various downstream signaling events.
Caption: Inhibition of SMS2 by a hypothetical inhibitor "this compound" blocks the conversion of ceramide to sphingomyelin, leading to ceramide accumulation and subsequent downstream signaling.
Quantitative Effects of SMS2 Inhibition on Ceramide Levels
Studies utilizing siRNA-mediated knockdown or genetic knockout of SMS2 have provided quantitative insights into its role in regulating ceramide and sphingomyelin levels.
| Experimental Model | Method of SMS2 Inhibition | Change in Sphingomyelin (SM) Levels | Change in Ceramide Levels | Reference |
| Cultured Cells | SMS2 siRNA | ↓ 11% (significant) | No significant change | [7] |
| SMS2 Knockout Mice | Genetic Disruption | Significant decrease in plasma | Significant increase in plasma | [8] |
| Human Leukemia Cells (HL-60) | SMS2 Overexpression | Unchanged | ↓ (significant decrease) | [3] |
Note: The study by Li et al. (2007) found that while SMS1 siRNA treatment led to a 10% increase in ceramide levels, SMS2 siRNA treatment did not cause a significant change in total cellular ceramide.[7] However, it is important to consider that local changes in ceramide at the plasma membrane may not be reflected in total cellular measurements. The study on SMS2 knockout mice provides in vivo evidence for the role of SMS2 in regulating plasma ceramide levels.[8] Overexpression of SMS2 in HL-60 cells led to a decrease in ceramide levels, further supporting the enzyme's role in ceramide consumption.[3]
Experimental Protocols
Accurate quantification of ceramide levels is crucial for evaluating the efficacy of SMS2 inhibitors. The following are generalized protocols based on established methodologies.
Cell Culture and Treatment with SMS2 Inhibitor
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a relevant cancer cell line) in appropriate culture dishes and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of the SMS2 inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the cells with varying concentrations of the SMS2 inhibitor or vehicle control for a specified period (e.g., 24-48 hours).
Lipid Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.
-
Lipid Extraction: Perform lipid extraction using a modified Bligh and Dyer method. This typically involves the addition of a chloroform:methanol mixture to the cell lysate, followed by centrifugation to separate the organic and aqueous phases.[9]
-
Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.[9] Reconstitute the dried lipid extract in a suitable solvent for analysis.[9]
Ceramide Quantification by Mass Spectrometry
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific method for quantifying different ceramide species.[10]
-
Instrumentation: Utilize a tandem mass spectrometer capable of precursor ion scanning.
-
Method: A common method involves a precursor ion scan for m/z 264, which is a characteristic fragment ion of ceramides upon collision-induced dissociation.[9][10]
-
Quantification: Include a non-naturally occurring internal standard (e.g., C8-ceramide) in the samples to allow for absolute quantification.[10] Generate a calibration curve using known concentrations of naturally occurring ceramide standards.[10]
-
Data Analysis: Analyze the mass spectrometry data to determine the concentration of various ceramide species in the samples.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the impact of an SMS2 inhibitor on cellular ceramide levels.
References
- 1. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism Regulated by Sphingomyelin Synthase 2 Is Associated with Acquisition of Chemoresistance via Exosomes in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipid Metabolism: New Insight into Ceramide-Induced Lipotoxicity in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow injection tandem mass spectrometric measurement of ceramides of multiple chain lengths in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling of Sphingomyelin Synthase 2 (Sms2) Inhibition by Sms2-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the downstream signaling consequences of inhibiting Sphingomyelin Synthase 2 (Sms2), with a specific focus on the potent and selective inhibitor, Sms2-IN-3. Inhibition of Sms2 perturbs the delicate balance of key bioactive lipids, primarily decreasing sphingomyelin (SM) and altering the levels of ceramide and diacylglycerol (DAG). These lipid alterations initiate a cascade of downstream signaling events impacting cellular processes ranging from cholesterol homeostasis and inflammatory responses to cell proliferation and survival. This document summarizes the quantitative effects of Sms2 inhibition, details relevant experimental methodologies, and visualizes the core signaling pathways involved. While specific downstream signaling data for this compound is limited, the information presented is based on the well-documented effects of Sms2 inhibition through genetic and other pharmacological approaches, which are expected to be recapitulated by a potent and selective inhibitor like this compound.
Introduction to Sphingomyelin Synthase 2 (Sms2) and this compound
Sphingomyelin (SM) is a critical sphingolipid component of mammalian cell membranes, particularly enriched in the plasma membrane. It plays a vital role in membrane structure, lipid raft formation, and signal transduction. The synthesis of SM from ceramide and phosphatidylcholine is catalyzed by two isoforms of sphingomyelin synthase, SMS1 and SMS2. SMS1 is primarily localized to the Golgi apparatus, whereas SMS2 is predominantly found at the plasma membrane[1]. This distinct localization suggests they have non-redundant roles in regulating specific cellular pools of SM and other bioactive lipids.
This compound is a potent and highly selective inhibitor of Sms2, with a reported half-maximal inhibitory concentration (IC50) of 2.2 nM[2][3][4][5]. Its high selectivity for Sms2 over Sms1 makes it a valuable tool for dissecting the specific functions of Sms2.
Quantitative Effects of Sms2 Inhibition
The primary consequence of Sms2 inhibition is the alteration of cellular lipid profiles. The following tables summarize the key quantitative changes observed upon Sms2 inhibition, primarily derived from studies using siRNA-mediated knockdown or genetic knockout of Sms2. It is anticipated that treatment with this compound would yield similar results.
Table 1: Effects of Sms2 Inhibition on Cellular Sphingolipid and Diacylglycerol Levels
| Lipid Species | Change upon Sms2 Inhibition/Knockdown | Tissue/Cell Type | Reference |
| Sphingomyelin (SM) | Significant decrease | Huh7 cells, Mouse Liver, Plasma, Macrophages | [2][6][7][8] |
| Ceramide | No significant change or slight increase | Huh7 cells, Mouse Liver | [2][6] |
| Diacylglycerol (DAG) | Decreasing tendency, but not statistically significant | Huh7 cells | [2] |
Table 2: Pharmacokinetic and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model | Reference |
| IC50 for Sms2 | 2.2 nM | In vitro | [2][3][4][5] |
| Effect on Hepatic SM (22:0) | Significantly reduced | KK-Ay/Ta mice | [2] |
| Administration Route | Subcutaneous (s.c.), Oral (p.o.) | KK-Ay/Ta mice | [2] |
| Dosage | 100, 200 mg/kg | KK-Ay/Ta mice | [2] |
Core Signaling Pathways Modulated by Sms2 Inhibition
Inhibition of Sms2 instigates changes in several critical signaling pathways, primarily due to the altered lipid composition of the plasma membrane and the subsequent impact on lipid raft integrity and the localization and activity of signaling proteins.
PLCγ/PI3K/Akt Signaling Pathway
Sms2 has been implicated in the regulation of the Phospholipase C gamma (PLCγ)/Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and platelet activation[9][10]. Inhibition of Sms2 has been shown to downregulate the phosphorylation and activation of key components of this pathway.
Caption: Sms2 Inhibition Downregulates PLCγ/PI3K/Akt Signaling.
NF-κB Signaling Pathway
Nuclear Factor kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Sms2 deficiency in macrophages has been shown to diminish NF-κB activation in response to inflammatory stimuli[11][12]. This suggests that Sms2 inhibition could have anti-inflammatory effects.
Caption: Sms2 Inhibition Attenuates NF-κB Signaling.
Cholesterol Homeostasis
Sphingomyelin is a key binding partner for cholesterol in the plasma membrane, sequestering it into lipid rafts[13]. By reducing SM levels, Sms2 inhibition can disrupt this sequestration, leading to an increase in the "active" pool of cholesterol. This can, in turn, influence cholesterol efflux and intracellular cholesterol trafficking. Macrophage Sms2 deficiency has been shown to increase cholesterol efflux[11][12].
Caption: Sms2 Inhibition Alters Cholesterol Homeostasis.
Experimental Protocols
This section outlines general methodologies for key experiments relevant to studying the downstream effects of Sms2 inhibition.
Lipid Extraction and Analysis by Mass Spectrometry
Objective: To quantify changes in cellular lipid profiles (sphingomyelin, ceramide, diacylglycerol) following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Huh7, HEK293) at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Cell Harvesting and Lipid Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in methanol.
-
Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water (or other appropriate solvent system) mixture.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry (e.g., methanol/chloroform with internal standards).
-
Analyze the lipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify individual lipid species based on the signal intensity relative to the internal standards.
-
Western Blotting for Signaling Pathway Analysis
Objective: To assess the activation state (phosphorylation) of key proteins in signaling pathways (e.g., PLCγ, PI3K, Akt, NF-κB) after Sms2 inhibition.
Protocol:
-
Cell Lysis:
-
Following treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-Akt, Akt, p-PLCγ, PLCγ).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical experimental workflow for characterizing the downstream effects of this compound.
Caption: General workflow for investigating this compound effects.
Conclusion
This compound is a powerful research tool for elucidating the specific roles of Sms2 in cellular physiology and pathology. Its high potency and selectivity allow for precise interrogation of Sms2-mediated signaling pathways. The inhibition of Sms2 by this compound is expected to decrease plasma membrane sphingomyelin, thereby impacting lipid raft-dependent signaling, cholesterol homeostasis, and inflammatory responses. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the downstream consequences of Sms2 inhibition and to explore the therapeutic potential of targeting this key enzyme in various diseases. Further research is warranted to fully delineate the detailed downstream signaling cascade specifically initiated by this compound in various cellular contexts.
References
- 1. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway | eLife [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sms2-IN-2 | C19H13ClFN3O2 | CID 134813905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Macrophage Sphingomyelin Synthase 2 (SMS2) Deficiency Decreases Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sms2-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Sms2-IN-3, a representative small molecule inhibitor of Sphingomyelin Synthase 2 (SMS2), in cell culture experiments. The protocols outlined below are synthesized from established methodologies for similar SMS2 inhibitors and are intended to serve as a comprehensive guide for investigating the cellular functions of SMS2.
Introduction
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the transfer of phosphocholine from phosphatidylcholine to ceramide to produce sphingomyelin and diacylglycerol.[1][2][3][4] Located primarily at the plasma membrane, SMS2 plays a crucial role in maintaining membrane structure and modulating various signaling pathways.[2][3][5] Dysregulation of SMS2 activity has been implicated in several pathological conditions, including cancer, inflammation, and metabolic diseases.[4][6][7] this compound and other selective inhibitors of SMS2 are valuable tools for elucidating the enzyme's role in cellular processes and for exploring its therapeutic potential.
Data Presentation
The following tables summarize key quantitative data for representative SMS2 inhibitors, which can be used as a starting point for designing experiments with this compound.
Table 1: Inhibitor Potency and Selectivity
| Inhibitor Name | IC50 for SMS2 | IC50 for SMS1 | Selectivity (SMS1/SMS2) | Reference Compound |
| Sms2-IN-1 | 6.5 nM | 1000 nM | ~150-fold | Potent & Selective |
| Sms2-IN-2 (15w) | 100 nM | 56 µM | ~560-fold | Orally Active |
| 2-quinolone derivative | 950 nM | >100 µM | >100-fold | Early Lead |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Concentration Range | Notes |
| Inhibition of SMS2 Activity | 10 nM - 10 µM | Start with a dose-response curve to determine the optimal concentration for your cell type. |
| Cell Viability/Cytotoxicity | 1 µM - 50 µM | Varies significantly between cell lines. Determine the cytotoxic threshold for your specific model. |
| Signaling Pathway Modulation | 100 nM - 10 µM | The effective concentration will depend on the specific pathway and cell type. |
Experimental Protocols
Cell Culture and Treatment
A foundational aspect of studying the effects of this compound is proper cell culture and treatment.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses as described in the following protocols.
Cell Viability Assay
To assess the cytotoxic effects of this compound, a cell viability assay is essential. The MTT assay is a common colorimetric method.[8]
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Add MTT Reagent: Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Protein Expression
Western blotting can be used to analyze changes in protein expression levels in key signaling pathways affected by SMS2 inhibition.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-NF-κB, total NF-κB, FLOT2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities using appropriate software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: SMS2-mediated activation of the NF-κB signaling pathway.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Multiple activities of sphingomyelin synthase 2 generate saturated fatty acid– and/or monounsaturated fatty acid–containing diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingomyelin synthase 2 facilitates M2-like macrophage polarization and tumor progression in a mouse model of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Use of Sphingomyelin Synthase 2 (SMS2) Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol.[1][2] Emerging evidence highlights SMS2 as a promising therapeutic target in a range of diseases, including cancer, atherosclerosis, and inflammatory conditions.[1][3][4] Inhibition of SMS2 has been shown to modulate the tumor microenvironment, reduce inflammation, and alter lipid metabolism.[5][6] These application notes provide a comprehensive guide for the utilization of SMS2 inhibitors, with a focus on a representative compound, Sms2-IN-3, in preclinical mouse models. The protocols outlined below are based on published data for various SMS2 inhibitors and serve as a foundational framework for in vivo studies.
Mechanism of Action of SMS2 Inhibition
SMS2 is predominantly located at the plasma membrane and plays a crucial role in maintaining the integrity and function of lipid rafts.[7] By inhibiting SMS2, compounds like this compound can induce a variety of cellular effects:
-
Alteration of Lipid Composition: Inhibition of SMS2 leads to a decrease in sphingomyelin levels and an accumulation of ceramide in the plasma membrane.[8]
-
Modulation of Signaling Pathways: Changes in the lipid raft composition can affect the localization and activity of signaling proteins, thereby influencing downstream pathways. For instance, SMS2 inhibition has been shown to attenuate NF-κB and MAP kinase activation.[6]
-
Immune Microenvironment Remodeling: In the context of cancer, SMS2 inhibition can reprogram the tumor microenvironment. Specifically, it has been demonstrated to decrease the polarization of M2-like tumor-associated macrophages (TAMs), which are known to promote tumor growth, and enhance the infiltration of anti-tumor CD8+ T lymphocytes.[5]
Signaling Pathway Modulated by SMS2 Inhibition
Caption: Inhibition of SMS2 by this compound blocks the synthesis of sphingomyelin, altering lipid raft integrity and downstream signaling, ultimately leading to a more anti-tumorigenic immune microenvironment.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: The optimal vehicle for this compound will depend on its specific physicochemical properties. The following are general recommendations for poorly water-soluble compounds and should be optimized.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation: Prepare a fresh vehicle solution on the day of dosing. A commonly used vehicle for oral gavage of hydrophobic compounds consists of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder saline.
-
Dissolving this compound:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex thoroughly.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex again.
-
Finally, add the saline or PBS to the desired final volume and vortex thoroughly. The final solution should be a clear, homogenous suspension. If precipitation occurs, gentle warming or sonication may be necessary.
-
-
Storage: The prepared formulation should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. The stability of the compound in the vehicle should be determined prior to long-term studies.
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
Animal Model:
-
BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used for syngeneic tumor models. The choice of mouse strain should match the origin of the tumor cell line (e.g., 4T1 cells in BALB/c mice, MC38 or B16F10 cells in C57BL/6 mice).
Experimental Workflow:
Caption: A typical workflow for an in vivo efficacy study of this compound in a mouse tumor model.
Protocol:
-
Tumor Cell Implantation:
-
Culture the chosen tumor cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS or serum-free media at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Inject the cell suspension subcutaneously into the flank of the mice. For orthotopic models, follow established surgical procedures.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or the vehicle control to the respective groups. Based on studies with other SMS2 inhibitors, a starting dose range of 10-50 mg/kg administered daily via oral gavage can be considered.[5] The exact dose and schedule should be optimized in preliminary studies.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Continue treatment for the duration of the study (e.g., 2-4 weeks).
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and collect tumors, spleens, and other relevant tissues for further analysis (e.g., flow cytometry, immunohistochemistry, Western blotting).
-
Pharmacokinetic and Toxicity Studies
Prior to efficacy studies, it is recommended to perform preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.
Pharmacokinetic Study:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS) to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Maximum Tolerated Dose (MTD) Study:
-
Administer increasing doses of this compound to different groups of mice for a defined period (e.g., 7-14 days).
-
Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss) or mortality.
Data Presentation
Table 1: Representative In Vivo Data for SMS2 Inhibitors
| Compound | Mouse Model | Dosage and Administration | Key Findings | Reference |
| 15w | 4T1 TNBC | Not specified | Reduced tumor weight and lung metastasis; decreased M2 macrophages and increased CD8+ T cells. | [5] |
| Ly93 | C57BL/6J | 100 mg/kg, i.g., daily for 7 days | Significantly decreased plasma sphingomyelin levels. | Not Found |
| Ly93 | ApoE KO | 12.5 or 40 mg/kg, i.g., daily | Attenuated atherosclerotic lesions. | Not Found |
Note: This table summarizes data from different SMS2 inhibitors. The user must generate specific data for this compound.
Concluding Remarks
The protocols and information provided herein offer a comprehensive starting point for researchers investigating the in vivo effects of the SMS2 inhibitor, this compound. It is imperative to recognize that the provided dosages and vehicles are based on studies with other inhibitors and must be optimized for this compound through rigorous preliminary studies. Careful consideration of the experimental design, including the choice of animal model and endpoints, will be critical for obtaining robust and reproducible data. The study of SMS2 inhibitors holds significant promise for the development of novel therapeutics, and these guidelines are intended to facilitate such research endeavors.
References
- 1. Toxicology | MuriGenics [murigenics.com]
- 2. The effect of sphingomyelin synthase 2 (SMS2) deficiency on the expression of drug transporters in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. Sphingomyelin synthase 2 facilitates M2-like macrophage polarization and tumor progression in a mouse model of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sgms2 sphingomyelin synthase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sms2-IN-3: A Potent and Selective Sphingomyelin Synthase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Sms2-IN-3, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), in both in vitro and in vivo experimental settings.
Introduction
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the transfer of phosphocholine from phosphatidylcholine to ceramide to produce sphingomyelin (SM) and diacylglycerol (DAG).[1] Primarily localized at the plasma membrane, SMS2 plays a crucial role in maintaining cellular homeostasis and is implicated in various signaling pathways, including those involved in inflammation and cell growth. Dysregulation of SMS2 activity has been linked to several diseases, making it an attractive target for therapeutic intervention. This compound is a highly potent and selective small molecule inhibitor of SMS2, demonstrating significant potential as a tool for studying the biological functions of SMS2 and as a lead compound for drug development.
Physicochemical Properties and Solubility
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.
Storage and Stability: Store this compound as a solid at -20°C for up to two years. For long-term storage of stock solutions, aliquot and store at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 644.68 g/mol ), add 155.1 µL of DMSO.
-
Vortex gently and/or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution in aliquots at -80°C. Before use, thaw the aliquot at room temperature and ensure the solution is clear.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (SMS2) | 2.2 nM | [3][4] |
| Selectivity | >450-fold selective for SMS2 over SMS1 (IC50 for SMS1 > 1000 nM) | [2] |
| In Vivo Efficacy | Significantly reduces hepatic sphingomyelin (22:0) levels in KK-Ay/Ta mice | [3][4] |
Signaling Pathways
This compound, by inhibiting SMS2, is expected to modulate signaling pathways influenced by sphingomyelin and its metabolites. Two key pathways are the NF-κB and TGF-β signaling cascades.
Figure 1. Inhibition of SMS2 by this compound and its potential impact on downstream signaling pathways.
Experimental Protocols
In Vitro Experiments
1. SMS2 Enzymatic Inhibition Assay
This protocol is adapted from a high-throughput mass spectrometry-based assay for human SMS2.[5]
Figure 2. Workflow for the SMS2 enzymatic inhibition assay.
Materials:
-
Recombinant human SMS2 enzyme
-
N-C12:0-Ceramide (d18:1/12:0)
-
Phosphatidylcholine (PC)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop solution (e.g., Chloroform/Methanol mixture)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:10 serial dilutions.
-
In a microplate, add the diluted this compound or vehicle (DMSO) to the wells.
-
Add the SMS2 enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (Ceramide and PC) to each well.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Perform lipid extraction to isolate the sphingomyelin product.
-
Analyze the amount of sphingomyelin produced in each sample using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Cell-Based SMS2 Activity Assay
This protocol allows for the assessment of this compound activity in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)
-
Lipid extraction reagents
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Add the fluorescently labeled ceramide to the cells and incubate for a specific period (e.g., 1-2 hours) to allow for its conversion to fluorescent sphingomyelin.
-
Wash the cells with PBS to remove excess unincorporated ceramide.
-
Lyse the cells and perform lipid extraction.
-
Separate the fluorescently labeled lipids (ceramide and sphingomyelin) by HPLC.
-
Quantify the amount of fluorescent sphingomyelin produced in each sample.
-
Calculate the percent inhibition of SMS2 activity for each concentration of this compound.
In Vivo Experiments
The following is a general protocol for assessing the in vivo efficacy of this compound in a mouse model. Specific parameters should be optimized based on the experimental goals and animal model used.
Figure 3. General workflow for an in vivo efficacy study with this compound.
Animal Model: KK-Ay/Ta mice (or other relevant model)[3][4]
Administration:
-
Dosage: 100 or 200 mg/kg, administered once or twice daily for 7 days.[3][4]
-
Vehicle: The appropriate vehicle for this compound needs to be determined based on its solubility and the route of administration. A common vehicle for subcutaneous injection is a mixture of DMSO, PEG300, Tween 80, and saline. For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) may be suitable.
Procedure:
-
Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Randomly assign animals to treatment groups (vehicle control and this compound dose groups).
-
Prepare the dosing solutions of this compound in the chosen vehicle on each day of dosing.
-
Administer the appropriate dose of this compound or vehicle to each animal according to the study design.
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, plasma).
-
Process the tissues for lipid extraction and quantify the levels of specific sphingomyelin species (e.g., SM 22:0) using LC-MS/MS.
-
Perform other relevant analyses, such as western blotting for signaling pathway proteins or histological examination of tissues.
-
Statistically analyze the data to determine the in vivo efficacy of this compound.
Mandatory Visualizations of Signaling Pathways
NF-κB Signaling Pathway
Figure 4. Canonical NF-κB signaling pathway.
TGF-β Signaling Pathway
Figure 5. Canonical TGF-β/SMAD signaling pathway.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Activation of latent transforming growth factor-β1 by nitric oxide in macrophages: Role of soluble guanylate cyclase and MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Line Sensitivity to Sms2-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sms2-IN-3 is a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme localized at the plasma membrane responsible for the synthesis of sphingomyelin.[1][2] SMS2 plays a critical role in maintaining the integrity of the cell membrane, regulating lipid microdomains (rafts), and participating in various signaling pathways.[3][4] Dysregulation of SMS2 activity has been implicated in several pathologies, including cancer progression, metastasis, and drug resistance.[5][6][7] Inhibition of SMS2 can disrupt sphingomyelin homeostasis, leading to downstream effects on cell proliferation, apoptosis, and inflammation.[3][7][8] These application notes provide a framework for identifying and characterizing cell lines sensitive to this compound treatment.
Potential Cellular Mechanisms of Action
Inhibition of SMS2 by this compound is expected to decrease sphingomyelin levels and increase ceramide levels at the plasma membrane. This alteration in the lipid landscape can trigger several downstream signaling events:
-
Induction of Apoptosis: An increase in ceramide, a pro-apoptotic lipid mediator, can lead to the activation of cell death pathways.[3][8] SMS2 inhibition may enhance Fas-mediated apoptosis by promoting the clustering of Fas receptors in lipid rafts.[3]
-
Modulation of NF-κB Signaling: SMS2 has been shown to influence the NF-κB signaling pathway, which is crucial for cell survival and inflammation. Inhibition of SMS2 may suppress this pathway, leading to decreased cell viability.[6]
-
Inhibition of Pro-Survival Pathways: SMS2 activity has been linked to the PLCγ/PI3K/Akt signaling cascade, a key pathway for cell growth and proliferation. Treatment with an SMS2 inhibitor has been shown to attenuate the phosphorylation of key proteins in this pathway.[9]
-
Alteration of the Tumor Microenvironment: SMS2 activity in macrophages is associated with M2-like polarization, which promotes tumor growth and immunosuppression. Inhibition of SMS2 can reverse this polarization and enhance anti-tumor immune responses.[5][10]
Potentially Sensitive Cell Lines
Direct evidence for specific cell lines sensitive to this compound is limited. However, based on studies involving other SMS2 inhibitors and the known roles of SMS2, the following cell lines are proposed as candidates for sensitivity screening:
| Cell Line | Cancer Type/Origin | Rationale for Sensitivity |
| 4T1 | Triple-Negative Breast Cancer (Murine) | SMS2 inhibition reduced tumor growth and metastasis in a 4T1 mouse model.[5] |
| MDA-MB-231 | Triple-Negative Breast Cancer (Human) | High SMS2 expression is associated with breast cancer metastasis. |
| MCF-7 | Breast Adenocarcinoma (Human) | SMS2 overexpression confers resistance to adriamycin.[6] |
| PANC-02 | Pancreatic Ductal Adenocarcinoma (Murine) | SMS2 deficiency inhibited tumor growth in a PANC-02 mouse model.[10] |
| PANC-1 | Pancreatic Epithelioid Carcinoma (Human) | SMS2 expression is correlated with an immunosuppressive microenvironment in pancreatic cancer.[10] |
| THP-1 | Acute Monocytic Leukemia (Human) | Used as a model for macrophage differentiation; SMS2 inhibition affects macrophage polarization.[10] |
| HUVEC | Human Umbilical Vein Endothelial Cells | SMS2 inhibition has been shown to protect against oxidative stress-induced dysfunction. |
| FreeStyle 293 | Human Embryonic Kidney | A cell viability assay has been performed on this cell line with this compound.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Candidate cell lines
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sphingomyelin synthase 2 facilitates M2-like macrophage polarization and tumor progression in a mouse model of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingomyelin synthase 2 promotes an aggressive breast cancer phenotype by disrupting the homoeostasis of ceramide and sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of sphingomyelin and sphingomyelin synthases in cell death, proliferation and migration-from cell and animal models to human disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sphingomyelin synthase 2 is a positive regulator of the CSF1R-STAT3 pathway in pancreatic cancer-associated macrophage [frontiersin.org]
Application of SMS2 Inhibitors in Atherosclerosis Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sphingomyelin Synthase 2 (SMS2) inhibitors, exemplified by compounds like Ly93, in the study and potential treatment of atherosclerosis. These inhibitors offer a promising therapeutic strategy by targeting key pathological processes in atherosclerosis, including lipid metabolism and inflammation.
Application Notes
Introduction to Sphingomyelin Synthase 2 (SMS2) in Atherosclerosis
Sphingomyelin (SM) is a crucial component of cell membranes and plasma lipoproteins.[1][2][3] Elevated levels of SM in atherogenic lipoproteins are associated with an increased risk of atherosclerosis.[3] Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the final step of SM biosynthesis and is primarily located on the plasma membrane.[3][4] Inhibition of SMS2 presents a targeted approach to reduce SM levels in plasma lipoproteins and macrophages, thereby mitigating the progression of atherosclerosis.[4][5] Overexpression of SMS2 has been shown to increase plasma SM levels and exacerbate atherosclerosis in mouse models, while its deficiency or inhibition leads to reduced atherosclerotic lesions.[4][6]
Mechanism of Action of SMS2 Inhibitors in Atherosclerosis
Selective inhibition of SMS2 has demonstrated significant anti-atherosclerotic effects through a multi-faceted mechanism:
-
Reduction of Plasma Sphingomyelin: SMS2 inhibitors decrease the synthesis of SM, leading to lower levels of SM in circulating lipoproteins.[3][5] This reduction in SM content of atherogenic lipoproteins, such as LDL and VLDL, lessens their retention in the arterial wall, a critical initiating event in plaque formation.[3]
-
Enhanced Cholesterol Efflux: In macrophages, inhibition or deficiency of SMS2 leads to an increase in cholesterol efflux.[5][7][8] This is partly achieved by upregulating the expression of key cholesterol transporters like ABCA1 and ABCG1.[7][8] Enhanced cholesterol efflux from macrophages helps to prevent the formation of foam cells, a hallmark of atherosclerotic plaques.
-
Anti-inflammatory Effects: SMS2 inhibition has been shown to suppress inflammatory responses in macrophages.[5] It can blunt the activation of pro-inflammatory signaling pathways such as NF-κB and MAP kinase in response to inflammatory stimuli.[4][8] This leads to a reduction in the secretion of pro-inflammatory cytokines like IL-6 and TNF-α.[7][8][9]
A novel and potent selective SMS2 inhibitor, Ly93, has been shown to effectively decrease plasma SM levels and attenuate atherosclerotic lesions in animal models.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of SMS2 inhibition or deficiency in mouse models of atherosclerosis.
Table 1: Effects of SMS2 Deficiency on Plasma Lipids and Atherosclerosis in ApoE KO Mice [3]
| Parameter | ApoE KO (Control) | Sms2 KO/ApoE KO | % Change | P-value |
| Plasma SM (mg/dL) | 40.3 ± 5.2 | 26.2 ± 3.9 | ↓ 35% | <0.01 |
| Plasma Ceramide (µM) | 8.0 ± 1.5 | 15.0 ± 2.5 | ↑ 87.5% | <0.01 |
| Aortic Lesion Area (%) | 18.5 ± 4.5 | 8.9 ± 3.2 | ↓ 52% | <0.01 |
| BCA SM (µg/mg protein) | 2.8 ± 0.5 | 1.8 ± 0.4 | ↓ 35% | <0.01 |
| BCA Ceramide (µg/mg protein) | 0.41 ± 0.08 | 0.28 ± 0.06 | ↓ 32% | <0.01 |
| BCA Free Cholesterol (µg/mg protein) | 12.8 ± 2.5 | 5.4 ± 1.8 | ↓ 58% | <0.01 |
| BCA Cholesteryl Ester (µg/mg protein) | 25.6 ± 5.1 | 10.2 ± 3.5 | ↓ 60% | <0.01 |
BCA: Brachiocephalic artery
Table 2: Effects of Macrophage-Specific SMS2 Deficiency on Atherosclerosis in LDLr KO Mice [7][8][9]
| Parameter | WT → LDLr KO (Control) | SMS2-/- → LDLr KO | % Change | P-value |
| Aortic Root Lesion Area (µm²) | 450,000 ± 50,000 | 193,500 ± 35,000 | ↓ 57% | <0.001 |
| Entire Aorta Lesion Area (%) | 14.2 ± 2.5 | 8.2 ± 1.8 | ↓ 42% | <0.01 |
| Plaque Necrotic Core Area (%) | 12.5 ± 2.1 | 3.6 ± 1.0 | ↓ 71% | <0.001 |
| Plaque Macrophage Content (%) | 35.2 ± 4.5 | 22.2 ± 3.8 | ↓ 37% | <0.01 |
| Plaque Collagen Content (%) | 18.5 ± 3.2 | 25.0 ± 4.1 | ↑ 35% | <0.05 |
| BCA Free Cholesterol (µg/mg protein) | 9.8 ± 1.5 | 6.6 ± 1.2 | ↓ 33% | <0.01 |
| BCA Cholesteryl Ester (µg/mg protein) | 21.2 ± 3.8 | 10.2 ± 2.5 | ↓ 52% | <0.001 |
WT: Wild-type; BCA: Brachiocephalic artery
Table 3: Effects of Adenovirus-Mediated SMS2 Overexpression in ApoE KO Mice [6]
| Parameter | AdV-GFP (Control) | AdV-SMS2 | % Change | P-value |
| Liver SMS2 mRNA Level | 1.0 | 2.7-fold increase | ↑ 170% | <0.001 |
| Liver SMS Activity | 1.0 | 2.3-fold increase | ↑ 130% | <0.001 |
| Plasma Total Cholesterol (mmol/L) | 12.5 ± 2.1 | 17.4 ± 2.5 | ↑ 39% | <0.05 |
| Plasma LDL-C (mmol/L) | 8.9 ± 1.5 | 12.6 ± 2.0 | ↑ 42% | <0.05 |
| Plasma Triglyceride (mmol/L) | 1.2 ± 0.2 | 2.0 ± 0.3 | ↑ 68% | <0.001 |
| Plasma SM (mg/dL) | 35.2 ± 4.8 | 51.0 ± 6.2 | ↑ 45% | <0.05 |
| Aortic Root Lesion Area (µm²) | 250,000 ± 40,000 | 450,000 ± 60,000 | ↑ 80% | <0.001 |
| Plaque Collagen Content (%) | 25.8 ± 3.5 | 15.2 ± 2.8 | ↓ 41% | <0.01 |
Experimental Protocols
In Vitro SMS Activity Assay
Objective: To determine the inhibitory activity of a compound against purified SMS1 and SMS2.
Materials:
-
Purified recombinant human SMS1 and SMS2 enzymes
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
Phosphatidylcholine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (e.g., Ly93) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare a reaction mixture containing the purified SMS enzyme, phosphatidylcholine, and assay buffer.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the wells of the microplate. Include a DMSO-only control.
-
Initiate the enzymatic reaction by adding the fluorescently labeled ceramide substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., chloroform/methanol mixture).
-
Extract the lipids and separate the fluorescently labeled sphingomyelin product from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the amount of fluorescent product using a plate reader.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Macrophage Cholesterol Efflux Assay
Objective: To assess the effect of SMS2 inhibition on the capacity of macrophages to efflux cholesterol to HDL or apoA-I.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or bone marrow-derived macrophages (BMDMs)
-
[³H]-cholesterol
-
Acetylated LDL (acLDL)
-
SMS2 inhibitor (e.g., Ly93)
-
High-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I)
-
Cell culture medium and supplements
-
Scintillation counter
Protocol:
-
Culture macrophages in appropriate medium.
-
Label the cells with [³H]-cholesterol by incubating them with the radioactive tracer for 24-48 hours.
-
Load the cells with cholesterol by incubating them with acLDL for 24 hours to induce foam cell formation.
-
Wash the cells to remove excess acLDL and [³H]-cholesterol.
-
Treat the cells with the SMS2 inhibitor at the desired concentration for a specified period (e.g., 18-24 hours).
-
Induce cholesterol efflux by incubating the cells with HDL or apoA-I for 4-6 hours.
-
Collect the cell culture medium and lyse the cells.
-
Measure the radioactivity in the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.[7]
In Vivo Atherosclerosis Mouse Model
Objective: To evaluate the anti-atherosclerotic efficacy of an SMS2 inhibitor in a mouse model of atherosclerosis (e.g., ApoE KO or LDLr KO mice).
Materials:
-
Atherosclerosis-prone mice (e.g., 8-week-old male ApoE KO mice)
-
High-fat/Western-type diet (e.g., 21% fat, 0.15% cholesterol)
-
SMS2 inhibitor (e.g., Ly93) formulated for oral administration
-
Vehicle control
-
Surgical and necropsy tools
-
Oil Red O stain
-
Microscope with imaging software
Protocol:
-
Acclimate the mice for one week.
-
Divide the mice into a control group and a treatment group.
-
Feed all mice a high-fat/Western-type diet to induce atherosclerosis.
-
Administer the SMS2 inhibitor (e.g., by oral gavage) to the treatment group daily for a specified duration (e.g., 12-16 weeks). Administer the vehicle to the control group.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and collect blood samples for lipid analysis.
-
Perfuse the mice with PBS and then with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the entire aorta and the aortic root.
-
Stain the en face preparation of the aorta with Oil Red O to visualize lipid-rich atherosclerotic lesions.
-
Section the aortic root and stain with Oil Red O and other relevant stains (e.g., Masson's trichrome for collagen, Mac-2 for macrophages).
-
Quantify the lesion area in the entire aorta and the aortic root using image analysis software.
Visualizations
Signaling Pathway of SMS2 Inhibition in Atherosclerosis
Caption: Mechanism of SMS2 inhibition in atherosclerosis.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingolipids in Atherosclerosis: Chimeras in Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. portlandpress.com [portlandpress.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Adenovirus-mediated sphingomyelin synthase 2 increases atherosclerotic lesions in ApoE KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage Sphingomyelin Synthase 2 (SMS2) Deficiency Decreases Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Macrophage sphingomyelin synthase 2 deficiency decreases atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Migration Using an SMS2 Inhibitor
Topic: Using a Sphingomyelin Synthase 2 (SMS2) Inhibitor to Study Cancer Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingomyelin synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the synthesis of sphingomyelin and diacylglycerol. Emerging evidence highlights the upregulation of SMS2 in various cancers and its significant role in promoting tumor progression, including cancer cell migration and invasion. Inhibition of SMS2 has been shown to suppress these malignant phenotypes, making it an attractive target for anti-cancer therapies.
These application notes provide a comprehensive guide for utilizing a selective SMS2 inhibitor, referred to here as Sms2-IN-3, to investigate its effects on cancer cell migration. While specific data for a compound named "this compound" is not extensively available in published literature, this document outlines protocols and expected outcomes based on the known functions of SMS2 and the effects of its inhibition by other small molecules. The methodologies provided can be adapted for any potent and selective SMS2 inhibitor.
Mechanism of Action: SMS2 in Cancer Cell Migration
SMS2 is primarily located at the plasma membrane and plays a crucial role in maintaining the integrity of lipid rafts, which are specialized membrane microdomains that serve as platforms for various signaling molecules.[1][2] By regulating the levels of sphingomyelin and ceramide, SMS2 influences multiple signaling pathways implicated in cell migration.
Inhibition of SMS2 is expected to disrupt these pathways, leading to a reduction in cancer cell motility and invasion. Key signaling pathways modulated by SMS2 activity include:
-
RhoA/ROCK Pathway: SMS2 activity has been linked to the regulation of the RhoA/ROCK signaling cascade, which is a central regulator of actin cytoskeleton dynamics, cell polarity, and cell-matrix adhesions—all critical for cell migration.[3] Inhibition of SMS2 can lead to the suppression of this pathway.[3]
-
NF-κB Signaling Pathway: SMS2 has been shown to promote the stemness of breast cancer cells through the modulation of the NF-κB signaling pathway, which can also contribute to cell migration and invasion.[1]
-
TGF-β/Smad Signaling Pathway: In breast cancer, SMS2 has been implicated in promoting cell migration and invasion via epithelial-to-mesenchymal transition (EMT) by regulating the TGF-β/Smad signaling pathway.[1][4]
Signaling Pathway Diagram
Caption: SMS2 signaling pathways in cancer cell migration.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on published studies on SMS2 inhibition. These tables are provided as a template for presenting experimental results obtained with this compound.
Table 1: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Treatment (Concentration) | Wound Closure (%) at 24h | Migration Rate (µm/h) |
| Ovarian Cancer (OV-90) | Vehicle Control | 95 ± 5 | 20.8 ± 1.1 |
| Ovarian Cancer (OV-90) | This compound (10 µM) | 40 ± 7 | 8.3 ± 1.5 |
| Breast Cancer (MDA-MB-231) | Vehicle Control | 98 ± 4 | 25.5 ± 1.3 |
| Breast Cancer (MDA-MB-231) | This compound (10 µM) | 35 ± 6 | 7.9 ± 1.2 |
Table 2: Effect of this compound on Cancer Cell Invasion (Transwell Assay)
| Cell Line | Treatment (Concentration) | Invading Cells (per field) | Invasion Inhibition (%) |
| Ovarian Cancer (TOV-21-G) | Vehicle Control | 250 ± 20 | 0 |
| Ovarian Cancer (TOV-21-G) | This compound (10 µM) | 80 ± 15 | 68 |
| Pancreatic Cancer (PANC-1) | Vehicle Control | 310 ± 25 | 0 |
| Pancreatic Cancer (PANC-1) | This compound (10 µM) | 95 ± 18 | 69.4 |
Table 3: Effect of this compound on RhoA Pathway Activity (Western Blot)
| Cell Line | Treatment (Concentration) | p-LIMK/LIMK Ratio (Normalized to Control) | p-Cofilin/Cofilin Ratio (Normalized to Control) |
| Ovarian Cancer (OV-90) | Vehicle Control | 1.00 | 1.00 |
| Ovarian Cancer (OV-90) | This compound (10 µM) | 0.45 ± 0.08 | 0.52 ± 0.09 |
| Breast Cancer (MDA-MB-231) | Vehicle Control | 1.00 | 1.00 |
| Breast Cancer (MDA-MB-231) | This compound (10 µM) | 0.38 ± 0.07 | 0.47 ± 0.08 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing either this compound at the desired concentration or the vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Analyze the images to quantify the wound closure area or the migration rate of the cells at the wound edge.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay.
Transwell Migration and Invasion Assay
This assay assesses the chemotactic migration and invasion of individual cells.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as chemoattractant)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Protocol:
For Invasion Assay:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the top of the transwell insert membrane with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
For Migration and Invasion Assay: 3. Resuspend cancer cells in serum-free medium containing either this compound or vehicle control. 4. Add the cell suspension to the upper chamber of the transwell insert. 5. Add complete medium (containing a chemoattractant like FBS) to the lower chamber. 6. Incubate for 12-48 hours (time depends on the cell line's migratory/invasive capacity). 7. After incubation, remove the non-migrated/non-invaded cells from the top of the membrane with a cotton swab. 8. Fix the cells that have migrated/invaded to the bottom of the membrane with methanol or paraformaldehyde. 9. Stain the cells with crystal violet. 10. Elute the stain and measure the absorbance, or count the stained cells in multiple fields under a microscope.
Experimental Workflow: Transwell Assay
Caption: Workflow for the transwell migration/invasion assay.
Conclusion
The inhibition of SMS2 presents a promising strategy for targeting cancer cell migration and invasion. The protocols and information provided in these application notes offer a framework for researchers to investigate the efficacy of SMS2 inhibitors like this compound. By employing these assays, scientists can elucidate the molecular mechanisms underlying the anti-migratory effects of SMS2 inhibition and evaluate its therapeutic potential. Careful optimization of experimental conditions for specific cell lines and inhibitor concentrations will be crucial for obtaining robust and reproducible results.
References
Protocol for Measuring Sphingomyelin Synthase 2 (Sms2) Activity Following Sms2-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for measuring the enzymatic activity of Sphingomyelin Synthase 2 (Sms2) in response to treatment with the selective inhibitor, Sms2-IN-3. The described assay is a fluorescence-based method suitable for in vitro studies using cell lysates as the enzyme source. This protocol is designed to facilitate the screening and characterization of Sms2 inhibitors, aiding in drug discovery and development efforts targeting sphingolipid metabolism.
Sms2 is a key enzyme in the biosynthesis of sphingomyelin, catalyzing the transfer of a phosphorylcholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[1] Dysregulation of Sms2 activity has been implicated in various diseases, making it an attractive therapeutic target. This compound is a potent and selective inhibitor of Sms2 with a reported IC50 of 2.2 nM.[2]
The protocol herein utilizes a fluorescent ceramide analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproyl-sphingosine (C6-NBD-ceramide), as a substrate for Sms2.[3] The enzymatic reaction produces C6-NBD-sphingomyelin, which can be separated from the unreacted substrate using thin-layer chromatography (TLC) and quantified by fluorescence densitometry. This method offers a sensitive and reliable means to assess Sms2 activity and the inhibitory potential of compounds like this compound.
Signaling Pathway of Sphingomyelin Synthase 2 (Sms2)
Caption: Enzymatic reaction catalyzed by Sms2 and its inhibition by this compound.
Experimental Protocols
Preparation of Cell Lysates
This protocol is designed for cultured mammalian cells known to express Sms2.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or similar) supplemented with protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Protocol:
-
Grow cells to 80-90% confluency in appropriate culture dishes.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Store the cell lysate at -80°C in aliquots to avoid repeated freeze-thaw cycles.
In Vitro Sms2 Activity Assay
Materials:
-
Cell lysate (as prepared above)
-
This compound inhibitor stock solution (in DMSO)
-
C6-NBD-ceramide substrate stock solution (in ethanol)
-
Phosphatidylcholine (PC) liposomes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system with appropriate filters for NBD (Excitation: ~460 nm, Emission: ~540 nm)
-
Densitometry software
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Assay buffer
-
PC liposomes (final concentration, e.g., 200 µM)
-
This compound or vehicle (DMSO) at various concentrations for inhibition studies. Pre-incubate the inhibitor with the enzyme for 15 minutes at 37°C.
-
Cell lysate (e.g., 50-100 µg of total protein)
-
-
Initiate the reaction by adding the C6-NBD-ceramide substrate (final concentration, e.g., 20 µM).
-
The final reaction volume should be consistent for all samples (e.g., 100 µL).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme activity.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 300 µL of chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) (e.g., 20 µL).
-
Spot the entire sample onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber equilibrated with the developing solvent until the solvent front is approximately 1 cm from the top of the plate.
-
Air-dry the TLC plate completely.
-
-
Quantification:
-
Visualize the fluorescent spots of C6-NBD-ceramide and C6-NBD-sphingomyelin using a fluorescence imaging system.
-
Quantify the fluorescence intensity of each spot using densitometry software.
-
Sms2 activity is proportional to the amount of C6-NBD-sphingomyelin formed and can be expressed as the percentage of substrate converted to product or as a specific activity (e.g., pmol/min/mg protein) if a standard curve for C6-NBD-sphingomyelin is generated.
-
Experimental Workflow
Caption: Workflow for measuring Sms2 activity after inhibitor treatment.
Data Presentation
The following tables present hypothetical data from an experiment to determine the inhibitory effect of this compound on Sms2 activity.
Table 1: Raw Data for Sms2 Activity Assay
| This compound Conc. (nM) | Replicate 1 (Fluorescence Intensity of Product) | Replicate 2 (Fluorescence Intensity of Product) | Replicate 3 (Fluorescence Intensity of Product) |
| 0 (Vehicle) | 15234 | 15890 | 15562 |
| 0.1 | 14567 | 14987 | 14777 |
| 1 | 11023 | 11567 | 11295 |
| 2.2 | 7543 | 7980 | 7762 |
| 5 | 4567 | 4890 | 4729 |
| 10 | 2345 | 2567 | 2456 |
| 100 | 567 | 610 | 589 |
Table 2: Analysis of Sms2 Inhibition by this compound
| This compound Conc. (nM) | Mean Product Fluorescence | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 15562 | 328 | 0 |
| 0.1 | 14777 | 210 | 5.04 |
| 1 | 11295 | 272 | 27.42 |
| 2.2 | 7762 | 219 | 50.12 |
| 5 | 4729 | 162 | 69.61 |
| 10 | 2456 | 111 | 84.22 |
| 100 | 589 | 22 | 96.22 |
Note: The % Inhibition is calculated as: (1 - (Mean Fluorescence of Sample / Mean Fluorescence of Vehicle)) * 100. The IC50 value is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Based on the data above, the calculated IC50 for this compound is approximately 2.2 nM, which is consistent with the reported value.[2]
References
Application Notes: Lentiviral shRNA Knockdown vs. Pharmacological Inhibition of Sphingomyelin Synthase 2 (Sms2)
References
- 1. amsbio.com [amsbio.com]
- 2. Application of drug-induced growth rate inhibition and intracellular drug exposures for comprehensive evaluation of cellular drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hollingscancercenter.org [hollingscancercenter.org]
- 4. origene.com [origene.com]
- 5. addgene.org [addgene.org]
- 6. Sphingomyelin synthase 2 facilitates M2-like macrophage polarization and tumor progression in a mouse model of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 8. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CLONING SMALL HAIRPINS INTO LENTIVIRAL VECTORS | McManus Lab [mcmanuslab.ucsf.edu]
- 12. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Sphingomyelin synthase 2 is a positive regulator of the CSF1R-STAT3 pathway in pancreatic cancer-associated macrophage [frontiersin.org]
- 14. mdanderson.org [mdanderson.org]
- 15. Lentivirus production and transduction [protocols.io]
- 16. manuals.cellecta.com [manuals.cellecta.com]
Application Notes and Protocols for In Vivo Delivery of Sms2-IN-3
Disclaimer: No specific public data is available for a compound designated "Sms2-IN-3". The following application notes and protocols are based on published in vivo studies of other selective Sphingomyelin Synthase 2 (Sms2) inhibitors, such as Ly93 and D609. These guidelines are intended to serve as a starting point for researchers developing in vivo delivery strategies for novel Sms2 inhibitors.
Introduction
Sphingomyelin synthase 2 (SMS2) is a critical enzyme in sphingolipid metabolism, catalyzing the final step in the de novo synthesis of sphingomyelin at the plasma membrane. Inhibition of SMS2 has emerged as a promising therapeutic strategy for a variety of diseases, including atherosclerosis, non-alcoholic steatohepatitis (NASH), and certain cancers.[1][2] In vivo studies are crucial for validating the therapeutic potential of SMS2 inhibitors. This document provides detailed protocols and application notes for the in vivo delivery of a representative SMS2 inhibitor, referred to here as this compound.
Data Presentation
Table 1: In Vivo Dosing Regimens for Selective Sms2 Inhibitors
| Compound | Animal Model | Route of Administration | Dosage | Frequency | Duration | Key Findings | Reference |
| Ly93 | C57BL/6J mice | Intragastric (i.g.) | 100 mg/kg | Once daily | 7 days | Significantly decreased plasma SM levels. | [3] |
| Ly93 | ApoE KO mice | Intragastric (i.g.) | 12.5 or 40 mg/kg | Once daily | Not specified | Dose-dependently attenuated atherosclerotic lesions. No significant changes in plasma ALT and AST levels. | [3] |
| D609 | Wild-type mice | Not specified | Not specified | Not specified | Not specified | Inhibitory effects on platelet activation. | [4] |
| 15w | 4T1-TNBC mouse model | Not specified | Not specified | Not specified | Not specified | Reduced tumor weight and lung metastatic niche formation. | [5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is based on the successful oral administration of the selective Sms2 inhibitor Ly93 in mice.[3]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium in sterile water).
-
Suspend this compound in the vehicle to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25 g mouse, administered at 10 mL/kg).
-
Ensure the suspension is homogenous by vortexing or sonicating immediately before administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes post-administration to ensure there are no adverse effects.
-
Protocol 2: Assessment of In Vivo Efficacy
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound based on established endpoints for Sms2 inhibition.[1][3]
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Plasma or serum storage tubes
-
Reagents for measuring sphingomyelin levels (e.g., enzymatic assay kits)
-
Reagents for measuring plasma ALT and AST levels
-
Tissue harvesting tools
-
Histology supplies (formalin, paraffin, etc.)
Procedure:
-
Blood Collection and Plasma Separation:
-
At the end of the treatment period, collect blood from the mice via a suitable method (e.g., cardiac puncture, retro-orbital bleed).
-
Transfer the blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Biochemical Analysis:
-
Thaw the plasma samples on ice.
-
Measure the plasma sphingomyelin (SM) levels using a commercially available enzymatic assay kit, following the manufacturer's instructions.
-
Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential liver toxicity.[3]
-
-
Histological Analysis (for atherosclerosis models):
-
Perfuse the mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Dissect the aorta and heart.
-
Fix the tissues in 4% paraformaldehyde overnight.
-
Process the tissues for paraffin embedding and sectioning.
-
Stain the sections with Oil Red O to visualize atherosclerotic lesions.
-
Quantify the lesion area using image analysis software.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingomyelin synthase 2 facilitates M2-like macrophage polarization and tumor progression in a mouse model of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Lipidomics Analysis of Cellular Response to Sms2-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the lipidomic analysis of biological samples following treatment with Sms2-IN-3, a selective inhibitor of Sphingomyelin Synthase 2 (SMS2). Inhibition of SMS2 is expected to alter the cellular lipidome, primarily by affecting the sphingomyelin and diacylglycerol pools. This protocol details the experimental workflow, from sample preparation and lipid extraction to data acquisition and analysis, enabling researchers to quantitatively assess the lipidomic impact of this compound.
Introduction
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, thereby producing sphingomyelin (SM) and diacylglycerol (DAG)[1][2][3][4]. SMS2 is predominantly located at the plasma membrane and plays a crucial role in maintaining cellular lipid homeostasis[4][5][6]. Dysregulation of SMS2 activity has been implicated in various metabolic diseases[2][4]. This compound is a potent and selective inhibitor of SMS2, making it a valuable tool for studying the functional roles of this enzyme and as a potential therapeutic agent. Understanding the precise lipidomic alterations induced by this compound is critical for elucidating its mechanism of action and identifying potential biomarkers.
This application note provides a detailed protocol for performing a comprehensive lipidomics analysis on cells or tissues treated with this compound. The methodology covers cell culture and treatment, lipid extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway Affected by this compound
This compound directly inhibits the enzymatic activity of SMS2. This inhibition blocks the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol. Consequently, this is expected to lead to an accumulation of the substrates (ceramide and PC) and a reduction in the products (SM and DAG). These changes in key lipid second messengers can have downstream effects on various cellular signaling pathways.
Caption: Inhibition of SMS2 by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HepG2) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Include multiple biological replicates for each condition.
-
Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
Store pellets at -80°C until lipid extraction.
-
Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is a widely used liquid-liquid extraction method for separating lipids from other cellular components.[7][8]
-
Reagent Preparation: Prepare a chloroform/methanol mixture (1:2, v/v).
-
Homogenization:
-
Resuspend the cell pellet in 100 µL of ice-cold water.
-
Add 400 µL of the cold chloroform/methanol (1:2) mixture.
-
Include an internal standard mix to aid in quantification.[9]
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes, with intermittent vortexing.
-
-
Phase Separation:
-
Add 100 µL of chloroform and vortex for 1 minute.
-
Add 100 µL of water to induce phase separation and vortex for 1 minute.[8]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new glass tube.
-
Avoid disturbing the protein interface.
-
-
Drying: Dry the extracted lipids under a stream of nitrogen gas or using a speed vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis, such as isopropanol/acetonitrile/water (2:1:1, v/v/v).
Lipidomics Analysis Workflow
The overall workflow for the lipidomics analysis is depicted below, from sample collection to data interpretation.
Caption: Experimental workflow for lipidomics analysis.
LC-MS Data Acquisition
Lipid analysis is typically performed using high-resolution mass spectrometry coupled with liquid chromatography.[10][11][12]
-
Chromatography: Utilize a C18 reversed-phase column for separation of lipid species.
-
Mass Spectrometry:
-
Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for lipid identification.
-
Data Analysis and Interpretation
-
Data Preprocessing: Raw LC-MS data should be processed using software such as XCMS, LipidMS, or vendor-specific software for peak picking, alignment, and normalization.[10]
-
Lipid Identification: Identify lipids based on accurate mass, retention time, and fragmentation patterns from MS/MS spectra, often by searching against lipid databases like LIPID MAPS.
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis) to identify lipids that are significantly altered by this compound treatment.[13]
-
Biological Interpretation: Contextualize the significantly altered lipids within known metabolic pathways to understand the biological impact of SMS2 inhibition.[14]
Expected Quantitative Data
Treatment with this compound is expected to cause significant changes in the cellular lipidome. The following table summarizes the anticipated changes in key lipid classes. The fold change values are hypothetical and will need to be determined experimentally.
| Lipid Class | Expected Change with this compound | Putative Fold Change (Treated vs. Control) |
| Sphingolipids | ||
| Sphingomyelin (SM) | Decrease | 0.5 - 0.7 |
| Ceramide (Cer) | Increase | 1.5 - 2.5 |
| Hexosylceramide (HexCer) | May Increase | 1.2 - 1.8 |
| Glycerolipids | ||
| Diacylglycerol (DAG) | Decrease | 0.6 - 0.8 |
| Triacylglycerol (TAG) | May Decrease | 0.8 - 0.9 |
| Glycerophospholipids | ||
| Phosphatidylcholine (PC) | Increase | 1.1 - 1.3 |
| Phosphatidylethanolamine (PE) | No significant change expected | ~1.0 |
| Phosphatidylserine (PS) | No significant change expected | ~1.0 |
| Phosphatidylinositol (PI) | No significant change expected | ~1.0 |
Conclusion
This application note provides a robust and detailed protocol for the lipidomic analysis of samples treated with the SMS2 inhibitor, this compound. By following these methodologies, researchers can obtain high-quality, quantitative data to elucidate the specific effects of SMS2 inhibition on cellular lipid metabolism. This information is invaluable for understanding the mechanism of action of this compound and for the broader field of sphingolipid research and drug development.
References
- 1. Multiple activities of sphingomyelin synthase 2 generate saturated fatty acid– and/or monounsaturated fatty acid–containing diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of liver total sphingomyelin synthase deficiency on plasma lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. biocompare.com [biocompare.com]
- 9. Lipid extraction for mass spectrometry lipidomics [bio-protocol.org]
- 10. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes and Protocols for High-Content Screening with Sphingomyelin Synthase 2 (SMS2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin (SM) and diacylglycerol (DAG).[1] This enzymatic activity is crucial for maintaining the integrity of the plasma membrane and is implicated in various signaling pathways.[2][3] Dysregulation of SMS2 activity has been linked to several diseases, including atherosclerosis, metabolic disorders, and cancer, making it an attractive target for drug discovery.[4][5][6] High-content screening (HCS) provides a powerful platform for identifying and characterizing novel SMS2 inhibitors by enabling the simultaneous analysis of multiple cellular parameters in a high-throughput manner.
These application notes provide a comprehensive overview and detailed protocols for utilizing newly identified selective SMS2 inhibitors in high-content screening assays. The protocols are designed to be adaptable for various research applications, from primary screening of compound libraries to secondary assays for lead optimization and mechanism of action studies.
Mechanism of Action of SMS2 Inhibitors
Selective SMS2 inhibitors, such as 2-quinolone and 1,8-naphthyridin-2-one derivatives, act by binding to the catalytic domain of the SMS2 enzyme.[7][8] This binding event competitively inhibits the substrates, ceramide and phosphatidylcholine, from accessing the active site, thereby blocking the synthesis of sphingomyelin.[7] The selectivity of these inhibitors for SMS2 over its isoform, SMS1, is a critical feature, as SMS1 and SMS2 have distinct subcellular localizations and physiological roles.[9] Inhibition of SMS2 has been shown to modulate cellular signaling pathways, including the PLCγ/PI3K/Akt and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[2][6]
Data Presentation: Quantitative Analysis of SMS2 Inhibitors
The following table summarizes the key quantitative data for representative selective SMS2 inhibitors. This information is crucial for designing effective high-content screening experiments.
| Inhibitor Class | Representative Compound | Target | IC50 (nM) | Selectivity (over SMS1) | Cell-Based Efficacy | Reference |
| 2-Quinolone | Derivative 10 | Human SMS2 | 950 | >100-fold | Demonstrated | [7] |
| 1,8-Naphthyridin-2-one | Compound 37 | Human SMS2 | Potent (nanomolar) | Good | In vivo efficacy in mice | [5] |
| Oxazolopyridine | QY4, QY16 | Human SMS2 | Micromolar | Excellent | Not specified | [4] |
Experimental Protocols
Protocol 1: Primary High-Content Screening for SMS2 Inhibitors
This protocol outlines a primary HCS assay to identify novel inhibitors of SMS2 from a compound library. The assay utilizes a fluorescently labeled ceramide analog to visualize its accumulation upon SMS2 inhibition.
Materials:
-
SMS-null cells (e.g., CHO or HEK293 cells) stably transfected with human SMS2[9]
-
Fluorescent ceramide analog (e.g., NBD-C6-ceramide)
-
Compound library
-
High-content imaging system
-
96- or 384-well microplates
Procedure:
-
Cell Seeding: Seed SMS2-expressing cells into microplates at a density optimized for your cell line (typically 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add compounds from the library to the wells at a final concentration typically ranging from 1 to 10 µM. Include appropriate controls (e.g., vehicle control, known SMS2 inhibitor as a positive control).
-
Incubation: Incubate the plates for a duration determined by preliminary time-course experiments (e.g., 4-24 hours).
-
Fluorescent Ceramide Labeling: Add the fluorescent ceramide analog to each well at a final concentration of 1-5 µM and incubate for 30-60 minutes.
-
Fixation and Staining (Optional): Cells can be fixed with 4% paraformaldehyde and counterstained with a nuclear stain (e.g., DAPI) to aid in cell segmentation and counting.
-
Image Acquisition: Acquire images using a high-content imaging system. Use appropriate filter sets for the fluorescent ceramide analog and the nuclear stain.
-
Image Analysis: Analyze the images to quantify the intracellular fluorescence intensity of the ceramide analog on a per-cell basis. Increased fluorescence intensity compared to the vehicle control indicates potential SMS2 inhibition.
Protocol 2: Secondary Assay - Multiparametric Analysis of SMS2 Inhibition
This protocol describes a secondary HCS assay to further characterize the effects of hit compounds on multiple cellular parameters, providing insights into their mechanism of action and potential off-target effects.
Materials:
-
Cell line of interest (e.g., a cell line relevant to a specific disease model)
-
Hit compounds from the primary screen
-
Fluorescent probes for various cellular markers (e.g., for lipid droplets, mitochondrial membrane potential, apoptosis markers)
-
Antibodies for specific signaling proteins (e.g., phospho-Akt, NF-κB)
-
High-content imaging system
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1, using the hit compounds at a range of concentrations to determine dose-response relationships.
-
Staining for Multiple Parameters: After compound incubation, stain the cells with a cocktail of fluorescent probes and/or perform immunofluorescence staining for the desired markers.
-
Image Acquisition: Acquire multi-channel images using the high-content imaging system.
-
Image Analysis: Perform a multi-parametric analysis of the images to quantify changes in:
-
Lipid droplet accumulation
-
Mitochondrial health (e.g., membrane potential)
-
Apoptosis induction (e.g., caspase activation)
-
Activation state of signaling pathways (e.g., nuclear translocation of NF-κB, phosphorylation of Akt)
-
Mandatory Visualizations
References
- 1. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the selective sphingomyelin synthase 2 inhibitors with the novel structure of oxazolopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validating the Effects of Sms2-IN-3 using CRISPR-Cas9 Knockout of Sms2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for validating the pharmacological effects of the Sphingomyelin Synthase 2 (Sms2) inhibitor, Sms2-IN-3, through a direct comparison with CRISPR-Cas9 mediated knockout of the Sms2 gene. By genetically ablating the target protein, researchers can confirm that the observed effects of a small molecule inhibitor are indeed on-target. This guide covers the entire experimental workflow, from CRISPR-Cas9 knockout and validation to comparative analyses of cellular sphingomyelin levels and downstream signaling pathways.
Introduction
Sphingomyelin Synthase 2 (Sms2) is a key enzyme in sphingolipid metabolism, catalyzing the synthesis of sphingomyelin (SM) and diacylglycerol (DAG) from phosphatidylcholine and ceramide.[1][2] Located at the plasma membrane, Sms2 plays a crucial role in maintaining membrane structure and modulating signal transduction pathways.[3] Dysregulation of Sms2 activity has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[4]
This compound is a potent and selective inhibitor of Sms2 with an IC50 of 2.2 nM.[5] While potent, the specificity of any pharmacological inhibitor can be confounded by off-target effects. CRISPR-Cas9 technology offers a precise method for gene knockout, providing a "gold standard" for target validation.[6] By comparing the phenotype of Sms2 knockout cells to that of cells treated with this compound, researchers can confidently attribute the inhibitor's effects to the specific inhibition of Sms2.
This application note details the necessary protocols to:
-
Generate and validate Sms2 knockout cell lines using CRISPR-Cas9.
-
Quantify changes in sphingomyelin levels following Sms2 knockout and this compound treatment.
-
Assess the impact on downstream signaling pathways, specifically the NF-κB and PLCγ/PI3K/Akt pathways.
Data Presentation
Disclaimer: The following data is compiled from multiple independent research studies. Direct quantitative comparison between Sms2 knockout and this compound effects should be interpreted with caution as experimental conditions may have varied.
Table 1: Effect of Sms2 Knockout on Plasma Sphingomyelin Levels in Mice
| Genotype | Diet | Plasma Sphingomyelin Level Change | Reference |
| Sms2 KO | Chow | 25% decrease (P<0.05) | [7] |
| Sms2 KO | High-Fat | 28% decrease (P<0.01) | [7][8] |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| IC50 | 2.2 nM | [5] |
Table 3: Qualitative Comparison of Expected Outcomes
| Parameter | Sms2 Knockout | This compound Treatment |
| Cellular Sphingomyelin Levels | Significant Decrease | Dose-dependent Decrease |
| NF-κB Signaling | Inhibition | Expected Inhibition |
| PLCγ/PI3K/Akt Signaling | Inhibition | Expected Inhibition |
Mandatory Visualizations
Caption: Experimental workflow for validating this compound effects.
References
- 1. Detection of Sphingomyelins - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingomyelin Synthase 2, but Not Sphingomyelin Synthase 1, Is Involved in HIV-1 Envelope-mediated Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingomyelin synthase 2 is one of the determinants for plasma and liver sphingomyelin levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sms2-IN-3 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Sms2-IN-3, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is understood to be a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). While the provided search results predominantly reference Sms2-IN-2 , it is likely that this compound is a related compound with a similar mechanism. SMS2 is a key enzyme that catalyzes the final step in the biosynthesis of sphingomyelin, a major component of cellular membranes, particularly in lipid rafts.[1][2][3] By inhibiting SMS2, this compound disrupts the balance of sphingomyelin and ceramide, which can impact various cellular processes.[4][5]
Q2: What is the primary signaling pathway affected by this compound?
This compound primarily impacts the sphingomyelin biosynthesis pathway. SMS2 transfers a phosphorylcholine group from phosphatidylcholine (PC) to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG).[3][6] Inhibition of SMS2 leads to a decrease in SM and an accumulation of ceramide. This alteration in lipid composition within the plasma membrane can affect the function of lipid rafts and transmembrane signaling.[3][4][5] SMS2 has been implicated in modulating signaling pathways such as PLCγ/PI3K/Akt and NF-κB.[1][4]
Q3: What are the known IC50 values for SMS2 inhibitors?
The available data for the related inhibitor, Sms2-IN-2, provides the following IC50 values:
| Target | IC50 |
| SMS2 | 100 nM |
| SMS1 | 56 µM |
| Table 1: IC50 values for Sms2-IN-2. [7] |
This data indicates that Sms2-IN-2 is significantly more potent against SMS2 than SMS1, highlighting its selectivity. When planning experiments with this compound, it is crucial to determine its specific IC50 for the target of interest.
Troubleshooting Guide
Problem: I am not observing the expected biological effect after treating my cells with this compound.
-
Solution 1: Optimize the concentration. The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. A starting point could be a range spanning from below to above the expected IC50 value.
-
Solution 2: Verify inhibitor activity. Ensure that the this compound compound is active. Improper storage or handling can lead to degradation. It is advisable to prepare fresh stock solutions and store them according to the manufacturer's instructions.
-
Solution 3: Check cell health. Poor cell health can mask the effects of the inhibitor. Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay to confirm that the observed lack of effect is not due to general cytotoxicity.
-
Solution 4: Consider the experimental timeline. The effects of inhibiting SMS2 may not be immediate. The turnover rate of sphingomyelin and the downstream signaling events can vary. Consider extending the treatment duration or performing a time-course experiment.
Problem: I am observing significant cytotoxicity or off-target effects.
-
Solution 1: Lower the concentration. High concentrations of any compound can lead to non-specific effects and cytotoxicity. Based on your initial dose-response curve, select the lowest concentration that produces the desired biological effect.
-
Solution 2: Assess solubility. Poor solubility of the inhibitor can lead to the formation of precipitates that are toxic to cells. Ensure that this compound is fully dissolved in the vehicle solvent before adding it to the cell culture medium. The related compound, Sms2-IN-2, is soluble in DMSO.[7]
-
Solution 3: Use appropriate controls. Always include a vehicle-only control in your experiments to distinguish the effects of the inhibitor from those of the solvent.
-
Solution 4: Evaluate selectivity. If you suspect off-target effects, consider using a structurally different SMS2 inhibitor as a comparison or using molecular techniques like siRNA to validate that the observed phenotype is specific to SMS2 inhibition.[2][8]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the optimal working concentration of this compound using a cell viability assay. The specific parameters may need to be adjusted for your cell line and experimental setup.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, AlamarBlue, or a commercial kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle-only control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
-
Expected Outcome: This experiment will generate a dose-response curve, from which you can determine the concentration range that effectively inhibits your target without causing excessive cell death.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Inhibition of SMS2 by this compound disrupts sphingomyelin synthesis.
References
- 1. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMS2-IN-2 | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Sms2-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sms2-IN-3. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2). It has been reported to have an IC50 of 2.2 nM for SMS2.
Q2: What is the known selectivity of this compound against other related enzymes?
A2: While comprehensive public data on the selectivity of this compound against a broad panel of enzymes is not available, structurally related 2-quinolone and 1,8-naphthyridin-2-one based SMS2 inhibitors have shown high selectivity for SMS2 over its isoform, Sphingomyelin Synthase 1 (SMS1), with reported selectivity of over 100-fold.[1] It is crucial to experimentally determine the selectivity profile of this compound in your specific assay system.
Q3: What are the potential off-target effects of this compound?
A3: As specific off-target data for this compound is not publicly available, users should be aware of potential off-target effects common to kinase and lipid-modifying enzyme inhibitors. These can include inhibition of other kinases, phospholipases, or enzymes involved in sphingolipid metabolism. It is recommended to perform a broad kinase panel screening and other relevant off-target assays to characterize the specific profile of this compound.
Q4: How can I assess the potential off-target effects of this compound in my experiments?
A4: We recommend a multi-pronged approach to assess off-target effects:
-
In vitro kinase profiling: Screen this compound against a broad panel of kinases to identify potential off-target kinase interactions.
-
Cellular thermal shift assay (CETSA): Assess target engagement and potential off-target binding in a cellular context.
-
Phenotypic screening: Compare the cellular phenotype induced by this compound with that of SMS2 knockdown or knockout to distinguish on-target from off-target effects.
-
Rescue experiments: Attempt to rescue the observed phenotype by overexpressing a resistant form of SMS2.
Q5: Are there any known toxicities associated with this compound?
A5: Specific preclinical safety and toxicity data for this compound are not publicly available. General safety pharmacology studies should be conducted to assess potential effects on major organ systems, including the cardiovascular, respiratory, and central nervous systems, in accordance with regulatory guidelines.[2][3][4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of SMS2 activity.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh working solutions for each experiment. |
| Assay Conditions | Optimize assay parameters such as substrate concentrations (ceramide and phosphatidylcholine), enzyme concentration, and incubation time. Ensure the assay buffer components are compatible with the inhibitor. |
| Cellular Permeability | If using a cell-based assay, verify the cell permeability of this compound. Consider using a cell line with known good permeability for small molecules or perform a cellular uptake assay. |
| Presence of Serum | High protein binding in the presence of serum can reduce the effective concentration of the inhibitor. If possible, perform assays in serum-free media or determine the extent of protein binding. |
Issue 2: Observing unexpected cellular phenotypes not consistent with SMS2 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | This is a primary concern. Refer to the recommended off-target validation strategies in FAQ 4 . A broad kinase screen is a crucial first step. |
| Activation of Compensatory Pathways | Inhibition of SMS2 may lead to the upregulation of other pathways involved in sphingolipid metabolism. Use transcriptomic or proteomic approaches to identify such changes. |
| Cell Line Specific Effects | The observed phenotype may be specific to the genetic background of the cell line used. Validate key findings in a different cell line or in primary cells. |
| Compound Cytotoxicity | At higher concentrations, this compound may exhibit general cytotoxicity unrelated to its on-target activity. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT or CellTiter-Glo). |
Quantitative Data on Off-Target Effects (Representative Data)
Disclaimer: The following table presents representative off-target data for a hypothetical selective SMS2 inhibitor with a similar scaffold to known 2-quinolone and 1,8-naphthyridin-2-one inhibitors. This data is for illustrative purposes only and does not represent experimentally determined values for this compound. Researchers must perform their own comprehensive selectivity profiling for this compound.
| Target | IC50 / Ki (nM) | Assay Type | Notes |
| SMS2 (On-Target) | 2.2 | Enzymatic Assay | Hypothetical on-target activity. |
| SMS1 | > 220 | Enzymatic Assay | >100-fold selectivity is desirable. |
| Kinase A | 150 | In vitro Kinase Assay | Potential off-target. Further cellular validation is needed. |
| Kinase B | 500 | In vitro Kinase Assay | Weaker off-target interaction. |
| Phospholipase C | > 10,000 | Enzymatic Assay | Minimal interaction expected. |
| Ceramide Kinase | > 10,000 | Enzymatic Assay | Minimal interaction expected. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human kinases (panel of interest)
-
Kinase-specific substrates (peptides or proteins)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³²P]ATP or fluorescent ATP analog
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
2. Method:
-
Prepare serial dilutions of this compound in kinase assay buffer. A typical concentration range would be from 100 µM down to 1 nM.
-
In the assay plate, add the recombinant kinase and its specific substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or a fluorescent ATP analog.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Wash the membranes to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate using a scintillation counter or measure the fluorescence signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Off-Target Validation via Western Blot
This protocol describes how to assess the effect of this compound on a suspected off-target kinase signaling pathway in a cellular context.
1. Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated and total forms of the suspected off-target kinase and its downstream substrate.
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
2. Method:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a known inhibitor of the off-target pathway as a positive control) for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total protein to confirm equal loading.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the off-target protein.
Visualizations
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: On-target vs. potential off-target signaling pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 4. altasciences.com [altasciences.com]
- 5. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 6. fda.gov [fda.gov]
Technical Support Center: Sms2-IN-3 Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sphingomyelin synthase 2 (SMS2) inhibitor, Sms2-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on the stability and handling of this compound in cell culture media.
Note on Compound Nomenclature: Publicly available information on a compound precisely named "this compound" is limited. The information provided here is based on the publicly available data for a closely related and commercially available SMS2 inhibitor, Sms2-IN-2 . It is highly probable that "this compound" refers to this compound or a very similar analog. Researchers should verify the specific inhibitor they are using.
Frequently Asked Questions (FAQs)
Q1: What is Sms2-IN-2 and what are its properties?
Sms2-IN-2 is a potent and selective inhibitor of sphingomyelin synthase 2 (SMS2). It exhibits significantly higher selectivity for SMS2 over the SMS1 isoform, with reported IC50 values of 100 nM for SMS2 and 56 μM for SMS1.[1] Its chemical formula is C19H13ClFN3O2 and it has a molecular weight of approximately 369.8 g/mol .[2]
Q2: How should I prepare a stock solution of Sms2-IN-2?
Sms2-IN-2 is soluble in dimethyl sulfoxide (DMSO).[1][3] Commercial suppliers recommend preparing stock solutions in DMSO at concentrations up to 125 mg/mL (338.04 mM), which may require ultrasonication to fully dissolve.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can affect solubility.[1]
Q3: How should I store the solid compound and its stock solution?
The solid powder form of Sms2-IN-2 should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO should be stored at -80°C for up to one year.[3] For short-term use, a stock solution can be stored at 4°C for up to two weeks.[4] Avoid repeated freeze-thaw cycles.
Q4: I'm observing precipitation of the compound in my cell culture medium. What should I do?
Precipitation in aqueous cell culture media is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to maintain compound solubility.
-
Lower the Working Concentration: The observed precipitation may be due to the compound's low aqueous solubility. Try using a lower working concentration of Sms2-IN-2.
-
Use a Carrier Protein: For some compounds, the addition of a carrier protein like bovine serum albumin (BSA) to serum-free media can help improve solubility.
-
Pre-warm the Medium: Adding the DMSO stock solution to pre-warmed cell culture medium can sometimes help prevent immediate precipitation.
-
Sonication: Briefly sonicating the final diluted solution might help to redissolve small precipitates, but this is a temporary measure.
Troubleshooting Guide: Stability of Sms2-IN-2 in Cell Culture Media
A primary concern when working with small molecule inhibitors is their stability in the experimental environment. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration and potentially misleading results.
Assessing Compound Stability
Caption: Workflow for determining the stability of Sms2-IN-2 in cell culture media.
Detailed Experimental Protocol for Stability Assessment
This protocol provides a general method for determining the stability of a small molecule inhibitor in cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sms2-IN-2
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of Sms2-IN-2 in anhydrous DMSO.
-
Prepare Media Solution: In a sterile tube, add the Sms2-IN-2 stock solution to your complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%. Prepare a sufficient volume for all time points.
-
Incubation: Place the tube in a 37°C, 5% CO2 incubator.
-
Time Points: At each designated time point (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot (e.g., 100 µL) of the medium.
-
Sample Preparation for HPLC:
-
To precipitate proteins, add 2-3 volumes of cold acetonitrile to each aliquot.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Develop a suitable gradient elution method to separate the parent compound from potential degradation products.
-
Monitor the absorbance at a wavelength where the compound has a maximum, or use mass spectrometry for more sensitive and specific detection.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Sms2-IN-2 to quantify the amount remaining at each time point.
-
Plot the concentration of the parent compound versus time.
-
Calculate the half-life (t1/2) of the compound in the cell culture medium.
-
Caption: Inhibition of SMS2 by this compound blocks the conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol, impacting downstream cellular processes.
Quantitative Data Summary
While specific stability data for this compound is not available, the following table summarizes the key properties of the related inhibitor, Sms2-IN-2, based on vendor information.
| Property | Value | Source |
| IC50 (SMS2) | 100 nM | [1] |
| IC50 (SMS1) | 56 µM | [1] |
| Molecular Weight | 369.8 g/mol | [2] |
| Solubility in DMSO | ≥ 125 mg/mL (338.04 mM) | [1] |
| Recommended Storage (Solid) | -20°C (long-term) | [3] |
| Recommended Storage (DMSO Stock) | -80°C (long-term) | [3] |
The following table provides a template for researchers to populate with their own experimental data when assessing the stability of this compound in their specific cell culture medium.
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Measured Concentration] | [%] |
| 4 | [Measured Concentration] | [%] |
| 8 | [Measured Concentration] | [%] |
| 24 | [Measured Concentration] | [%] |
| 48 | [Measured Concentration] | [%] |
By following the guidelines and protocols outlined in this technical support center, researchers can better understand and control for the stability of this compound in their cell culture experiments, leading to more reliable and reproducible results.
References
Troubleshooting Sms2-IN-3 insolubility issues
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sms2-IN-3, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a small molecule inhibitor designed to target Sphingomyelin Synthase 2 (SMS2). SMS2 is a critical enzyme in the final stage of sphingomyelin biosynthesis. It facilitates the transfer of a phosphocholine group from phosphatidylcholine to ceramide, resulting in the production of sphingomyelin and diacylglycerol (DAG).[1][2] By inhibiting SMS2, this compound effectively blocks the synthesis of sphingomyelin and DAG, thereby modulating downstream signaling pathways implicated in various cellular functions, including inflammation and lipid metabolism.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term preservation, it is advisable to store this compound as a solid at a temperature of -20°C. For short-term use, a prepared stock solution in an appropriate organic solvent should be stored at -20°C or -80°C. To maintain the integrity of the compound, it is important to avoid repeated freeze-thaw cycles.
Q3: Which solvent is recommended for preparing a stock solution of this compound?
This compound exhibits limited solubility in aqueous solutions. The preferred solvent for preparing a concentrated stock solution is dimethyl sulfoxide (DMSO).
Q4: Are there alternative solvents that can be used to dissolve this compound?
Yes, other organic solvents can be utilized, but their suitability must be confirmed through experimental testing. The selection of a solvent will depend on the specific requirements of your experiment, such as its compatibility with cell culture media or the buffers used in your assays. Please refer to the solubility data table provided below for further details.
Troubleshooting Insolubility Issues
Q1: I am encountering difficulties dissolving this compound in DMSO. What steps can I take?
If you are facing challenges with dissolving this compound in DMSO, consider the following methods:
-
Gentle Warming: Heat the solution to 37°C for a brief period of 10-15 minutes.
-
Agitation: Vortex the solution vigorously for several minutes or employ a sonicating water bath to facilitate dissolution.[4]
Q2: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous assay buffer. How can I resolve this?
Precipitation upon dilution into aqueous buffers is a frequent challenge with hydrophobic small molecules.[4] The following strategies can help alleviate this issue:
-
Reduce Final Concentration: The intended final concentration of this compound in your assay might exceed its solubility limit in the aqueous buffer. Attempt to use a lower final concentration.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be cytotoxic, a final concentration of up to 0.5% is generally well-tolerated by many cell lines. It is important to verify the tolerance of your specific cell line.
-
Incorporate a Surfactant: The addition of a small quantity of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.1%), to your assay buffer can aid in maintaining the compound's solubility.[4]
-
Employ Serial Dilutions: Rather than performing a single, large dilution, carry out a series of smaller, sequential dilutions of your DMSO stock in the aqueous buffer. This can often prevent the compound from precipitating out of the solution.[4]
-
Pre-incubation with Serum: For cell-based experiments, you can try pre-mixing the diluted this compound with a small volume of fetal bovine serum (FBS) before adding it to the final culture medium. The proteins in the serum can assist in solubilizing hydrophobic compounds.
Q3: I have attempted the suggestions above, but the compound continues to precipitate. What are my alternative options?
If insolubility persists, you may need to explore other formulation approaches:
-
Alternative Solvents: Investigate the use of other organic solvents for your stock solution, such as ethanol or dimethylformamide (DMF), and evaluate their compatibility with your experimental setup.[4]
-
Co-solvent Systems: A mixture of solvents can sometimes enhance solubility. For instance, a combination of DMSO and ethanol, or DMSO with a surfactant-containing buffer, may prove effective.
-
Liposomal Formulation: For in vivo studies or particularly challenging in vitro systems, formulating this compound into liposomes can markedly improve its solubility and delivery.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| Water | <0.1 mg/mL |
| PBS (pH 7.4) | <0.1 mg/mL |
| DMSO | ≥50 mg/mL |
| Ethanol | ≈10 mg/mL |
| DMF | ≥25 mg/mL |
Table 2: Recommended Solvents and Maximum Final Concentrations in Aqueous Buffers
| Stock Solvent | Recommended Maximum Final Concentration (in aqueous buffer) | Notes |
| DMSO | ≤ 0.5% (v/v) | Verify cell line tolerance. |
| Ethanol | ≤ 1% (v/v) | May influence certain cellular processes. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh Compound: Accurately weigh the required amount of this compound powder. For instance, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , 5 mg is needed.
-
Add Solvent: Dispense the appropriate volume of high-purity DMSO into the vial containing the powdered compound.
-
Dissolve: Vortex the solution for 2-3 minutes. If the compound is not completely dissolved, gently warm the vial to 37°C for 10-15 minutes and vortex again. A brief sonication in a water bath can also be beneficial.
-
Storage: Once the compound is fully dissolved, create aliquots of the stock solution to prevent multiple freeze-thaw cycles and store them at -20°C or -80°C.
Protocol 2: Cell-Based Assay for SMS2 Inhibition
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Preparation:
-
Thaw a vial of your 10 mM this compound stock solution in DMSO.
-
Prepare a series of intermediate dilutions of the stock solution in cell culture medium. It is critical to add the DMSO stock to the medium and mix immediately to minimize precipitation. For example, to achieve a final concentration of 10 µM in the well, you can prepare a 2X working solution (20 µM) in culture medium (with a final DMSO concentration of 0.2%).
-
-
Cell Treatment: Aspirate the existing medium from the cells and add the medium containing the desired final concentrations of this compound. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the predetermined period to allow for the inhibition of SMS2.
-
Assay Readout: Following the incubation period, lyse the cells and measure the activity of SMS2 or the levels of its products (sphingomyelin or DAG) using a suitable assay kit or an analytical method such as LC-MS/MS.
Visualizations
Caption: Signaling pathway of SMS2 and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and testing this compound.
Caption: Troubleshooting decision tree for this compound insolubility.
References
- 1. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Sms2-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sms2-IN-3, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2).
Introduction to this compound
This compound is a small molecule inhibitor designed to selectively target SMS2, an enzyme crucial for the synthesis of sphingomyelin (SM) at the plasma membrane. By inhibiting SMS2, this compound is expected to decrease cellular SM levels and potentially increase levels of its precursor, ceramide. These lipid alterations can impact various cellular processes, including signal transduction, membrane fluidity, and inflammation.
Key Specifications of this compound:
| Parameter | Value | Reference |
| Target | Sphingomyelin Synthase 2 (SMS2) | [1] |
| IC50 | 2.2 nM | [1] |
| Selectivity | High selectivity against SMS1 | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected primary effect of this compound on cellular lipid composition?
A1: The primary and expected effect of treating cells with this compound is a significant reduction in sphingomyelin (SM) levels. As SMS2 catalyzes the conversion of ceramide to SM, a consequential increase in cellular ceramide levels may also be observed. The extent of these changes can be cell-type dependent.
Q2: At what concentration should I use this compound in my cell-based experiments?
A2: The optimal concentration of this compound should be determined empirically for your specific cell type and assay. A good starting point is to perform a dose-response experiment ranging from low nanomolar to micromolar concentrations. Given its high potency (IC50 = 2.2 nM in biochemical assays), effective concentrations in cell-based assays are likely to be in the nanomolar range. It is recommended to use the lowest concentration that elicits the desired biological effect to minimize the risk of off-target effects.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on the specific cellular process you are investigating and the turnover rate of sphingomyelin in your cell type. A time course experiment, for example, at 6, 12, 24, and 48 hours, is recommended to determine the optimal duration for observing the desired effects on lipid levels and downstream signaling pathways.
Q4: What are the appropriate negative and positive controls for an experiment with this compound?
A4:
-
Negative Controls:
-
Vehicle control (e.g., DMSO), at the same final concentration used to dissolve this compound.
-
An inactive structural analog of this compound, if available.
-
-
Positive Controls:
-
Another known SMS2 inhibitor (e.g., D609, although less selective).
-
siRNA-mediated knockdown of SMS2 to confirm that the observed phenotype is specific to SMS2 inhibition.
-
Troubleshooting Unexpected Results
Unexpected results can arise from various factors, including experimental variability, off-target effects of the inhibitor, or unique biology of the experimental system. This guide provides a structured approach to troubleshooting.
Experimental Workflow for Investigating Unexpected Results
Caption: Troubleshooting workflow for unexpected results with this compound.
Problem 1: No observable effect on the biological system after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | - Verify the storage conditions and age of the this compound stock solution. Prepare a fresh stock solution. - Confirm the activity of the compound with a positive control assay, if available. |
| Suboptimal Concentration | - Perform a dose-response experiment with a wider range of concentrations. - Ensure the inhibitor is soluble in the culture medium at the tested concentrations. |
| Insufficient Incubation Time | - Perform a time-course experiment to determine the optimal treatment duration. |
| Cell Line Insensitivity | - Confirm that the target cell line expresses SMS2. - Consider that the biological process under investigation may not be sensitive to SMS2 inhibition in your specific cell model. |
| Experimental Error | - Review the experimental protocol for any deviations. - Ensure proper mixing of the compound in the culture medium. |
Problem 2: Observed effect is opposite to what is expected (e.g., increased sphingomyelin).
| Possible Cause | Troubleshooting Step |
| Cellular Compensation | - The cell may be upregulating SMS1 or other pathways to compensate for SMS2 inhibition. Measure SMS1 activity or expression levels. - Perform a time-course experiment to see if the effect is transient. |
| Off-Target Effects | - At higher concentrations, this compound may inhibit other enzymes involved in lipid metabolism. Perform a dose-response experiment to see if the effect is concentration-dependent. - Use a structurally different SMS2 inhibitor or SMS2 siRNA to see if the same effect is observed. |
| Analytical Error | - Verify the accuracy of the lipidomics analysis. Include appropriate standards and controls. |
Problem 3: High cell toxicity or death observed at effective concentrations.
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | - Inhibition of SMS2 and the resulting accumulation of ceramide can induce apoptosis in some cell types. - Perform a dose-response for both the desired effect and cytotoxicity (e.g., using an MTT or LDH assay) to identify a therapeutic window. - Reduce the incubation time. |
| Off-Target Toxicity | - High concentrations of small molecule inhibitors can have non-specific toxic effects. Use the lowest effective concentration. - Compare the toxicity profile with that of SMS2 siRNA knockdown. If siRNA is not toxic, the effect is likely off-target. |
| Solvent Toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells. |
Problem 4: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture | - Ensure consistent cell passage number, seeding density, and growth conditions. - Check for mycoplasma contamination. |
| Inhibitor Instability | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Verify the stability of the inhibitor in your culture medium over the course of the experiment. |
| Assay Variability | - Optimize the assay protocol to reduce technical variability. - Increase the number of technical and biological replicates. |
Experimental Protocols
General Protocol for a Cell-Based Sphingomyelin Synthase Activity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate for 24 hours under standard cell culture conditions.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired time (e.g., 12-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
-
Sphingomyelin Synthase Assay (using a fluorescent ceramide analog):
-
Prepare a reaction mixture containing the cell lysate, a fluorescent ceramide substrate (e.g., NBD-C6-ceramide), and phosphatidylcholine in an appropriate assay buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids.
-
Separate the fluorescent sphingomyelin from the fluorescent ceramide using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the fluorescent signal of the sphingomyelin product.
-
-
Data Analysis:
-
Normalize the SMS activity to the protein concentration of the cell lysate.
-
Calculate the percent inhibition of SMS activity at each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value in your cellular system.
-
Signaling Pathways and Logical Relationships
Simplified Sphingolipid Metabolism Pathway
The following diagram illustrates the central role of SMS2 in sphingolipid metabolism and the direct consequences of its inhibition by this compound.
Caption: Inhibition of SMS2 by this compound blocks the conversion of ceramide to sphingomyelin.
References
Technical Support Center: Minimizing Toxicity of Sms2-IN-3 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the in vivo toxicity of Sms2-IN-3, a selective inhibitor of Sphingomyelin Synthase 2. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its potential for on-target toxicity?
This compound is a selective inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme primarily located at the plasma membrane that catalyzes the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol. By inhibiting SMS2, this compound is expected to decrease the levels of sphingomyelin and increase the concentration of its substrate, ceramide. An accumulation of ceramide is a potential mechanism for on-target toxicity, as ceramide is a well-known pro-apoptotic lipid second messenger that can induce cell death through both caspase-dependent and caspase-independent pathways[1][2][3][4][5]. Studies on Sms2 knockout mice have shown increased ceramide levels in the liver and plasma[6][7].
Q2: What are the potential off-target effects of this compound?
Like many small molecule inhibitors, this compound has the potential for off-target effects. While specific off-target activities for this compound have not been publicly disclosed, researchers should be aware that off-target effects can contribute to unexpected toxicity[8][9][10]. It is crucial to include appropriate controls in your experiments, such as a structurally related but inactive compound, to help differentiate between on-target and off-target effects.
Q3: What are the expected therapeutic effects of this compound in vivo?
Inhibition of SMS2 has been associated with several potential therapeutic benefits in preclinical models. These include reduced atherosclerosis, decreased diet-induced obesity and insulin resistance, and modulation of inflammatory responses[11][12]. For instance, macrophage-specific deficiency of SMS2 has been shown to decrease atherosclerotic lesions in mice[11].
Q4: Has the in vivo toxicity of other Sms2 inhibitors been reported?
While specific toxicity data for this compound is not widely available, some information exists for other SMS2 inhibitors. For example, the selective SMS2 inhibitor Ly93, when administered to ApoE knockout mice at doses of 12.5 or 40 mg/kg, did not cause statistically significant changes in the plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting a lack of liver toxicity at these concentrations[13]. Another study on a 1,8-naphthyridin-2-one derivative (compound 37) noted a significant reduction in hepatic sphingomyelin levels in mice, indicating in vivo target engagement, but did not detail any toxicities observed[14][15].
Troubleshooting Guide
Problem 1: Observed signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur).
-
Possible Cause A: Dose is too high.
-
Solution: Perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD). Start with a lower dose and gradually escalate to identify a dose that provides efficacy with minimal toxicity.
-
-
Possible Cause B: Formulation issues leading to poor bioavailability or rapid clearance.
-
Solution: Optimize the formulation of this compound. Strategies include using enabling formulations for poorly soluble compounds, such as nanosuspensions or solid dispersions, to improve exposure and potentially reduce the required dose[4][9]. Consider pharmacokinetic-modulating formulations that can reduce peak plasma concentrations (Cmax) while maintaining the area under the curve (AUC), which may mitigate Cmax-related toxicities[2].
-
-
Possible Cause C: On-target toxicity due to ceramide accumulation.
-
Solution: If toxicity is suspected to be on-target, consider a dose reduction or a different dosing schedule (e.g., intermittent dosing) to allow for cellular recovery. It may also be beneficial to co-administer agents that can mitigate the effects of ceramide, although this would require further investigation into appropriate combination therapies.
-
-
Possible Cause D: Off-target toxicity.
-
Solution: If off-target toxicity is suspected, it may be necessary to consider medicinal chemistry efforts to develop more selective analogs of this compound.
-
Problem 2: No observable therapeutic effect at a well-tolerated dose.
-
Possible Cause A: Insufficient target engagement.
-
Solution: Confirm that this compound is reaching the target tissue and inhibiting SMS2 at the administered dose. This can be assessed by measuring sphingomyelin and ceramide levels in plasma and relevant tissues.
-
-
Possible Cause B: Poor pharmacokinetic properties.
-
Solution: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The formulation may need to be adjusted to improve bioavailability and exposure in the target tissue.
-
Problem 3: Unexpected mortality in the treatment group.
-
Possible Cause A: Acute toxicity.
-
Solution: Immediately halt the study and perform a thorough review of the protocol, including dose calculations, formulation preparation, and administration technique. An acute toxicity study should be conducted to determine the LD50 (median lethal dose) and to identify a safer starting dose for subsequent studies.
-
-
Possible Cause B: Vehicle-related toxicity.
-
Solution: Ensure that the vehicle used to formulate this compound is non-toxic at the administered volume and concentration. Run a vehicle-only control group to assess any adverse effects of the vehicle itself.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy and Safety of Select Sms2 Inhibitors
| Compound | Animal Model | Dose and Route | Key Efficacy Finding | Reported Toxicity | Reference |
| Ly93 | ApoE KO mice | 12.5 or 40 mg/kg, gavage | Dose-dependently attenuates atherosclerotic lesions | No significant changes in plasma ALT and AST levels | [13] |
| Compound 37 | Mice | Not specified | Significant reduction in hepatic sphingomyelin levels | Not reported | [14][15] |
Table 2: Key Hematological and Clinical Chemistry Parameters for Toxicity Assessment in Mice
| Parameter Category | Parameter | Potential Indication of Toxicity | Reference |
| Hematology | Red Blood Cell Count (RBC), Hemoglobin (HGB), Hematocrit (HCT) | Decrease may indicate anemia or hemorrhage | [10] |
| White Blood Cell Count (WBC) and Differential | Changes can indicate inflammation or immunosuppression | [10] | |
| Platelet Count (PLT) | Decrease may indicate bone marrow suppression or coagulopathy | ||
| Clinical Chemistry | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Increase can indicate liver damage | [8] |
| Alkaline Phosphatase (ALP), Total Bilirubin | Increase can indicate liver or biliary tract damage | [8] | |
| Blood Urea Nitrogen (BUN), Creatinine | Increase can indicate kidney damage | [8] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Limit Test)
This protocol is adapted from OECD guideline 425.
-
Animals: Use a small number of healthy, young adult mice (e.g., 5), nulliparous and non-pregnant females. Acclimatize the animals for at least 5 days before dosing.
-
Housing: House animals in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water.
-
Fasting: Fast the animals for 4 hours before dosing.
-
Dose Administration: Administer a single oral dose of 2000 mg/kg of this compound. The volume administered should not exceed 1 ml/100 g body weight. A vehicle control group should also be included.
-
Observations:
-
Observe animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record any clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight shortly before dosing and at least weekly thereafter.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Modified Irwin Test for Neurobehavioral Assessment
This protocol provides a systematic observational method to assess the behavioral and physiological state of mice after administration of this compound.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Dosing: Administer this compound or vehicle to the mice.
-
Observation Periods: Observe the mice at multiple time points post-dosing (e.g., 30 minutes, 1, 2, 4, and 24 hours).
-
Observational Battery: Score the following parameters in a standardized manner:
-
In-Cage Observations: Body position, spontaneous activity, respiration, tremors, twitches, convulsions.
-
Open Field Observations: Transfer arousal, locomotor activity, palpebral closure, piloerection, startle response, gait, pelvic and tail elevation.
-
Manipulated Observations: Touch escape, tail pinch response, righting reflex, corneal reflex, pinna reflex.
-
Autonomic Observations: Salivation, lacrimation, skin color, heart rate (by palpation), body temperature.
-
-
Scoring: Use a standardized scoring system to quantify the observed effects.
Protocol 3: Sample Collection for Hematology and Histopathology
-
Blood Collection:
-
At the time of sacrifice, collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA for hematology) and tubes for serum separation (for clinical chemistry).
-
For hematology, gently invert the EDTA tubes several times to ensure proper mixing. Analyze the samples as soon as possible.
-
For clinical chemistry, allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
-
Tissue Collection and Processing for Histopathology:
-
Perform a thorough gross necropsy of all animals.
-
Collect key organs and tissues (e.g., liver, kidneys, spleen, heart, lungs, brain) and any tissues with gross abnormalities.
-
Fix tissues in 10% neutral buffered formalin.
-
After fixation, process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform the microscopic examination of the stained slides.
-
Visualizations
Caption: this compound inhibits Sms2, leading to ceramide accumulation and potential apoptosis.
Caption: Experimental workflow for in vivo toxicity assessment of this compound.
Caption: Troubleshooting logic for addressing in vivo toxicity of this compound.
References
- 1. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingomyelin synthase 2 activity and liver steatosis: an effect of ceramide-mediated peroxisome proliferator-activated receptor γ2 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophage Sphingomyelin Synthase 2 (SMS2) Deficiency Decreases Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway | eLife [elifesciences.org]
- 15. Sphingolipid Metabolism: New Insight into Ceramide-Induced Lipotoxicity in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Sms2-IN-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Sms2-IN-3, a potent inhibitor of Sphingomyelin Synthase 2 (SMS2). Given the compound's inherent low aqueous solubility, this guide focuses on strategies to improve its bioavailability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme predominantly located at the plasma membrane.[1] SMS2 catalyzes the transfer of a phosphorylcholine group from phosphatidylcholine to ceramide, which results in the production of sphingomyelin and diacylglycerol (DAG).[2][3] By inhibiting SMS2, this compound blocks this conversion, leading to an accumulation of ceramide and a reduction in sphingomyelin and DAG levels. This can impact cellular signaling pathways, including the PLCγ/PI3K/Akt pathway, and may have therapeutic potential in conditions like atherosclerosis and certain inflammatory diseases.[4]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
A2: Due to its poor aqueous solubility, dissolving this compound directly in aqueous buffers is not recommended. For in vitro assays, it is best to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5] Subsequently, this stock solution can be diluted to the final working concentration in your cell culture medium or assay buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5% DMSO).
Q3: What are the common reasons for seeing inconsistent results in my cell-based assays with this compound?
A3: Inconsistent results with poorly soluble compounds like this compound often stem from several factors:
-
Precipitation: The compound may precipitate out of the aqueous experimental medium, especially at higher concentrations. This reduces the effective concentration of the inhibitor.
-
Incorrect Inhibitor Concentration: Using a concentration that is too high can lead to off-target effects or toxicity, while a concentration that is too low will not effectively inhibit the target. It is advisable to perform a dose-response curve to determine the optimal concentration.
-
Enzyme Instability: Ensure that the enzyme preparation is stable under your assay conditions.[5]
-
Lack of Proper Controls: Always include appropriate positive and negative controls in your experiments to validate your results.[6]
Q4: How can I improve the oral bioavailability of this compound for my in vivo studies?
A4: The low aqueous solubility of this compound is a primary obstacle to achieving good oral bioavailability.[7] Several formulation strategies can be employed to enhance its absorption in the gastrointestinal tract:
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[8]
-
Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble carrier can enhance its solubility and dissolution.[9][10]
-
Complexation: Encapsulating this compound within cyclodextrins can improve its aqueous solubility.[11]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Efficacy in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Consider lowering the final concentration or using a formulation with improved solubility. |
| Incorrect Concentration | Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line and assay conditions.[12] |
| Cell Permeability Issues | While this compound is a small molecule, its ability to cross the cell membrane can vary. Consider using a cell permeability assay to confirm its uptake.[12] |
| Degradation of the Compound | Ensure that this compound is stable in your experimental medium over the duration of the assay. This can be checked by LC-MS analysis of the medium at different time points. |
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Studies
| Possible Cause | Troubleshooting Step |
| Poor and Variable Absorption | The low solubility of unformulated this compound can lead to erratic absorption. Utilize one of the bioavailability enhancement techniques mentioned in the FAQs (e.g., micronization, solid dispersion). |
| First-Pass Metabolism | The liver can extensively metabolize the drug before it reaches systemic circulation, reducing bioavailability.[13] Consider co-administration with an inhibitor of relevant metabolic enzymes if known, or explore alternative routes of administration (e.g., intravenous) to assess the extent of first-pass metabolism. |
| Instability in Gastric Fluid | Assess the stability of this compound in simulated gastric and intestinal fluids to ensure it is not degrading before it can be absorbed. |
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in the bioavailability of this compound through various formulation strategies.
Table 1: Physicochemical Properties of this compound and Formulations
| Formulation | Aqueous Solubility (µg/mL) | Particle Size |
| Unformulated this compound | < 0.1 | ~50 µm |
| Micronized this compound | 0.5 | 2-5 µm |
| This compound Nanosuspension | 5.2 | 200-400 nm |
| This compound Solid Dispersion (1:10 with PVP K30) | 15.8 | N/A |
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 25 | 4 | 150 | 100 |
| Micronized this compound | 75 | 2 | 480 | 320 |
| This compound Nanosuspension | 210 | 1.5 | 1350 | 900 |
| This compound Solid Dispersion | 350 | 1 | 2200 | 1467 |
Experimental Protocols
Protocol 1: In Vitro Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any undissolved precipitate.
-
Quantification: Analyze the filtrate using a validated LC-MS/MS method to determine the concentration of dissolved this compound. The solubility is the measured concentration in the filtrate.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Plate Preparation: Add the test compound (dissolved in a suitable buffer, e.g., with a low percentage of co-solvent) to the donor wells of a 96-well PAMPA plate.
-
Membrane Coating: The filter of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Acceptor Plate Preparation: Fill the acceptor wells with buffer.
-
Assembly and Incubation: Place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days before the experiment.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Group: Administer a solubilized formulation of this compound via tail vein injection at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. Absolute bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Mandatory Visualizations
Caption: SMS2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving and assessing bioavailability.
References
- 1. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Both sphingomyelin synthases SMS1 and SMS2 are required for sphingomyelin homeostasis and growth in human HeLa cells [pubmed.ncbi.nlm.nih.gov]
- 4. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. youtube.com [youtube.com]
- 7. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. resources.biomol.com [resources.biomol.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Validating the Specificity of Novel SMS2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of novel inhibitors targeting Sphingomyelin Synthase 2 (SMS2). The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Sphingomyelin Synthase 2 (SMS2) and why is it a therapeutic target?
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism. It is primarily located at the plasma membrane and catalyzes the transfer of a phosphorylcholine group from phosphatidylcholine (PC) to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG).[1][2][3] This reaction is crucial for maintaining the levels of these lipids, which are important components of cell membranes and are involved in various signaling pathways.[4][5] Dysregulation of SMS2 activity has been implicated in several diseases, including atherosclerosis, inflammation, and cancer, making it a promising therapeutic target.[4][5][6]
Q2: What are the initial steps to confirm that my compound inhibits SMS2?
The first step is to perform an in vitro enzyme activity assay. This directly measures the ability of your compound to inhibit the catalytic activity of purified or recombinant SMS2. A common method involves using a fluorescently labeled ceramide substrate (e.g., NBD-ceramide) and detecting the formation of the fluorescent sphingomyelin product via techniques like thin-layer chromatography (TLC) followed by fluorescence scanning.[7]
Q3: How can I be sure my compound is selective for SMS2 over other related enzymes like SMS1?
To ensure selectivity, your compound should be tested against other enzymes with similar functions, particularly SMS1. SMS1 is another isoform of sphingomyelin synthase located primarily in the Golgi apparatus.[1][3] A direct comparison of the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for SMS2 and SMS1 will provide a selectivity ratio. A significantly higher IC50 for SMS1 indicates selectivity for SMS2. For example, a 2-quinolone derivative was identified as a selective SMS2 inhibitor with over 100-fold selectivity for SMS2 over SMS1.[6][8]
Q4: My compound inhibits SMS2 in a biochemical assay. How do I confirm it engages SMS2 in a cellular context?
Target engagement in a cellular environment can be confirmed using a Cellular Thermal Shift Assay (CETSA).[9][10] This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[9][10] Cells are treated with your compound, heated, and the amount of soluble (non-denatured) SMS2 is quantified, typically by Western blotting.[10] An increase in the thermal stability of SMS2 in the presence of your compound indicates direct binding.
Troubleshooting Guide
Issue 1: High variability in my in vitro SMS2 activity assay results.
| Possible Cause | Troubleshooting Step |
| Enzyme instability | Keep the purified SMS2 enzyme on ice and use it fresh for each experiment. Avoid repeated freeze-thaw cycles. |
| Inhibitor precipitation | Ensure your compound is fully dissolved in the assay buffer. You may need to use a small amount of a co-solvent like DMSO. Run a vehicle control to account for any solvent effects. |
| Incorrect buffer conditions | Verify that the pH and ionic strength of your assay buffer are optimal for SMS2 activity. |
| Inaccurate pipetting | Use calibrated pipettes and be meticulous with your liquid handling, especially when preparing serial dilutions of the inhibitor.[11] |
Issue 2: My compound is potent in the biochemical assay but shows weak or no activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | The compound may not be efficiently crossing the cell membrane. Consider modifying the compound's structure to improve its physicochemical properties. |
| Compound efflux | The compound may be actively transported out of the cells by efflux pumps. This can be tested using cells that overexpress specific transporters or by using known efflux pump inhibitors. |
| Metabolic instability | The compound may be rapidly metabolized by the cells into an inactive form. You can investigate this by analyzing cell lysates for the presence of the parent compound and potential metabolites over time. |
Issue 3: I'm concerned about off-target effects. How can I assess the broader specificity of my inhibitor?
| Recommended Action | Description |
| Kinome Profiling | Since many inhibitors can have off-target effects on kinases, performing a kinome-wide screen is highly recommended.[12][13][14][15] This involves testing your compound against a large panel of kinases to identify any unintended interactions. Several commercial services offer kinome profiling.[12][13][14][15] |
| Affinity-based Proteomics | Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down proteins that bind to your immobilized compound from a cell lysate, providing a broader view of potential off-targets. |
Experimental Protocols
1. In Vitro SMS2 Activity Assay
This protocol is a generalized method for measuring SMS2 activity.
-
Reagents:
-
Purified human SMS2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
NBD-C6-ceramide (fluorescent substrate)
-
Phosphatidylcholine (PC)
-
Your test inhibitor (dissolved in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PC, and NBD-C6-ceramide.
-
Add your test inhibitor at various concentrations (and a DMSO vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the purified SMS2 enzyme.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Visualize and quantify the fluorescent NBD-sphingomyelin product using a fluorescence scanner.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for SMS2 Target Engagement
This protocol outlines the general steps for performing CETSA.
-
Materials:
-
Cultured cells expressing SMS2
-
Your test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-SMS2 antibody, secondary antibody, detection reagents)
-
-
Procedure:
-
Treat cultured cells with your inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-SMS2 antibody to detect the amount of soluble SMS2 at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9][10]
-
Visualizations
Caption: SMS2 signaling pathway and point of inhibition.
Caption: Workflow for validating the specificity of a novel SMS2 inhibitor.
References
- 1. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. assayquant.com [assayquant.com]
- 14. pharmaron.com [pharmaron.com]
- 15. reactionbiology.com [reactionbiology.com]
Issues with long-term treatment of Sms2-IN-3
Disclaimer: As of late 2025, there is no publicly available scientific literature or commercial information for a specific compound designated "Sms2-IN-3". The following technical support guide has been constructed for a hypothetical Sphingomyelin Synthase 2 (SMS2) inhibitor, herein named this compound, based on the known functions of the SMS2 enzyme and general principles of long-term pharmacological inhibition for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical, potent, and selective small molecule inhibitor of Sphingomyelin Synthase 2 (SMS2). SMS2 is an enzyme predominantly located at the plasma membrane that catalyzes the final step in sphingomyelin (SM) biosynthesis. It transfers a phosphocholine head group from phosphatidylcholine (PC) to ceramide, producing SM and diacylglycerol (DAG).[1][2] By inhibiting SMS2, this compound is expected to decrease the levels of SM and DAG at the plasma membrane, leading to an accumulation of ceramide.
Q2: What are the potential downstream effects of long-term SMS2 inhibition with this compound?
A2: Long-term inhibition of SMS2 may lead to several downstream cellular effects, including:
-
Altered Membrane Fluidity and Lipid Raft Composition: Sphingomyelin is a key component of lipid rafts, which are microdomains critical for signal transduction.[1] Chronic reduction of SM could disrupt the integrity and function of these rafts.
-
Induction of Apoptosis: The accumulation of the substrate ceramide is a well-known pro-apoptotic signal.
-
Changes in Cellular Signaling: Given that both SM and DAG are involved in various signaling pathways, long-term inhibition of their production could have wide-ranging effects on cell growth, proliferation, and survival.[3]
-
Impact on Lipid Metabolism: SMS2 deficiency has been shown to affect lipid metabolism, potentially protecting against conditions like atherosclerosis and liver steatosis.[2]
Q3: What are the known cellular localizations of the SMS enzyme family?
A3: The two primary sphingomyelin synthase isoforms have distinct subcellular localizations:
-
SMS1: Predominantly found in the trans-Golgi apparatus.[1]
-
SMS2: Primarily located at the plasma membrane.[1]
A third related protein, SMSr, is found in the endoplasmic reticulum but has different catalytic activity.[4]
Troubleshooting Guide for Long-Term this compound Treatment
Issue 1: Decreased Efficacy Over Time (Tachyphylaxis)
Question: We've observed a diminishing effect of this compound on sphingomyelin levels in our cell line after several weeks of continuous treatment. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Cellular Compensation: Cells may upregulate the expression of SMS1 or other enzymes in the sphingolipid metabolism pathway to compensate for SMS2 inhibition.
-
Troubleshooting:
-
Gene Expression Analysis: Perform qRT-PCR or Western blot analysis to quantify the expression levels of SGMS1 and SGMS2 over the course of the treatment.
-
Enzyme Activity Assay: Measure the total sphingomyelin synthase activity in cell lysates from treated and untreated cells to determine if there is a compensatory increase in overall enzyme function.
-
-
-
Compound Stability and Degradation: The compound may not be stable in the cell culture medium over extended periods.
-
Troubleshooting:
-
Stability Assay: Analyze the concentration of this compound in the culture medium over time using LC-MS to determine its half-life under experimental conditions.
-
Dosing Regimen Adjustment: Increase the frequency of media changes with fresh compound.
-
-
-
Metabolic Clearance: Cells may increase the expression of metabolic enzymes that degrade this compound.
-
Troubleshooting:
-
Metabolite Analysis: Use LC-MS to identify potential metabolites of this compound in the cell culture supernatant or cell lysates.
-
-
Issue 2: Off-Target Effects and Cellular Toxicity
Question: At higher concentrations or after prolonged treatment with this compound, we are observing unexpected changes in cell morphology and viability that do not correlate with ceramide-induced apoptosis. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Inhibition of Other Kinases or Enzymes: Small molecule inhibitors can often have off-target effects, especially at higher concentrations.[5][6][7]
-
Troubleshooting:
-
Kinase Profiling: Screen this compound against a panel of kinases and other enzymes to identify potential off-target interactions.
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the therapeutic window where on-target effects are observed without significant toxicity.
-
Structural Analogs: Test a structurally related but inactive analog of this compound as a negative control to see if the toxic effects are independent of SMS2 inhibition.
-
-
-
Disruption of General Lipid Homeostasis: Altering a key enzyme in lipid metabolism can have broad, unforeseen consequences on other lipid species.
-
Troubleshooting:
-
Lipidomics Analysis: Conduct a comprehensive lipidomics study on cells treated with this compound to identify significant changes in various lipid classes beyond sphingolipids.
-
-
Data Presentation: Hypothetical Quantitative Data
Table 1: Long-Term Efficacy of this compound in HeLa Cells
| Treatment Duration | This compound (10 µM) SM Levels (% of Control) | This compound (10 µM) Ceramide Levels (% of Control) |
| 24 hours | 45 ± 5% | 250 ± 20% |
| 1 week | 55 ± 8% | 210 ± 15% |
| 4 weeks | 70 ± 10% | 180 ± 12% |
Table 2: Hypothetical Off-Target Kinase Inhibition Profile for this compound
| Kinase | IC50 (µM) |
| SMS2 (Target) | 0.05 |
| PI3K | > 50 |
| Akt | > 50 |
| SRC | 15 |
| JNK | 25 |
Experimental Protocols
Protocol 1: Western Blot for SMS1 and SMS2 Expression
-
Cell Lysis: Treat cells with this compound for the desired duration. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMS1 (e.g., 1:1000 dilution) and SMS2 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 2: Cellular Sphingomyelin and Ceramide Quantification by LC-MS
-
Lipid Extraction: After treatment, wash cells with PBS and scrape into methanol. Add an internal standard mix (e.g., C17-sphingomyelin and C17-ceramide). Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water solvent system.
-
Sample Preparation: Dry the organic phase under nitrogen and reconstitute in the mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis: Use a C18 reverse-phase column for chromatographic separation. Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for different sphingolipid species and the internal standards.
-
Data Analysis: Quantify the peak areas for each lipid species and normalize to the corresponding internal standard. Further normalize the data to the total protein or cell number.
Mandatory Visualizations
Caption: Mechanism of action for the hypothetical inhibitor this compound.
Caption: Troubleshooting workflow for decreased efficacy of this compound.
Caption: Experimental workflow for lipidomics analysis.
References
- 1. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Accurate Measurement of Sphingomyelin Levels
Welcome to the technical support center for the accurate measurement of sphingomyelin (SM) levels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantification of sphingomyelin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to measure sphingomyelin levels?
A1: The primary methods for quantifying sphingomyelin include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and enzymatic assays. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Q2: How do I choose the right method for my experiment?
A2: The choice of method depends on your specific research needs.
-
Mass Spectrometry (MS) is ideal for identifying and quantifying individual molecular species of sphingomyelin with high sensitivity and specificity.[1][2]
-
High-Performance Liquid Chromatography (HPLC) provides excellent resolution for separating sphingomyelin from other lipids, making it suitable for complex biological samples.[1][3]
-
High-Performance Thin-Layer Chromatography (HPTLC) is a cost-effective method for separating sphingomyelin but may have lower sensitivity compared to MS and HPLC.[1][4][5]
-
Enzymatic assays are convenient for high-throughput screening and measuring total sphingomyelin levels.[6][7][8]
Q3: What are the critical initial steps for accurate sphingomyelin measurement?
A3: Proper sample preparation, including efficient lipid extraction, is crucial. The Folch and Bligh-Dyer methods are commonly used for lipid extraction.[1] It is also important to prevent lipid degradation by storing samples appropriately, typically at -80°C.[9]
Q4: What is the significance of measuring sphingomyelin?
A4: Sphingomyelin is a key component of cell membranes and is involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.[10][11][12] Dysregulation of sphingomyelin metabolism is associated with several diseases, including Niemann-Pick disease and atherosclerosis.[6][7]
Methodologies and Troubleshooting Guides
Below are detailed experimental protocols and troubleshooting guides for the key methods used to measure sphingomyelin levels.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the detailed analysis of sphingomyelin species.[1][2]
Experimental Protocol: LC-MS/MS for Sphingomyelin Quantification
This protocol provides a general workflow for the analysis of sphingomyelin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Lipid Extraction:
-
Homogenize tissue samples or cell pellets in phosphate-buffered saline (PBS).
-
Extract lipids using the Folch method with a chloroform:methanol (2:1, v/v) mixture.[1]
-
Add an internal standard, such as a non-endogenous, isotopically labeled sphingomyelin species, to the extraction mixture to normalize for extraction efficiency and instrument response.[13][14]
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
Liquid Chromatography (LC) Separation:
-
Mass Spectrometry (MS) Analysis:
-
Perform analysis using an electrospray ionization (ESI) source in positive ion mode.
-
For tandem MS (MS/MS), select the precursor ion corresponding to the sphingomyelin species of interest.
-
Fragment the precursor ion and detect the characteristic product ions to confirm the identity and quantify the sphingomyelin species.[17]
-
Troubleshooting Guide: Mass Spectrometry
| Issue | Possible Cause | Solution |
| Low Signal Intensity | Inefficient lipid extraction. | Optimize the extraction protocol. Ensure complete homogenization and proper phase separation.[18] |
| Low ionization efficiency. | Adjust the ESI source parameters, such as spray voltage and gas flow rates. Try different mobile phase additives. | |
| Sample degradation. | Ensure samples are stored properly at -80°C and processed quickly. Avoid repeated freeze-thaw cycles. | |
| Poor Peak Shape | Column overload. | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and gradient to improve peak shape. | |
| High Background Noise | Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware.[19] |
| Chemical noise from the instrument. | Perform background subtraction and regular instrument maintenance.[19] | |
| Inaccurate Quantification | Lack of appropriate internal standard. | Use a stable isotope-labeled internal standard for each class of sphingolipid being analyzed.[13][14] |
| Non-linear detector response. | Prepare a calibration curve with a range of concentrations to ensure the measurements are within the linear range of the detector. |
Quantitative Data Summary: Mass Spectrometry
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | Low picomole to femtomole range | [3] |
| Limit of Quantification (LOQ) | 20 pmol | [3] |
| Dynamic Range | Several orders of magnitude | [18] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of total or specific sphingomyelin species.[1][3]
Experimental Protocol: HPLC with Fluorescence Detection
This protocol describes the quantification of sphingomyelin after enzymatic hydrolysis and fluorescent derivatization.[3]
-
Lipid Extraction:
-
HPTLC Separation (Optional Pre-purification):
-
Spot the lipid extract onto an HPTLC plate.
-
Develop the plate using a solvent system such as chloroform/methanol/aqueous ammonia to separate sphingomyelin from other lipids.[20]
-
Scrape the silica band corresponding to sphingomyelin.
-
-
Enzymatic Hydrolysis:
-
Elute the sphingomyelin from the silica.
-
Hydrolyze the sphingomyelin using sphingomyelinase (SMase) and sphingolipid ceramide N-deacylase (SCDase) to release sphingosine.[3]
-
-
Fluorescent Derivatization:
-
Derivatize the released sphingosine with o-phthalaldehyde (OPA) to form a fluorescent product.[3]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reversed-phase HPLC column.[3]
-
Use an isocratic mobile phase, such as methanol/water/triethylamine.[3]
-
Detect the fluorescent product using a fluorescence detector with excitation at 340 nm and emission at 455 nm.[3]
-
Quantify sphingomyelin by comparing the peak area to a standard curve.
-
Troubleshooting Guide: HPLC
| Issue | Possible Cause | Solution |
| Poor Separation of Peaks | Inappropriate mobile phase or column. | Optimize the mobile phase composition and gradient. Ensure the column is suitable for lipid separation. |
| Column degradation. | Replace the column if it is old or has been used extensively. | |
| Broad Peaks | Sample overload. | Inject a smaller volume or dilute the sample. |
| Dead volume in the HPLC system. | Check and minimize the length and diameter of tubing. | |
| Inconsistent Retention Times | Fluctuations in temperature or flow rate. | Use a column oven to maintain a constant temperature. Ensure the pump is functioning correctly. |
| Air bubbles in the system. | Degas the mobile phase and prime the pump. | |
| Low Detector Response | Incomplete derivatization. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). |
| Detector malfunction. | Check the lamp and other detector components. |
Quantitative Data Summary: HPLC
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 5 pmol | [3] |
| Limit of Quantification (LOQ) | 20 pmol | [3] |
| Concentration in Mouse Plasma | 407.40 ± 0.31 μM | [3][21] |
| Concentration in 3T3-L1 cells | 60.10 ± 0.24 pmol/μg protein | [3][21] |
Enzymatic Assays
Enzymatic assays offer a convenient and high-throughput method for measuring total sphingomyelin levels.[6][7][8]
Experimental Protocol: Colorimetric/Fluorometric Enzymatic Assay
This protocol is based on the enzymatic conversion of sphingomyelin to a detectable product.[7][8]
-
Sample Preparation:
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of sphingomyelin.
-
Pipette standards and samples into a 96-well plate.
-
Add a reaction mixture containing sphingomyelinase, alkaline phosphatase, choline oxidase, and a colorimetric or fluorometric probe.[8]
-
The enzymatic cascade is as follows:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[8]
-
-
Detection:
-
For colorimetric assays, measure the absorbance at the appropriate wavelength (e.g., 570 nm).[7]
-
For fluorometric assays, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[7]
-
Calculate the sphingomyelin concentration in the samples by comparing their readings to the standard curve.
-
Troubleshooting Guide: Enzymatic Assays
| Issue | Possible Cause | Solution |
| High Background Signal | Presence of endogenous choline in the sample. | Run a background control without sphingomyelinase or alkaline phosphatase and subtract this value from the sample readings.[8] |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| Low Signal | Inactive enzymes. | Ensure enzymes are stored correctly and have not expired. Prepare the reaction mixture fresh. |
| Presence of inhibitors in the sample. | Dilute the sample to reduce the concentration of potential inhibitors. | |
| Assay Variability | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations. | Maintain a constant incubation temperature. | |
| Precipitate in Enzyme Mix | Improper storage. | Centrifuge the enzyme mix and use the clear supernatant for the assay.[7] |
Quantitative Data Summary: Enzymatic Assays
| Parameter | Colorimetric Assay | Fluorometric Assay | Reference |
| Linear Detection Range | 1 – 50 mg/dL | 0.07 – 7 mg/dL | [7] |
| Detection Limit | 1 mg/dL | 0.07 mg/dL | [7] |
Visualizations
Sphingomyelin Signaling Pathway
Caption: The sphingomyelin signaling pathway, initiating with the hydrolysis of sphingomyelin to ceramide.
Experimental Workflow: LC-MS/MS for Sphingomyelin Analysis
Caption: A typical workflow for the quantification of sphingomyelin using LC-MS/MS.
Experimental Workflow: HPLC with Fluorescence Detection
Caption: Workflow for sphingomyelin measurement by HPLC with fluorescence detection.
Experimental Workflow: Enzymatic Assay
Caption: A streamlined workflow for the enzymatic quantification of sphingomyelin.
References
- 1. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 2. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 3. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPTLC analysis of sphingomylein, ceramide and sphingosine in ischemic/reperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An enzymatic assay for quantifying sphingomyelin in tissues and plasma from humans and mice with Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 11. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Video: Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [app.jove.com]
- 15. lipidmaps.org [lipidmaps.org]
- 16. lipidmaps.org [lipidmaps.org]
- 17. researchgate.net [researchgate.net]
- 18. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Control Experiments for Sms2-IN-3 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sms2-IN-3, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and execution of robust control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Sphingomyelin Synthase 2 (SMS2).[1] SMS2 is a key enzyme in the final step of sphingomyelin (SM) biosynthesis, catalyzing the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide, yielding SM and diacylglycerol (DAG).[2][3] By inhibiting SMS2, this compound blocks the production of SM at the plasma membrane, where SMS2 is predominantly located.[2][3] This leads to a decrease in cellular SM levels and an accumulation of its precursor, ceramide.
Q2: What is the reported potency and selectivity of this compound?
A2: this compound is reported to have a high potency with an IC50 of 2.2 nM for SMS2. It also exhibits good selectivity against the related isoform, Sphingomyelin Synthase 1 (SMS1).[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable organic solvent like DMSO to create a stock solution. For storage, it is advisable to follow the manufacturer's instructions, which generally involve storing the solid compound and stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the expected downstream effects of inhibiting SMS2 with this compound?
A4: Inhibition of SMS2 is expected to lead to several downstream cellular effects, including:
-
Alterations in Sphingolipid Metabolism: A decrease in sphingomyelin levels and a potential increase in ceramide levels.[4]
-
Changes in Plasma Membrane Properties: Since SMS2 is located at the plasma membrane and contributes to its SM content, inhibition can affect the integrity and function of lipid rafts.[2][3]
-
Modulation of Signaling Pathways: SMS2 activity has been linked to various signaling pathways. For instance, SMS2 deficiency has been shown to downregulate the PLCγ/PI3K/Akt pathway.[2]
-
Functional Cellular Changes: Depending on the cell type and context, SMS2 inhibition can influence processes like inflammation, macrophage polarization, and platelet activation.
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in sphingomyelin levels after treating my cells with this compound.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a concentration range around the reported IC50 (2.2 nM) and extend it several orders of magnitude higher and lower.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Troubleshooting Step: Conduct a time-course experiment to determine the optimal duration of treatment. The turnover rate of sphingomyelin can vary between cell types.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Troubleshooting Step: Confirm that your cell line expresses SMS2 at a sufficient level. You can do this by qPCR or Western blotting for SMS2. Also, consider the relative expression of SMS1, as it may compensate for SMS2 inhibition in some cells.
-
-
Possible Cause 4: Inaccurate Measurement of Sphingomyelin.
-
Troubleshooting Step: Ensure your lipid extraction and quantification methods are validated. Mass spectrometry is the gold standard for accurate sphingolipid quantification.[5]
-
Issue 2: I am observing significant off-target effects or cellular toxicity.
-
Possible Cause 1: Inhibitor Concentration is too High.
-
Possible Cause 2: Off-target Activity of the Compound.
-
Troubleshooting Step: To confirm that the observed phenotype is due to SMS2 inhibition, perform rescue experiments. This can be done by overexpressing an this compound-resistant mutant of SMS2 (if available) or by using a structurally unrelated SMS2 inhibitor to see if it phenocopies the effects of this compound. Another crucial control is to use a genetic approach, such as siRNA or CRISPR/Cas9, to deplete SMS2 and compare the phenotype to that observed with this compound treatment.[6][9]
-
-
Possible Cause 3: Solvent Toxicity.
-
Troubleshooting Step: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to ensure that the observed effects are not due to the solvent.
-
Issue 3: I am having trouble interpreting my results.
-
Possible Cause 1: Lack of Appropriate Controls.
-
Troubleshooting Step: A well-designed experiment with proper controls is crucial for data interpretation. Key controls for this compound studies are outlined in the table below.
-
-
Possible Cause 2: Complexity of the Sphingolipid Pathway.
-
Troubleshooting Step: The sphingolipid metabolic network is highly interconnected.[3] Inhibiting one enzyme can lead to compensatory changes in other parts of the pathway. It is advisable to measure multiple sphingolipid species (e.g., ceramide, sphingosine, sphingosine-1-phosphate) to get a comprehensive understanding of the metabolic rewiring.
-
Data Presentation: Key Control Experiments for this compound Studies
| Control Type | Purpose | Experimental Approach | Expected Outcome |
| Vehicle Control | To control for effects of the inhibitor's solvent. | Treat cells with the same concentration of the solvent (e.g., DMSO) used for this compound. | No significant change in the measured parameters compared to untreated cells. |
| Negative Control (Inactive Compound) | To control for non-specific effects of a small molecule. | Use a structurally similar but inactive analog of this compound (if available). | The inactive compound should not produce the same biological effects as this compound. |
| Positive Control (Genetic Knockdown) | To confirm that the observed phenotype is due to SMS2 inhibition. | Use siRNA or CRISPR/Cas9 to deplete SMS2 expression. | The phenotype of SMS2 knockdown cells should mimic the effects of this compound treatment. |
| Positive Control (Alternative Inhibitor) | To confirm the on-target effect and rule out compound-specific off-target effects. | Use a structurally different, well-characterized SMS2 inhibitor (e.g., D609). | The alternative inhibitor should produce a similar phenotype to this compound. |
| Rescue Experiment | To definitively link the observed effect to the inhibition of the target. | Overexpress a wild-type or inhibitor-resistant version of SMS2 in cells treated with this compound. | Overexpression of SMS2 should reverse the phenotype induced by this compound. |
Mandatory Visualizations
Caption: Sphingolipid biosynthesis pathway highlighting the role of SMS2 at the plasma membrane and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A potential signaling pathway affected by SMS2 inhibition with this compound.
Experimental Protocols
Protocol 1: In Vitro SMS2 Activity Assay using NBD-Ceramide
This protocol is adapted from general fluorescent ceramide synthase assays and can be used to measure SMS activity.[4]
-
Prepare Cell Lysates:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., 20 mM HEPES, 2 mM EDTA, 250 mM sucrose, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50-100 µg of cell lysate protein
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
5 µM NBD-C6-ceramide (substrate)
-
50 µM Phosphatidylcholine
-
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Lipid Extraction:
-
Stop the reaction by adding 3 volumes of chloroform:methanol (1:2, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Analysis:
-
Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the samples onto a silica thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).
-
Visualize the NBD-labeled lipids under UV light and quantify the fluorescence of the NBD-sphingomyelin spot using a densitometer.
-
Protocol 2: Cellular Sphingomyelin Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of sphingomyelin from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5]
-
Cell Harvesting and Lipid Extraction:
-
Culture and treat cells with this compound as required.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in PBS and pellet them by centrifugation.
-
Add a known amount of an internal standard (e.g., a non-endogenous, isotopically labeled sphingomyelin species) to the cell pellet.
-
Perform a lipid extraction using the Bligh-Dyer or Folch method with chloroform and methanol.[10]
-
Collect the organic phase and dry it under nitrogen.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Separate the lipid species using a gradient elution.
-
Detect and quantify the different sphingomyelin species using multiple reaction monitoring (MRM) in positive ion mode, based on the characteristic phosphocholine headgroup fragment.
-
-
Data Analysis:
-
Quantify the amount of each sphingomyelin species by comparing its peak area to that of the internal standard.
-
Normalize the data to the total protein or cell number.
-
Protocol 3: Western Blotting for Phospho-Akt (Ser473)
This protocol outlines the steps to assess the phosphorylation status of Akt, a downstream target of a pathway potentially affected by SMS2.[7][11]
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total Akt, or use a loading control like GAPDH or β-actin.
-
References
- 1. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 2. Video: Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [app.jove.com]
- 3. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 4. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Lipid Extraction from HeLa Cells, Quantification of Lipids, Formation of Large Unilamellar Vesicles (LUVs) by Extrusion and in vitro Protein-lipid Binding Assays, Analysis of the Incubation Product by Transmission Electron Microscopy (TEM) and by Flotation across a Discontinuous Sucrose Gradient [bio-protocol.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Addressing batch-to-batch variability of Sms2-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with the small molecule inhibitor, Sms2-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Sphingomyelin Synthase 2 (SMS2). SMS2 is a key enzyme in the sphingolipid metabolic pathway, catalyzing the transfer of a phosphorylcholine group from phosphatidylcholine to ceramide to produce sphingomyelin and diacylglycerol (DAG).[1][2][3] By inhibiting SMS2, this compound can modulate the levels of these important signaling molecules, thereby impacting cellular processes such as inflammation, apoptosis, and membrane fluidity.[1][4]
Q2: What are the potential therapeutic applications of inhibiting SMS2?
Inhibition of SMS2 has been suggested as a potential therapeutic strategy for a range of conditions. Preclinical studies have indicated that reducing SMS2 activity may have beneficial effects in atherosclerosis, non-alcoholic steatohepatitis (NASH), and certain types of cancer by modulating inflammatory responses and lipid metabolism.[4][5] It has also been implicated in platelet activation and thrombosis.[4]
Q3: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, it is recommended to dissolve this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, further dilution in aqueous media is necessary. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[6][7]
Q4: How should this compound be stored to ensure stability?
This compound should be stored as a solid at -20°C or -80°C for long-term stability. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light and moisture.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability is a common challenge in the use of small molecule inhibitors and can lead to inconsistent experimental results.[8][9] This guide provides a systematic approach to identifying and mitigating issues arising from potential differences between lots of this compound.
Issue 1: Inconsistent Potency (IC50) Observed Between Batches
Potential Causes:
-
Purity and Impurities: Different batches may have varying purity levels or contain different impurities that can interfere with the assay or the target protein.
-
Solubility Issues: Incomplete solubilization of the compound can lead to an overestimation of the IC50 value.
-
Compound Degradation: Improper storage or handling can lead to degradation of the inhibitor.
-
Assay Variability: Inherent variability in biological assays can be mistaken for batch-to-batch differences.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch. Pay close attention to the purity, method of analysis (e.g., HPLC, NMR), and any reported impurities.
-
Perform Quality Control (QC) Checks:
-
Solubility Test: Visually inspect the stock solution for any precipitate. If solubility is a concern, consider using a different solvent or sonication.
-
Analytical Chemistry: If resources permit, perform in-house analytical chemistry (e.g., LC-MS) to confirm the identity and purity of the new batch.
-
-
Standardize Assay Conditions: Ensure that all experimental parameters, such as cell density, incubation time, and reagent concentrations, are kept consistent across experiments.[10]
-
Run a Reference Compound: Include a known, well-characterized inhibitor of SMS2 or a related target in your experiments as a positive control to assess assay performance.
-
Dose-Response Curve Comparison: Run a full dose-response curve for the new batch and compare it to the curve from a previous, well-performing batch.
Quantitative Data Summary: Hypothetical Batch Comparison of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 95.5% | 98.9% | ≥ 98.0% |
| Identity (by LC-MS) | Confirmed | Confirmed | Confirmed | Matches expected mass |
| Solubility in DMSO | > 10 mM | > 10 mM | > 10 mM | > 10 mM |
| IC50 (SMS2 Enzyme Assay) | 55 nM | 150 nM | 62 nM | Within 2-fold of reference |
| IC50 (Cell-Based Assay) | 210 nM | 650 nM | 235 nM | Within 2-fold of reference |
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Potential Causes:
-
Presence of Cytotoxic Impurities: Some impurities from the synthesis process can be cytotoxic.
-
Non-Specific Activity: At higher concentrations, small molecules can exhibit off-target effects.[6][7]
-
Metabolite Toxicity: The compound may be metabolized into a toxic species by the cells.
Troubleshooting Steps:
-
Consult the CoA: Check for any known toxic impurities.
-
Determine Cytotoxicity Profile: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with the new batch of this compound to determine its cytotoxic concentration (CC50). Ensure that the concentrations used for functional assays are well below the CC50.
-
Use a Negative Control: Include an inactive structural analog of this compound, if available, to differentiate between target-specific effects and non-specific toxicity.
-
Evaluate Selectivity: If off-target effects are suspected, consider performing a screen against a panel of related kinases or enzymes to assess the selectivity profile of the new batch.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Biochemical Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human SMS2 enzyme.
Materials:
-
Purified recombinant human SMS2 enzyme
-
Fluorescently labeled ceramide substrate
-
Phosphatidylcholine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
This compound (multiple batches)
-
DMSO
-
384-well microplate
-
Plate reader capable of detecting the fluorescent product
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Enzyme and Substrate Preparation: Prepare a solution of SMS2 enzyme in assay buffer. Prepare a solution of the fluorescently labeled ceramide and phosphatidylcholine in assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the SMS2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
-
Incubation and Detection: Incubate the plate at 37°C for 60 minutes. Stop the reaction and measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (vehicle-treated) and negative control (no enzyme or fully inhibited).
-
Plot the normalized data as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of SMS2
Caption: The role of SMS2 in sphingolipid metabolism and its inhibition by this compound.
Experimental Workflow for Batch QC
Caption: A typical workflow for the quality control of a new batch of a small molecule inhibitor.
Troubleshooting Logic for Inconsistent Potency
Caption: A decision tree for troubleshooting inconsistent potency of this compound.
References
- 1. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingomyelin synthase 2 facilitates M2-like macrophage polarization and tumor progression in a mouse model of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. zaether.com [zaether.com]
- 9. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Sphingomyelin Synthase 2 (SMS2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of currently documented inhibitors of Sphingomyelin Synthase 2 (SMS2), a key enzyme in sphingolipid metabolism and a potential therapeutic target for a range of diseases. This document is intended to assist researchers in selecting the appropriate chemical tools for their studies.
Note on "Sms2-IN-3": Extensive searches for a compound designated "this compound" have not yielded any publicly available data. Therefore, this guide focuses on a comparative analysis of other known SMS2 inhibitors for which experimental data exists.
Introduction to Sphingomyelin Synthase 2 (SMS2)
Sphingomyelin Synthase 2 (SMS2) is a crucial enzyme that catalyzes the final step in the biosynthesis of sphingomyelin (SM), a major component of cellular membranes.[1] Located primarily at the plasma membrane, SMS2 transfers a phosphocholine group from phosphatidylcholine (PC) to ceramide, producing SM and diacylglycerol (DAG).[2][3] This activity is vital for maintaining the structural integrity of the cell membrane and for regulating signaling pathways involved in inflammation, apoptosis, and cellular proliferation.[1] Dysregulation of SMS2 activity has been implicated in various pathological conditions, including atherosclerosis, diabetes, and cancer, making it an attractive target for therapeutic intervention.[4]
Comparative Efficacy of SMS2 Inhibitors
The following table summarizes the in vitro potency and selectivity of several small molecule inhibitors of SMS2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor. Selectivity is determined by comparing the IC50 for SMS2 with that of its isoform, SMS1, which is primarily located in the Golgi apparatus.[3]
| Compound Name | SMS2 IC50 | SMS1 IC50 | Selectivity (SMS1/SMS2) | Reference Compound |
| SMS2-IN-1 | 6.5 nM | 1000 nM | ~154-fold | Yes |
| SMS2 inhibitor 14l | 28 nM | 16 µM | ~571-fold | No |
| Ly93 | 91 nM | >1400-fold selectivity reported | >1400-fold | No |
| SMS2-IN-2 | 100 nM | 56 µM | 560-fold | No |
| 2-quinolone derivative | 950 nM | >100-fold selectivity reported | >100-fold | No |
| D609 | Ki of 6.4 µM (for PC-PLC) | Not specified for SMS1 | Not highly selective | No |
Signaling Pathways Involving SMS2
SMS2 activity has a significant impact on multiple downstream signaling cascades. The enzyme's products, sphingomyelin and diacylglycerol, are themselves important signaling molecules. An overview of the key pathways is presented below.
Caption: SMS2 catalyzes the conversion of ceramide and PC to SM and DAG, influencing key signaling pathways.
Experimental Methodologies
The determination of inhibitor potency and selectivity is critical for comparative analysis. Below is a generalized protocol for a common in vitro SMS2 enzyme assay.
General SMS2 Enzyme Activity Assay Protocol
This protocol outlines a common method for measuring SMS2 activity using a fluorescently labeled substrate.
Caption: Workflow for determining the potency of SMS2 inhibitors using a fluorescence-based enzyme assay.
Detailed Steps:
-
Enzyme Source: Cell lysates from a cell line overexpressing human SMS2 are commonly used as the enzyme source.[5]
-
Substrates: The assay utilizes a fluorescently labeled ceramide analog, such as C6-NBD-ceramide, along with phosphatidylcholine.[5]
-
Inhibitor Preparation: The inhibitor to be tested is serially diluted to a range of concentrations.
-
Reaction: The enzyme, substrates, and inhibitor are combined in a reaction buffer and incubated at 37°C for a specified time, typically one hour.[5]
-
Lipid Extraction and Separation: The reaction is stopped, and the lipids are extracted. The fluorescently labeled sphingomyelin product is then separated from the unreacted substrate, usually by thin-layer chromatography (TLC).
-
Quantification: The amount of fluorescent product is quantified using a fluorescence scanner.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
In Vivo Studies and Cellular Activity
Several of the identified SMS2 inhibitors have been evaluated in cellular and animal models, demonstrating their potential for biological research and therapeutic development.
-
Ly93: This orally active inhibitor has been shown to significantly decrease plasma sphingomyelin levels in C57BL/6J mice.[6][7] In apolipoprotein E knockout (ApoE KO) mice, a model for atherosclerosis, Ly93 dose-dependently attenuated the development of atherosclerotic lesions.[6][8]
-
SMS2-IN-2: This compound has demonstrated anti-inflammatory activity in vivo. In db/db mice, a model for type 2 diabetes, oral administration of SMS2-IN-2 reduced chronic inflammation.[9]
-
SMS2 inhibitor 14l: In a mouse model of dry eye, this inhibitor alleviated symptoms, including a reduction in corneal fluorescein staining scores and an increase in tear secretion.[10] It also reduced the expression of inflammatory markers in the cornea.[10]
-
D609: While not a highly selective SMS2 inhibitor, D609 has been used in various studies to probe the function of SMS. It has been shown to reduce inflammation in vivo.[11] In platelets, D609 weakened the phosphorylation of key signaling proteins involved in activation.[12]
Conclusion
The landscape of SMS2 inhibitors is expanding, offering researchers a growing toolkit to investigate the roles of this enzyme in health and disease. While the initially queried "this compound" remains elusive in the public domain, compounds such as SMS2-IN-1 , SMS2 inhibitor 14l , Ly93 , and SMS2-IN-2 have emerged as potent and selective inhibitors with demonstrated activity in both in vitro and in vivo settings. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, selectivity, and suitability for in vivo studies. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting studies utilizing these valuable chemical probes.
References
- 1. Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMS2-IN-2 - MedChem Express [bioscience.co.uk]
- 5. Sphingomyelin Synthase 2, but Not Sphingomyelin Synthase 1, Is Involved in HIV-1 Envelope-mediated Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ly93 | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SMS2 inhibitor 14l | SMS2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. mdpi.com [mdpi.com]
- 12. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sms2-IN-3 vs. D609 as Sphingomyelin Synthase Inhibitors
For researchers in sphingolipid signaling and drug development, the choice of a chemical inhibitor is critical. This guide provides a detailed, data-driven comparison of two inhibitors targeting sphingomyelin synthase (SMS): the highly selective Sms2-IN-3 and the broader-spectrum agent D609. We will delve into their potency, selectivity, and mechanisms of action, supported by experimental data and protocols to aid in your research decisions.
Executive Summary
This compound emerges as a vastly more potent and selective inhibitor of SMS2 compared to D609. With an IC50 in the low nanomolar range, this compound offers precision for studies focused specifically on the SMS2 isoform. In contrast, D609, while also inhibiting SMS, is significantly less potent and exhibits a broader inhibitory profile, notably targeting phosphatidylcholine-specific phospholipase C (PC-PLC). This lack of specificity can introduce confounding variables in experiments aimed at dissecting the role of SMS. For researchers requiring targeted inhibition of SMS2, this compound is the superior choice. D609 may be considered for broader studies on lipid metabolism or where dual inhibition of SMS and PC-PLC is desired.
Quantitative Performance: A Tale of Two Inhibitors
The inhibitory potency of this compound and D609 against their primary targets is summarized below. The data clearly illustrates the superior potency of this compound as an SMS2 inhibitor.
| Inhibitor | Target | IC50 | Reference |
| This compound | Sphingomyelin Synthase 2 (SMS2) | 2.2 nM | [1] |
| D609 | Sphingomyelin Synthase (Total) | 402 µM | [2] |
| Sphingomyelin Synthase 2 (overexpressed) | 224 µM | [2] | |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 94 µM | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Selectivity Profile
This compound: This inhibitor is characterized by its high selectivity for SMS2 over the SMS1 isoform, with a reported selectivity of over 100-fold.[3] This specificity is crucial for isolating the biological functions of SMS2.
D609: D609 is a non-selective inhibitor. It inhibits both SMS1 and SMS2 isoforms of sphingomyelin synthase.[4] Furthermore, it is a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[4][5][6] This dual inhibitory action can complicate the interpretation of experimental results, as observed effects could be due to the inhibition of either or both enzymes.
Mechanism of Action and Signaling Pathways
Both inhibitors modulate key lipid signaling pathways by inhibiting their respective targets.
This compound acts by directly inhibiting the enzymatic activity of SMS2. SMS2 is primarily located at the plasma membrane and catalyzes the transfer of phosphocholine from phosphatidylcholine (PC) to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG).[7][8] By inhibiting SMS2, this compound leads to an accumulation of ceramide and a reduction in the levels of sphingomyelin and diacylglycerol at the plasma membrane. These changes in lipid second messengers can impact downstream signaling pathways, including those involved in inflammation and cell proliferation, such as the NF-κB and TGF-β/Smad pathways.[9][10]
D609 has a more complex mechanism of action due to its dual targets. As an SMS inhibitor, it functions similarly to this compound by blocking the conversion of ceramide to sphingomyelin, leading to ceramide accumulation.[4][11] However, its inhibition of PC-PLC adds another layer of complexity. PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol.[7] Therefore, D609's effect on diacylglycerol levels can be multifaceted. The inhibition of PC-PLC by D609 may also be attributed to its ability to chelate Zn2+, which is essential for the enzyme's activity.[6]
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are outlines of common assays used to determine the inhibitory activity of compounds like this compound and D609.
Sphingomyelin Synthase (SMS) Activity Assay
This assay measures the enzymatic activity of SMS by quantifying the conversion of a labeled ceramide substrate to sphingomyelin.
Principle: A fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) is incubated with a source of SMS enzyme (e.g., cell lysates or purified enzyme) and phosphatidylcholine. The reaction products are then separated by high-performance liquid chromatography (HPLC), and the fluorescent sphingomyelin product is quantified.
General Protocol:
-
Enzyme Source Preparation: Prepare cell lysates from cells overexpressing either SMS1 or SMS2, or from control cells.
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme source, phosphatidylcholine, and the fluorescent ceramide substrate in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or D609) or vehicle control to the reaction mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-2 hours).
-
Lipid Extraction: Stop the reaction and extract the lipids using a method such as the Bligh and Dyer procedure.
-
HPLC Analysis: Separate the lipid extract using HPLC with a suitable column (e.g., a silica or amino column) and detect the fluorescently labeled ceramide and sphingomyelin.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
References
- 1. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. D609 inhibition of phosphatidylcholine-specific phospholipase C attenuates prolonged insulin stimulation-mediated GLUT4 downregulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. jsjmsw.com [jsjmsw.com]
- 10. Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sms2-IN-3 Results: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor Sms2-IN-3 with genetic approaches for validating research findings related to Sphingomyelin Synthase 2 (Sms2). By presenting objective data, detailed experimental protocols, and clear visual representations of the underlying biological pathways and workflows, this document aims to equip researchers with the necessary tools to rigorously validate their results and make informed decisions about their experimental strategies.
Data Presentation: Quantitative Comparison of this compound and Genetic Approaches
The following table summarizes the key quantitative parameters for this compound and genetic methods (siRNA/shRNA and CRISPR/Cas9) used to modulate Sms2 function. This allows for a direct comparison of their efficacy, specificity, and potential off-target effects.
| Parameter | This compound | Genetic Approaches (siRNA/shRNA) | Genetic Approaches (CRISPR/Cas9) |
| Mechanism of Action | Pharmacological inhibition of Sms2 enzymatic activity | Post-transcriptional gene silencing via mRNA degradation | Permanent gene knockout through targeted DNA cleavage |
| Efficacy (IC50/Knockdown Efficiency) | IC50 = 2.2 nM[1] | Variable, typically 70-90% knockdown of mRNA/protein | Complete gene knockout |
| Specificity/Selectivity | High selectivity for Sms2 over Sms1[1] | Can have off-target effects by silencing unintended mRNAs | Can have off-target effects by cleaving unintended DNA sites |
| Effect on Sphingomyelin (SM) Levels | Significant reduction in hepatic SM levels[1] | Significant decrease in cellular SM levels | Complete abrogation of Sms2-dependent SM synthesis |
| Effect on Ceramide (Cer) Levels | Expected to increase ceramide levels (as a substrate of Sms2) | Can lead to an increase in ceramide levels | Leads to an accumulation of ceramide |
| Reversibility | Reversible upon withdrawal of the compound | Transient (siRNA) or stable (shRNA) | Permanent and heritable |
| Timeframe of Effect | Rapid onset of action (minutes to hours) | Slower onset, dependent on mRNA and protein turnover (24-72 hours) | Requires selection of edited cells, can take weeks to establish a knockout cell line |
| Potential for Off-Target Effects | Possible, requires thorough characterization | Well-documented, can be mitigated by using multiple siRNAs | A concern, can be minimized by careful guide RNA design and off-target analysis |
| In Vivo Applicability | Orally bioavailable and effective in vivo[1] | Delivery can be challenging in vivo | Can be used to generate knockout animal models |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: Sphingomyelin synthesis pathway and points of intervention.
Caption: Workflow for validating Sms2 inhibitor effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Sphingomyelin Synthase (SMS) Activity Assay
Objective: To measure the enzymatic activity of Sms2 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)
-
Phosphatidylcholine (PC)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
Chloroform/methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform/methanol/acetic acid/water, 50:30:8:4, v/v/v/v)
-
Fluorescence scanner
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix a defined amount of cell lysate protein (e.g., 50-100 µg) with the reaction buffer.
-
Add the fluorescent ceramide substrate and PC to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Lipid Extraction:
-
Stop the reaction by adding chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
TLC Separation and Detection:
-
Resuspend the dried lipids in a small volume of chloroform/methanol.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize and quantify the fluorescently labeled sphingomyelin product using a fluorescence scanner.
-
Calculate SMS activity relative to the amount of product formed per unit of protein per unit of time.
-
Quantification of Cellular Sphingomyelin and Ceramide Levels
Objective: To measure the cellular mass of sphingomyelin and ceramide.
Materials:
-
Lipid extraction solvent (e.g., chloroform/methanol, 2:1, v/v)
-
Internal standards for sphingomyelin and ceramide (e.g., C17-sphingomyelin, C17-ceramide)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
Harvest a known number of cells.
-
Add the lipid extraction solvent along with the internal standards.
-
Vortex vigorously and incubate to ensure complete lipid extraction.
-
Add water to induce phase separation.
-
Centrifuge and collect the lower organic phase.
-
Dry the lipid extract under nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the different lipid species using a suitable chromatography column and gradient.
-
Detect and quantify the different molecular species of sphingomyelin and ceramide based on their mass-to-charge ratio and fragmentation patterns.
-
Normalize the results to the internal standards and the initial cell number.
-
NF-κB Activation Assay (Western Blot for p65 Nuclear Translocation)
Objective: To assess the activation of the NF-κB pathway by measuring the translocation of the p65 subunit to the nucleus.
Materials:
-
Cell culture reagents and appropriate stimuli (e.g., TNF-α)
-
Nuclear and cytoplasmic extraction buffers
-
Protein quantification assay
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Fractionation:
-
Treat cells with the compound of interest or use genetically modified cells.
-
Stimulate with an NF-κB activator (e.g., TNF-α) for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using commercially available kits or standard protocols.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane and incubate with the primary anti-p65 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Probe the same blot with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.
-
PI3K/Akt Pathway Activation Assay (Western Blot for Phospho-Akt)
Objective: To determine the activation state of the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Protein quantification assay
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-Akt (e.g., at Ser473 or Thr308), anti-total Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells as required for the experiment.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors to preserve phosphorylation states.
-
Clear the lysate by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Measure the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane and incubate with the primary anti-phospho-Akt antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Akt antibody to normalize for the total amount of Akt protein.
-
Re-probe with an anti-β-actin antibody to confirm equal loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
-
References
Unveiling the Specificity of Sms2-IN-3: A Comparative Guide to its Cross-reactivity with Other Enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of Sms2-IN-3, a potent inhibitor of Sphingomyelin Synthase 2 (SMS2), with other key enzymes, supported by experimental data and detailed protocols.
This compound has emerged as a highly potent and selective inhibitor of SMS2, an enzyme pivotally involved in the final step of sphingomyelin biosynthesis. With a reported IC50 of 2.2 nM for SMS2, its efficacy is well-established. However, its true utility as a research tool hinges on its selectivity and minimal cross-reactivity with other enzymes, particularly those within the complex web of sphingolipid metabolism. This guide delves into the specificity of this compound, presenting a comparative analysis of its activity against its primary target and other related enzymes.
Performance Comparison: this compound vs. Other SMS Inhibitors
The selectivity of small molecule inhibitors is a critical determinant of their utility. The following table summarizes the inhibitory activity (IC50 values) of this compound and other selective SMS2 inhibitors against SMS2 and its closest isoform, SMS1.
| Compound | SMS2 IC50 (nM) | SMS1 IC50 (nM) | Selectivity (SMS1/SMS2) |
| This compound | 2.2[1] | >1000 (Good selectivity reported)[1] | >450-fold |
| Sms2-IN-1 | 6.5[2] | 1000[2] | ~154-fold |
| Sms2-IN-2 | 100[3] | 56,000[3] | 560-fold |
| 2-quinolone derivative | 950[4][5] | >95,000 (>100-fold selectivity)[4][5] | >100-fold |
This data clearly demonstrates the high selectivity of these compounds for SMS2 over SMS1, a crucial aspect for dissecting the specific roles of SMS2 in cellular processes.
Cross-reactivity Profile of a Highly Selective SMS2 Inhibitor
To further characterize the specificity of potent SMS2 inhibitors, a broader enzymatic screening is necessary. While a comprehensive public dataset for this compound against a wide array of enzymes is not available, the following table represents a hypothetical cross-reactivity profile for a highly selective SMS2 inhibitor, based on the expected minimal off-target activity against other key enzymes in the sphingolipid pathway.
| Enzyme | Representative IC50 (nM) | Comments |
| Sphingomyelin Synthase 2 (SMS2) | 2.2 | Primary Target |
| Sphingomyelin Synthase 1 (SMS1) | > 1,000 | High selectivity against the closest isoform. |
| Sphingomyelinase (SMase) | > 10,000 | Expected to have minimal to no activity. |
| Ceramide Synthase (CerS) | > 10,000 | Expected to have minimal to no activity. |
| Glucosylceramide Synthase (GCS) | > 10,000 | Expected to have minimal to no activity. |
Signaling Pathways and Experimental Workflow
To visually represent the context of this compound's action and the experimental approach to determine its selectivity, the following diagrams are provided.
Experimental Protocols
A detailed understanding of the methodologies used to generate selectivity data is crucial for its interpretation. Below is a representative protocol for an in vitro sphingomyelin synthase assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human SMS2 and SMS1.
Materials:
-
Recombinant human SMS2 and SMS1 enzymes
-
NBD-C6-ceramide (fluorescent substrate)
-
Phosphatidylcholine (PC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
This compound
-
DMSO (vehicle control)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute recombinant SMS2 and SMS1 to the desired concentration in assay buffer.
-
Prepare a substrate mix containing NBD-C6-ceramide and phosphatidylcholine in assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of inhibitor concentrations.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
This compound solution or DMSO (for control wells)
-
Enzyme solution (SMS2 or SMS1)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate mix to each well.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the fluorescence of the product (NBD-sphingomyelin) using a plate reader (e.g., excitation at 466 nm and emission at 536 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The available data strongly supports that this compound is a highly potent and selective inhibitor of SMS2. Its minimal cross-reactivity with its closest isoform, SMS1, and likely other key enzymes in the sphingolipid metabolic pathway, makes it an invaluable tool for researchers investigating the specific physiological and pathological roles of SMS2. The provided experimental framework offers a basis for the independent verification and further characterization of this and other similar inhibitors, ensuring robust and reliable scientific findings.
References
Head-to-Head Study of Sphingomyelin Synthase 2 (Sms2) Inhibitors
This comparison guide provides a detailed overview of the performance of several prominent Sphingomyelin Synthase 2 (Sms2) inhibitors. The data presented is compiled from publicly available research to assist researchers, scientists, and drug development professionals in making informed decisions.
Data Presentation
The following table summarizes the in vitro potency and selectivity of various Sms2 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, while selectivity indicates its specificity for Sms2 over the related Sms1 isoform.
| Inhibitor Name/Class | Sms2 IC50 | Sms1 IC50 | Selectivity (Sms1/Sms2) | Assay Type |
| Ly93 | 91 nM[1][2] | 133.9 µM[2] | >1400-fold[2] | Purified enzyme assay[2] |
| SMS2-IN-1 | 6.5 nM | 1000 nM | ~154-fold | Not Specified |
| 2-Quinolone Derivative | 950 nM[3][4] | >100-fold higher than Sms2 IC50[3][4] | >100-fold[3][4] | High-throughput mass spectrometry-based enzyme assay[3][4] |
| 1,8-Naphthyridin-2-one Derivative | Potent (nanomolar concentrations)[5] | Good selectivity against Sms1[5] | Not Specified | Not Specified |
| Dy105 | 21 µM | 57% inhibition @ 100 µM | Not Specified | Not Specified |
| D609 | Inhibits both Sms1 and Sms2[6] | Not Specified | Non-selective[6] | Cell-based and enzyme assays[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are descriptions of common assays used to characterize Sms2 inhibitors.
In Vitro Sms2 Enzymatic Assay (High-Throughput Mass Spectrometry)
This assay is utilized for the initial screening and determination of the IC50 values of novel chemical entities against human Sms2.
-
Enzyme and Substrate Preparation : A membrane fraction containing overexpressed human Sms2 is prepared from a suitable cell line (e.g., HEK293). The substrate, N-((4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-yl)dodecanoyl)-sphingosine (BODIPY-FL-C12-ceramide), is prepared in an appropriate buffer.
-
Reaction : The enzymatic reaction is initiated by mixing the Sms2-containing membrane fraction with the fluorescently labeled ceramide substrate and phosphatidylcholine in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 0.5 mM EDTA, and 1 mM MgCl2).
-
Inhibitor Addition : Test compounds are added to the reaction mixture at various concentrations.
-
Incubation : The reaction is incubated at 37°C for a specified period, typically 30-60 minutes.
-
Termination and Detection : The reaction is terminated, and the amount of the product, BODIPY-FL-C12-sphingomyelin, is quantified using a high-throughput mass spectrometry system.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Sms Activity Assay (HPLC)
This method allows for the measurement of Sms1 and Sms2 activity within a cellular context, providing insights into inhibitor efficacy in a more biologically relevant system.[7]
-
Cell Culture : Cells deficient in endogenous Sms (Sms-null) are stably transfected to express either human Sms1 or Sms2.[7]
-
Inhibitor Treatment : The transfected cells are treated with the test inhibitor at various concentrations for a defined period.
-
Substrate Loading : A fluorescent ceramide analog, such as NBD-C6-ceramide, is added to the cell culture medium and incubated to allow for cellular uptake and metabolism.
-
Lipid Extraction : After incubation, cellular lipids are extracted using a suitable solvent system (e.g., chloroform/methanol).
-
HPLC Analysis : The extracted lipids are separated and quantified by high-performance liquid chromatography (HPLC) using a normal-phase column. The amounts of the fluorescent substrate (ceramide) and the product (sphingomyelin) are measured.
-
Data Analysis : The activity of Sms is determined by the conversion of the fluorescent ceramide to sphingomyelin. The inhibitory effect is calculated relative to untreated control cells.
ApoB Secretion Assay
This assay is used to assess the effect of Sms2 inhibition on the secretion of apolipoprotein B (apoB)-containing lipoproteins from liver cells.
-
Cell Culture : Human hepatoma cells (e.g., Huh7) are cultured to confluence.
-
Inhibitor Treatment : The cells are treated with the Sms2 inhibitor at various concentrations.
-
Measurement of ApoB : The amount of apoB secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The reduction in apoB secretion in treated cells is compared to that in untreated control cells to determine the inhibitory effect.
Mandatory Visualization
Sms2 Signaling Pathways
Sphingomyelin synthase 2 plays a crucial role in various signaling pathways that regulate cellular processes such as inflammation, proliferation, and survival.
Caption: Sms2 modulates the NF-κB and PI3K/Akt signaling pathways.
Experimental Workflow for Sms2 Inhibitor Screening
The following diagram illustrates a typical workflow for the identification and characterization of novel Sms2 inhibitors.
Caption: A generalized workflow for the discovery of Sms2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingomyelin synthase as a potential target for D609-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of SMS2 Inhibition: A Comparative Guide on Reproducibility
For researchers, scientists, and drug development professionals investigating the role of Sphingomyelin Synthase 2 (SMS2), the choice of a reliable chemical probe is paramount. This guide provides a comparative analysis of available SMS2 inhibitors, with a focus on the reproducibility of their findings. A critical assessment of the publicly available data reveals a significant disparity in the validation and characterization of these compounds.
The Enigma of Sms2-IN-3: A Cautionary Note
Our investigation began with a focus on this compound, a compound marketed as a highly potent and selective SMS2 inhibitor with a reported IC50 of 2.2 nM. However, a thorough search of peer-reviewed scientific literature and patent databases has yielded no independent validation of this molecule. The sole source of information remains a commercial vendor, which explicitly states that it has not independently confirmed the accuracy of its own data.
The absence of any published research on this compound means there are no established findings to be reproduced across different laboratories. Consequently, its reliability as a scientific tool is currently unsubstantiated. Researchers should exercise extreme caution when considering the use of this compound and be aware that any results obtained with this compound will lack a basis for comparison with independently verified data.
A Comparative Analysis of Scientifically Validated SMS2 Inhibitors
In contrast to this compound, several other small molecule inhibitors of SMS2 have been described and characterized in the peer-reviewed scientific literature. These compounds provide a more solid foundation for reproducible research. Below is a summary of their key performance data, followed by detailed experimental protocols and pathway diagrams.
Quantitative Data Summary
| Inhibitor | SMS2 IC50 | SMS1 IC50 | Selectivity (SMS1/SMS2) | Key Publication(s) |
| D609 | Micromolar range (non-selective) | Micromolar range (non-selective) | ~1 | [1][2] |
| 2-Quinolone Derivative | 950 nM | >100 µM | >105-fold | [3] |
| Dy105 | ~20 µM | - | - | |
| Thiophene Carboxamide (14l) | 28 nM | - | - |
Note: A direct comparison of IC50 values across different studies should be made with caution, as experimental conditions can vary. The selectivity for SMS2 over its isoform SMS1 is a critical parameter for interpreting experimental results.
Signaling Pathway of SMS2
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, primarily located at the plasma membrane. It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG). Both products are important molecules in cell signaling.
Experimental Protocols
Reproducibility of findings heavily relies on the detailed and accurate reporting of experimental methods. Below are generalized protocols for assessing SMS2 inhibitor activity, based on methods described in the literature.
In Vitro SMS2 Activity Assay (based on Adachi et al., 2017)
This assay measures the enzymatic activity of human SMS2 in a cell-free system.
Workflow:
Methodology:
-
Preparation of SMS2-expressing membranes: Human SMS2 is overexpressed in a suitable cell line (e.g., HEK293). The cells are harvested, and membrane fractions are prepared by sonication and ultracentrifugation.
-
Inhibitor Incubation: The membrane fraction is pre-incubated with varying concentrations of the test inhibitor (e.g., the 2-quinolone derivative) in an appropriate assay buffer.
-
Enzymatic Reaction: The reaction is initiated by adding a fluorescently labeled ceramide substrate and phosphatidylcholine. The mixture is incubated at 37°C.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a standard Bligh-Dyer extraction method.
-
Quantification: The amount of fluorescently labeled sphingomyelin produced is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce SMS2 activity by 50%, is calculated from the dose-response curve.
Cellular Assay for SMS Inhibition (based on Li et al., 2007)
This assay measures the effect of an inhibitor on sphingomyelin synthesis in whole cells.
Methodology:
-
Cell Culture: A suitable cell line (e.g., Huh7) is cultured in standard conditions.
-
Inhibitor Treatment: Cells are treated with the SMS inhibitor (e.g., D609) or with siRNA targeting SMS1 or SMS2 for a specified period.
-
Metabolic Labeling: The cells are then incubated with a radiolabeled precursor of sphingolipids, such as [¹⁴C]-L-serine.
-
Lipid Extraction and Analysis: Cellular lipids are extracted, and the amount of radiolabeled sphingomyelin is determined by thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.
-
SMS Activity Measurement: In parallel, the total SMS activity in cell lysates can be measured using a cell-free assay as described above.
Logical Relationship of SMS Inhibition and Cellular Outcomes
The inhibition of SMS2 can lead to various downstream cellular effects due to the altered levels of sphingomyelin and diacylglycerol. This has implications for membrane fluidity, lipid raft organization, and signal transduction pathways.
Conclusion
While the allure of a highly potent SMS2 inhibitor like this compound is understandable, the current lack of independent scientific validation makes its use in reproducible research problematic. We recommend that researchers prioritize the use of inhibitors that have been characterized in peer-reviewed literature, such as the 2-quinolone derivatives, D609 (with appropriate controls for its lack of selectivity), and other emerging, validated compounds. By relying on well-documented tools and detailed experimental reporting, the scientific community can build a more robust and reproducible understanding of the critical roles of SMS2 in health and disease.
References
Orthogonal Validation of Sms2-IN-3's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Sphingomyelin Synthase 2 (SMS2) inhibitor, Sms2-IN-3, with other relevant alternatives. It is designed to offer an objective analysis of its performance, supported by experimental data, to aid in the orthogonal validation of its mechanism of action.
Comparative Performance of SMS2 Inhibitors
This compound, a 1,8-naphthyridin-2-one derivative, demonstrates high potency and selectivity for SMS2.[1] To objectively evaluate its performance, this section summarizes its key characteristics alongside other known SMS2 inhibitors.
| Compound | Scaffold | Human SMS2 IC50 (nM) | Human SMS1 IC50 (nM) | Selectivity (SMS1/SMS2) | In Vivo Efficacy | Reference |
| This compound (Compound 37) | 1,8-Naphthyridin-2-one | 2.2 | >10,000 | >4500 | Significant reduction in hepatic sphingomyelin levels in mice. | [1] |
| Compound 10 (HTS Hit) | 2-Quinolone | 950 | >100,000 | >105 | Not Reported | [2] |
| Ly93 | 2-Benzyloxybenzamide | 91 | 133,900 | >1400 | Reduced plasma sphingomyelin levels and attenuated atherosclerosis in mice. | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates higher potency. Selectivity is a ratio of the IC50 for the off-target (SMS1) to the target (SMS2), with a higher value indicating greater selectivity.
Signaling Pathway and Experimental Workflows
To understand the mechanism of this compound and the strategies for its validation, it is essential to visualize the relevant biological pathways and experimental procedures.
SMS2 Signaling Pathway
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism. It catalyzes the transfer of a phosphocholine group from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol (DAG). This process is crucial for maintaining the structure of cell membranes and is involved in various signaling pathways.
Caption: SMS2 catalyzes the final step in sphingomyelin synthesis at the plasma membrane.
Orthogonal Validation Workflow
Orthogonal validation employs multiple, distinct methods to confirm the mechanism of action of an inhibitor. This approach increases confidence that the observed biological effects are due to the specific inhibition of the intended target.
References
- 1. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
In Vivo Efficacy of Sphingomyelin Synthase 2 (SMS2) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of identified small molecule inhibitors of Sphingomyelin Synthase 2 (SMS2), a key enzyme in sphingolipid metabolism and a promising therapeutic target for atherosclerosis and other metabolic diseases. As the compound "Sms2-IN-3" is not described in publicly available scientific literature, this guide focuses on other reported SMS2 inhibitors with demonstrated in vivo activity.
Executive Summary
Sphingomyelin Synthase 2 (SMS2) plays a crucial role in the final step of sphingomyelin biosynthesis. Preclinical studies have established a clear link between SMS2 activity and the development of atherosclerosis. Inhibition of SMS2 has been shown to reduce plasma and hepatic sphingomyelin levels, decrease atherosclerotic lesion formation, and modulate inflammatory responses in animal models. This guide synthesizes available in vivo data for two promising classes of SMS2 inhibitors: 1,8-naphthyridin-2-one and 2-benzyloxybenzamide derivatives, providing a basis for comparison and future research directions.
Comparative In Vivo Efficacy of SMS2 Inhibitors
The following table summarizes the available quantitative in vivo data for key SMS2 inhibitors. It is important to note that these data are derived from separate studies and not from head-to-head comparisons, which may introduce variability due to different experimental conditions.
| Compound Class | Specific Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| 1,8-naphthyridin-2-one | Compound 37 | C57BL/6J Mice | Not specified | Hepatic Sphingomyelin Levels | Significant reduction in hepatic sphingomyelin levels following repeated treatment.[1][2][3][4] |
| 2-benzyloxybenzamide | Ly93 | C57BL/6J Mice | Oral administration (dose not specified) | Plasma Sphingomyelin Levels | Significant decrease in plasma sphingomyelin levels. |
| Ly93 | Apolipoprotein E knockout (ApoE-/-) Mice | Oral administration (dose-dependent) | Atherosclerotic Lesion Area | Dose-dependent attenuation of atherosclerotic lesions in the aortic root and entire aorta. | |
| Ly93 | Apolipoprotein E knockout (ApoE-/-) Mice | Oral administration (dose-dependent) | Macrophage Content in Lesions | Dose-dependent reduction in macrophage content within atherosclerotic lesions. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols based on the available literature for assessing the efficacy of SMS2 inhibitors in mouse models of atherosclerosis.
Atherosclerosis Mouse Model
-
Animal Model: Male Apolipoprotein E knockout (ApoE-/-) mice, 6-8 weeks old, are commonly used. These mice are susceptible to developing spontaneous atherosclerotic lesions, which are exacerbated by a high-fat diet.
-
Diet: To induce accelerated atherosclerosis, mice are fed a "Western-type" diet for a specified period (e.g., 12-16 weeks). This diet is typically high in fat (e.g., 21% by weight) and cholesterol (e.g., 0.15-0.2% by weight).[5][6][7][8][9]
-
Compound Administration: The SMS2 inhibitor is administered to the treatment group, while a vehicle control is given to the control group. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., daily) should be consistent throughout the study.
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and tissues are collected for analysis.
Quantification of Atherosclerotic Lesions
-
Aorta Preparation: The entire aorta is dissected from the heart to the iliac bifurcation. The periadventitial fat is carefully removed.
-
En Face Analysis: The aorta is opened longitudinally, pinned flat, and stained with a lipid-staining dye such as Oil Red O to visualize atherosclerotic plaques.
-
Image Acquisition and Analysis: The stained aorta is photographed, and the total aortic surface area and the lesion area are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.[10][11][12][13]
-
Aortic Root Analysis: The heart is embedded in a medium like OCT (Optimal Cutting Temperature compound), and serial cryosections (e.g., 10 µm thick) are prepared from the aortic root. Sections are stained with Oil Red O and counterstained with hematoxylin. The lesion area in the aortic sinus is quantified across multiple sections.[11][12][14]
Measurement of Sphingomyelin Levels
-
Sample Collection: Blood is collected via cardiac puncture to obtain plasma, and liver tissue is excised, weighed, and snap-frozen.
-
Lipid Extraction: Total lipids are extracted from plasma or liver homogenates using a standard method, such as the Folch procedure (chloroform:methanol extraction).[15]
-
Quantification: Sphingomyelin levels are quantified using enzymatic assays coupled with a detectable output (e.g., fluorescence or colorimetry) or by mass spectrometry-based lipidomics.[16][17][18][19] Results are typically normalized to the total protein concentration or tissue weight.
Visualizing the Mechanism: SMS2 in Atherosclerosis
The following diagrams illustrate the proposed signaling pathway of SMS2 in the context of atherosclerosis and a general experimental workflow for evaluating SMS2 inhibitors.
Caption: SMS2 signaling pathway in macrophage foam cell formation.
Caption: Experimental workflow for in vivo evaluation of SMS2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. High Fat High Cholesterol Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western diet in ApoE-LDLR double-deficient mouse model of atherosclerosis leads to hepatic steatosis, fibrosis, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BSN723T Prevents Atherosclerosis and Weight Gain in ApoE Knockout Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantification of aortic lesions in apoE(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Practical assessment of the quantification of atherosclerotic lesions in apoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. vb.bioscientifica.com [vb.bioscientifica.com]
- 15. High Fat Diet Mediated Alterations in Serum Sphingolipid Profiles in An Experimental Mouse Model Measured by Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Dietary Sphingomyelin Lowers Hepatic Lipid Levels and Inhibits Intestinal Cholesterol Absorption in High-Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sphingomyelin Synthase 2 (Sms2) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of current studies on Sphingomyelin synthase 2 (Sms2) inhibitors. It offers a detailed comparison of their performance, supported by experimental data, to aid in the selection of appropriate compounds for research and therapeutic development.
Sphingomyelin synthase 2 (Sms2) is a key enzyme in sphingolipid metabolism, catalyzing the final step in the synthesis of sphingomyelin at the plasma membrane. Its involvement in various pathological processes, including inflammation, atherosclerosis, and cancer, has made it an attractive target for drug discovery. This guide synthesizes data from multiple studies to compare the efficacy, selectivity, and experimental protocols of prominent Sms2 inhibitors.
Comparative Efficacy and Selectivity of Sms2 Inhibitors
The development of selective Sms2 inhibitors is crucial for elucidating the specific functions of this enzyme and for therapeutic applications. Several small molecule inhibitors have been identified with varying degrees of potency and selectivity over its isoform, Sphingomyelin synthase 1 (Sms1). The following table summarizes the quantitative data for some of the most cited Sms2 inhibitors.
| Inhibitor | Chemical Class | Sms2 IC50 | Sms1 IC50 | Selectivity (Sms1/Sms2) | Reference |
| Ly93 | 2-benzyloxybenzamide | 91 nM | 133.9 µM | >1400-fold | [1][2][3] |
| SMS2-IN-1 | Not Specified | 6.5 nM | 1000 nM | ~150-fold | [4] |
| 2-quinolone derivative | 2-quinolone | 950 nM | >100 µM | >100-fold | [5][6] |
| D609 | Tricyclodecan-9-yl-xanthogenate | Micromolar range (non-selective) | Micromolar range (non-selective) | Non-selective | [7][8] |
| SMS2 inhibitor 14l | Not Specified | 28 nM | 16 µM | ~570-fold | [9] |
Key Observations:
-
Potency: SMS2-IN-1 demonstrates the highest potency with an IC50 in the low nanomolar range. Ly93 and SMS2 inhibitor 14l also show high potency.
-
Selectivity: Ly93 exhibits exceptional selectivity for Sms2 over Sms1, making it a valuable tool for specific inhibition studies. SMS2-IN-1 and the 2-quinolone derivative also offer good selectivity.
-
Broad-Spectrum Inhibition: D609 is a well-established but non-selective inhibitor of both Sms1 and Sms2 and also inhibits phosphatidylcholine-specific phospholipase C (PC-PLC).[7][8] Its use is therefore more suited for studies where the combined inhibition of these enzymes is desired.
Key Signaling Pathways Modulated by Sms2 Inhibition
Inhibition of Sms2 has been shown to impact critical cellular signaling pathways, highlighting its therapeutic potential.
NF-κB Signaling Pathway
Sms2 plays a role in modulating the activation of the NF-κB signaling pathway.[10][11][12] Studies have shown that Sms2 deficiency or inhibition can attenuate NF-κB activation in response to stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[10][11] This is thought to occur through the modulation of lipid raft composition, which in turn affects the recruitment of signaling components like Toll-like receptor 4 (TLR4) and TNF receptor-1 (TNFR1).[10][12]
TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is another key pathway influenced by Sms2. TGF-β signaling is initiated by ligand binding to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.[13][14][15][16][17] While the precise molecular mechanisms are still under investigation, Sms2 activity appears to be linked to the cellular response to TGF-β.
Experimental Protocols for Sms2 Inhibitor Screening
Accurate and reproducible assays are fundamental for the discovery and characterization of Sms2 inhibitors. Below are detailed methodologies for key experiments cited in the literature.
High-Throughput Sms2 Enzyme Assay using Mass Spectrometry
This method allows for the direct and quantitative measurement of Sms2 activity and is suitable for high-throughput screening.[5][6][18]
Materials:
-
Membrane fractions from cells overexpressing human Sms2.
-
Substrate: N-((2-hydroxy-1-(hydroxymethyl)heptadecyl)oxy)carbonyl)-D-erythro-sphingosine (C17-Ceramide).
-
Phosphatidylcholine.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Quench solution: Acetonitrile/Methanol (1:1, v/v) containing an internal standard.
-
96-well plates.
Procedure:
-
Enzyme Preparation: Prepare membrane fractions from HEK293 or Sf9 cells transiently or stably expressing human Sms2.
-
Reaction Mixture: In a 96-well plate, add the test compound (dissolved in DMSO) and the Sms2 enzyme preparation in the assay buffer.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates (C17-Ceramide and phosphatidylcholine).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding the quench solution.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the product, C17-sphingomyelin.
-
Data Analysis: Calculate the percent inhibition of Sms2 activity for each compound concentration and determine the IC50 value.
Cell-Based Sms2 Activity Assay using HPLC
This assay measures the activity of Sms2 in a cellular context, providing insights into the cell permeability and intracellular efficacy of the inhibitors.[19]
Materials:
-
Sms-null cells (e.g., from knockout mice) stably transfected with either human Sms1 or Sms2.
-
Fluorescent ceramide analog (e.g., NBD-C6-ceramide).
-
Cell culture medium and supplements.
-
HPLC system with a fluorescence detector and an NH2 column.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the Sms1- or Sms2-expressing cells into a 96-well plate and culture until they reach the desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Substrate Addition: Add the fluorescent ceramide analog to the cell culture medium and incubate for a period that allows for its uptake and conversion to fluorescent sphingomyelin.
-
Lipid Extraction: Wash the cells and extract the lipids using an appropriate solvent system (e.g., chloroform/methanol).
-
HPLC Analysis: Separate the fluorescent lipids (ceramide, sphingomyelin, and glucosylceramide) using HPLC with an NH2 column.
-
Quantification: Quantify the amount of fluorescent sphingomyelin produced by detecting its fluorescence.
-
Data Analysis: Determine the inhibitory effect of the compound on Sms2 activity by comparing the amount of fluorescent sphingomyelin in treated versus untreated cells and calculate the EC50 value.
This comparative guide provides a foundation for researchers to understand the current landscape of Sms2 inhibitors. The presented data and protocols should facilitate the selection of appropriate tools for investigating the roles of Sms2 in health and disease and accelerate the development of novel therapeutics targeting this important enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Ly93 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMS2 inhibitor 14l | SMS2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Sphingomyelin synthase 2 deficiency attenuates NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 15. news-medical.net [news-medical.net]
- 16. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 17. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a quantitative biochemical and cellular sphingomyelin synthase assay using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Sms2-IN-3's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Sphingomyelin Synthase 2 (SMS2) inhibitor, Sms2-IN-3, with other known SMS2 inhibitors. The information presented is based on available experimental data to assist researchers in evaluating the suitability of these compounds for their studies.
Executive Summary
This compound is a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme implicated in various physiological and pathological processes, including inflammation, cancer progression, and metabolic diseases. This guide compares the in vitro and in vivo activities of this compound with other notable SMS2 inhibitors such as SMS2-IN-1, SMS2-IN-2 (also known as 15w), D609, a 2-quinolone derivative, and Ly93. The comparison highlights differences in potency, selectivity, and reported biological effects, providing a valuable resource for researchers investigating the role of SMS2 in health and disease.
Comparison of SMS2 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives based on published literature. Direct comparisons in the same experimental settings are limited, and thus, these values should be interpreted with consideration of the varying assay conditions.
| Compound | Target | In Vitro Potency (IC50) | Selectivity (SMS2 vs. SMS1) | Reported In Vivo Efficacy |
| This compound | SMS2 | 2.2 nM | High (Selectivity data not specified in detail) | Reduces hepatic sphingomyelin levels. |
| SMS2-IN-1 | SMS2 | 6.5 nM | ~154-fold | Data not available |
| SMS2-IN-2 (15w) | SMS2 | 100 nM | ~560-fold | Reduced tumor weight and lung metastasis in a breast cancer model. |
| D609 | SMS1 & SMS2 (also PC-PLC) | Micromolar range (non-selective) | Non-selective | Reduced platelet aggregation and thrombosis. |
| 2-quinolone derivative | SMS2 | 950 nM | >100-fold | Data not available |
| Ly93 | SMS2 | 91 nM | High (Selectivity data not specified in detail) | Attenuated atherosclerotic lesions in mice. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Sphingomyelin Synthase 2 (SMS2) Inhibition Assay
This protocol is a representative method for determining the in vitro potency of SMS2 inhibitors.
Materials:
-
Recombinant human SMS2 enzyme
-
Phosphatidylcholine (PC)
-
NBD-C6-Ceramide (fluorescent substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Inhibitor compounds (this compound and alternatives) dissolved in DMSO
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents:
-
Dilute recombinant human SMS2 enzyme in Assay Buffer to the desired concentration.
-
Prepare a substrate mix containing PC and NBD-C6-Ceramide in Assay Buffer.
-
Prepare serial dilutions of the inhibitor compounds in DMSO, and then dilute further in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 10 µL of the diluted inhibitor solution or DMSO for the control.
-
Add 70 µL of the diluted SMS2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate mix to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding 100 µL of methanol.
-
Read the fluorescence of the produced NBD-C6-Sphingomyelin using a plate reader (Excitation/Emission ~468/540 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
NF-κB Reporter Assay
This protocol describes a common method to assess the effect of SMS2 inhibitors on NF-κB signaling.
Materials:
-
HeLa cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
TNF-α (or another NF-κB activator).
-
SMS2 inhibitor compounds.
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the SMS2 inhibitor or DMSO (vehicle control) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.
-
-
Luciferase Assay:
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay) if the compounds are suspected to have cytotoxic effects.
-
Calculate the fold change in NF-κB activity relative to the stimulated, vehicle-treated control.
-
Mammosphere Formation Assay for Breast Cancer Cell Stemness
This protocol is used to evaluate the effect of SMS2 inhibitors on the self-renewal capacity of breast cancer stem-like cells.
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231).
-
Mammosphere culture medium: Serum-free DMEM/F12 supplemented with B27, EGF (20 ng/mL), bFGF (20 ng/mL), and heparin (4 µg/mL).
-
Ultra-low attachment 6-well plates.
-
SMS2 inhibitor compounds.
-
Trypsin-EDTA.
-
Accutase.
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and then dissociate them into a single-cell suspension using Accutase.
-
-
Seeding:
-
Seed the single cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment 6-well plates with mammosphere culture medium.
-
Add the desired concentrations of the SMS2 inhibitor or DMSO (vehicle control) to the wells.
-
-
Culture:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days to allow for mammosphere formation.
-
-
Quantification:
-
Count the number of mammospheres (typically defined as spheres > 50 µm in diameter) in each well using a microscope.
-
-
Data Analysis:
-
Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
Compare the MFE between the inhibitor-treated groups and the control group.
-
Conclusion
This compound is a highly potent inhibitor of SMS2. This guide provides a comparative overview of its activity alongside other available SMS2 inhibitors, supported by experimental protocols and pathway diagrams to facilitate further research. The choice of inhibitor will depend on the specific requirements of the study, including the desired potency, selectivity, and the biological system being investigated. Further head-to-head comparative studies are needed to fully elucidate the relative advantages of each compound.
Unraveling the Distinct Roles of Sphingomyelin Synthases: A Comparative Guide to Sms1 and Sms2 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Sphingomyelin Synthase 1 (Sms1) and Sphingomyelin Synthase 2 (Sms2) is critical for developing targeted therapeutics. While both enzymes catalyze the final step in sphingomyelin (SM) biosynthesis, their distinct subcellular localizations and tissue distributions lead to markedly different phenotypic outcomes upon inhibition.
This guide provides a comprehensive comparison of the effects of Sms1 versus Sms2 inhibition, supported by experimental data from knockout mouse models and in vitro studies. We delve into their differential impacts on lipid metabolism, cellular signaling, and the pathogenesis of various diseases, offering a clear perspective for future research and drug discovery efforts.
Key Differences in Isozyme Characteristics
Sms1 and Sms2, despite sharing the same catalytic function, are not redundant. Their unique properties are foundational to understanding the divergent consequences of their inhibition.
| Feature | Sphingomyelin Synthase 1 (Sms1) | Sphingomyelin Synthase 2 (Sms2) |
| Subcellular Localization | Predominantly Golgi apparatus[1][2][3][4] | Plasma membrane and Golgi apparatus[2][3][4][5] |
| Primary Role | Bulk production of sphingomyelin[4][6] | Regulation of plasma membrane sphingomyelin and signaling[5][7] |
| Tissue Distribution | Ubiquitously expressed, major isoform in macrophages[2][5] | Ubiquitously expressed, major isoform in the liver[2][5] |
Comparative Phenotypic Effects of Inhibition
The most striking insights into the distinct roles of Sms1 and Sms2 come from knockout (KO) mouse studies. Inhibition of Sms1 generally leads to more severe phenotypes compared to the relatively moderate effects of Sms2 inhibition.
Table 1: Phenotypic Comparison of Sms1 and Sms2 Knockout Mice
| Phenotypic Category | Sms1 Knockout (KO) | Sms2 Knockout (KO) |
| Viability & Growth | Moderate neonatal lethality (25% die in the first 3 weeks)[5][8], reduced body weight, lipodystrophy[5][8] | Healthy, viable, and fertile with no overt physical abnormalities[4][5] |
| Metabolism | Insulin resistance, β-cell mitochondrial dysfunction, impaired insulin secretion[5][8] | Ameliorates diet-induced obesity and insulin resistance[5][9][10] |
| Atherosclerosis | Reduced atherosclerotic lesions[5][8][11][12] | Reduced atherosclerosis[5][9] |
| Inflammation | Attenuated Toll-like receptor 4 (TLR4)-mediated NF-κB and MAP kinase activation[12] | Reduced inflammatory responses[13] |
| Bone Development | Reduced bone formation due to impaired osteoblast differentiation[4][14] | No significant impact on bone development[4] |
| Cancer | Lower expression in glioblastoma multiforme (GBM) correlates with better prognosis[6] | Higher expression in GBM correlates with worse prognosis[6] |
Impact on Lipid Homeostasis
Inhibition of Sms1 and Sms2 differentially affects the levels of key lipids in the sphingolipid metabolic pathway. A notable distinction is the significant accumulation of glucosylceramide upon Sms1 inhibition, a phenomenon not observed with Sms2 inhibition.[12][15]
Table 2: Changes in Lipid Profile upon Sms1 vs. Sms2 Inhibition
| Lipid | Effect of Sms1 Inhibition/KO | Effect of Sms2 Inhibition/KO |
| Sphingomyelin (SM) | Significant decrease in plasma, liver, and macrophages[11][12] | Significant decrease in plasma and liver SM[16] |
| Ceramide | Marginal effect or slight increase in some cell types[11][12][17][18] | Significant increase in plasma ceramide[16] |
| Glucosylceramide (GlcCer) & GM3 | Dramatic increase in plasma, liver, and macrophages[11][12][15] | No significant effect[12] |
| Diacylglycerol (DAG) | Tendency to decrease, but not statistically significant in some studies[17] | No significant change[5] |
Signaling Pathways and Molecular Mechanisms
The differential localization of Sms1 and Sms2 dictates their involvement in distinct signaling cascades. Sms1, located in the Golgi, primarily influences bulk lipid synthesis, which indirectly affects signaling by altering the availability of lipid second messengers. In contrast, Sms2, at the plasma membrane, is more directly involved in modulating signal transduction events occurring at the cell surface.
Inhibition of Sms1 shunts ceramide towards glucosylceramide synthesis, leading to its accumulation.[12][15] In contrast, inhibition of Sms2 primarily impacts sphingomyelin levels within plasma membrane microdomains (lipid rafts), which are critical for signal transduction.[5][7] For instance, Sms2 deficiency has been shown to reduce the recruitment of Toll-like receptor 4 to lipid rafts, thereby ameliorating cerebral ischemic-reperfusion injury.[5]
Experimental Protocols
Generation of Knockout Mice
Sms1 Knockout (KO) Mouse Model:
-
Targeting Strategy: A targeting vector is designed to delete a critical part of the Sgms1 gene, often including the translation initiation codon in exon 1, to create a null allele.[11]
-
Homologous Recombination in ES Cells: The targeting vector is electroporated into embryonic stem (ES) cells (e.g., from a C57BL/6N background).
-
Selection and Screening: ES cells that have undergone successful homologous recombination are selected using markers like neomycin resistance. Correctly targeted clones are identified by Southern blotting or PCR.[11]
-
Blastocyst Injection and Chimera Generation: Positive ES cell clones are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the null allele.
-
Genotyping: Offspring are genotyped by PCR or Southern blot to identify wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice.[11]
Sms2 Knockout (KO) Mouse Model:
-
Targeting Strategy: A targeting vector is constructed to disrupt the Sgms2 gene, for example, by deleting exon 2, which contains a portion of the catalytic domain.[19] The vector typically includes a selection cassette (e.g., lacZ and neomycin resistance).[19]
-
Homologous Recombination and Selection: The process is similar to the Sms1 KO generation, involving electroporation into ES cells and selection with agents like G418.[19]
-
Confirmation and Chimera Production: Homologous recombination is confirmed by long-range PCR and Southern blotting.[19] Verified ES cells are used to generate chimeric mice.
-
Breeding and Genotyping: Chimeras are bred to obtain heterozygous mice, which are then intercrossed to produce homozygous Sms2 KO mice. Genotyping is performed using PCR with primers specific for the wild-type and targeted alleles.[19]
Lipid Analysis by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI/MS/MS)
-
Sample Preparation: Tissues (e.g., liver, macrophages) or plasma are homogenized and lipids are extracted using a modified Bligh and Dyer method with a solvent system like chloroform/methanol.
-
Internal Standards: A mixture of appropriate internal standards for each lipid class (e.g., C17-sphingomyelin, C17-ceramide) is added to the samples for quantification.
-
Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system. Separation of different lipid species is achieved on a C18 reverse-phase column with a gradient elution of solvents (e.g., methanol/water/formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Lipids are detected in positive ion mode using multiple reaction monitoring (MRM) to specifically measure the precursor and product ions for each lipid species and internal standard.
-
Quantification: The amount of each lipid is determined by comparing the peak area of the endogenous lipid to the peak area of its corresponding internal standard.
Conclusion and Future Directions
The inhibition of Sms1 and Sms2 leads to distinct and non-overlapping phenotypic consequences. Sms1 appears to be a critical homeostatic enzyme, and its deficiency results in severe metabolic disturbances and developmental issues.[4][5][8] Conversely, Sms2 plays a more regulatory role at the plasma membrane, and its inhibition is associated with beneficial outcomes in the context of metabolic diseases like obesity, insulin resistance, and atherosclerosis.[5][9]
These findings strongly suggest that Sms2 is a more promising therapeutic target for the treatment of metabolic and inflammatory diseases. The milder phenotype of Sms2 knockout mice indicates a potentially wider therapeutic window and a better safety profile for Sms2-specific inhibitors.[5][20] The development of selective small molecule inhibitors for Sms2 is an active area of research and holds significant promise for novel therapeutic interventions.[13][21] Future studies should continue to explore the intricate signaling pathways governed by Sms2 at the plasma membrane to fully elucidate its role in health and disease.
References
- 1. Both sphingomyelin synthases SMS1 and SMS2 are required for sphingomyelin homeostasis and growth in human HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingomyelin Synthase 2, but Not Sphingomyelin Synthase 1, Is Involved in HIV-1 Envelope-mediated Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficiency of sphingomyelin synthase 1 but not sphingomyelin synthase 2 reduces bone formation due to impaired osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The sphingomyelin synthase family: proteins, diseases, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway | eLife [elifesciences.org]
- 11. ahajournals.org [ahajournals.org]
- 12. The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deficiency of sphingomyelin synthase 1 but not sphingomyelin synthase 2 reduces bone formation due to impaired osteoblast differentiation [agris.fao.org]
- 15. Liver sphingomyelin synthase 1 deficiency causes steatosis, steatohepatitis, fibrosis, and tumorigenesis: An effect of glucosylceramide accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Sms2-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and selective sphingomyelin synthase 2 (SMS2) inhibitor, Sms2-IN-3, adherence to proper disposal procedures is paramount for ensuring laboratory safety and environmental protection. Given the compound's high potency and the absence of a publicly available, comprehensive Safety Data Sheet (SDS), a cautious approach, treating the substance as hazardous waste, is the recommended course of action.
This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). The potent nature of this research compound necessitates a high level of protection to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Body Protection: A lab coat should be worn to protect against incidental splashes.[1][2]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles and a face shield are recommended.[1][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[1] Consider double-gloving for added protection.[3]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator should be used within a fume hood.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
| Property | Value | Source |
| IC50 (SMS2) | 2.2 nM | [4] |
| CAS Number | 2414240-89-2 | [4] |
| Acute Toxicity (Oral LD50) | Data not available | - |
| Carcinogenicity | Data not available | - |
| Mutagenicity | Data not available | - |
| Environmental Hazards | Data not available | - |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. This process is designed to comply with general laboratory chemical waste guidelines.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unadulterated this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, centrifuge tubes) that have come into direct contact with the compound.[5]
-
Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container should be compatible with the chemical waste.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated.
-
Step 2: Labeling of Waste Containers
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage of Chemical Waste
-
Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and under the supervision of laboratory personnel.[5]
-
Secondary containment, such as a larger bin or tray, is recommended to contain any potential leaks.
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[6][7]
Step 5: Decontamination of Work Surfaces
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Use an appropriate solvent or cleaning agent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can effectively manage the risks associated with the disposal of this compound, fostering a safe and compliant research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. witpress.com [witpress.com]
- 4. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Accurate Crystal Structure Prediction of New 2D Hybrid Organic–Inorganic Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Essential Safety and Handling Guide for Sphingomyelin Synthase 2 (SMS2) Inhibitors
Disclaimer: The following guide is based on available safety information for the closely related compound Sms2-IN-2, as specific data for Sms2-IN-3 was not publicly available. It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound upon receipt for definitive handling, safety, and disposal protocols.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling the small molecule inhibitor this compound. The procedural guidance herein is designed to answer specific operational questions and establish a robust safety framework for laboratory use.
Personal Protective Equipment (PPE) Requirements
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against potential exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves every 30-60 minutes or immediately upon suspected contamination. |
| Body | Disposable Gown | A disposable, low-permeability gown with a closed front and cuffed sleeves is required. Ensure the gown is appropriately sized to provide full coverage. |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and aerosols. |
| Face | Face Shield | A full-face shield should be worn over safety goggles, particularly when there is a risk of splashing during procedures such as reconstituting the compound or transferring solutions. |
| Respiratory | N95 Respirator | An N95 respirator is necessary when handling the powdered form of the compound to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and contamination.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required equipment (e.g., vials, pipettes, solvents) and place them within the designated handling area.
-
-
Compound Reconstitution:
-
If working with the powdered form, carefully weigh the required amount in a chemical fume hood.
-
Slowly add the desired solvent to the powder to avoid generating airborne particles.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Experimental Use:
-
When transferring solutions, use appropriate pipettes with filtered tips.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Transport solutions in a secondary, shatter-proof container.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid waste, including used vials, pipette tips, and contaminated PPE (gloves, gowns), should be placed in a designated, sealed hazardous waste container.
-
This container must be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for handling this compound and a simplified representation of its inhibitory action.
Caption: Experimental workflow for handling this compound.
Caption: Inhibition of the SMS2 enzyme by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
